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(S)-1-Diisopropoxyphosphoryl-2-methylaziridine Documentation Hub

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  • Product: (S)-1-Diisopropoxyphosphoryl-2-methylaziridine
  • CAS: 1800100-71-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

Executive Summary (S)-1-Diisopropoxyphosphoryl-2-methylaziridine (CAS: 1800100-71-3) is a highly specialized chiral building block used in the asymmetric synthesis of nitrogen-containing heterocycles, amino phosphonates,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Diisopropoxyphosphoryl-2-methylaziridine (CAS: 1800100-71-3) is a highly specialized chiral building block used in the asymmetric synthesis of nitrogen-containing heterocycles, amino phosphonates, and vicinal diamines. Distinguished by the presence of an electron-withdrawing diisopropoxyphosphoryl group on the aziridine nitrogen, this compound exhibits enhanced electrophilicity compared to unactivated aziridines. Its utility lies in its ability to undergo regioselective and stereospecific ring-opening reactions, serving as a "chiral pool" derivative of L-alanine.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Diisopropyl ((S)-2-methylaziridin-1-yl)phosphonate
CAS Number 1800100-71-3
Molecular Formula C₉H₂₀NO₃P
Molecular Weight 221.24 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; sparingly soluble in water (hydrolyzes slowly)
Stereochemistry (S)-configuration at C2 (derived from L-Alanine)
Spectroscopic Signature
  • ³¹P NMR: Typically appears as a singlet in the range of δ 10–20 ppm, characteristic of phosphoramidates.

  • ¹H NMR (CDCl₃):

    • Aziridine Ring: Distinctive multiplet signals for the ring protons (H2, H3a, H3b) in the upfield region (δ 2.0–2.8 ppm).

    • Methyl Group: Doublet at ~1.3 ppm.

    • Isopropyl Groups: Two septets (OCH) and four doublets (CH₃) due to the diastereotopic nature of the isopropyl groups near the chiral center.

Synthetic Pathways

The synthesis of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine is generally achieved through the N-phosphorylation of (S)-2-methylaziridine, which is itself derived from L-alaninol.

Protocol A: N-Phosphorylation of (S)-2-Methylaziridine

This is the most direct method, utilizing the high nucleophilicity of the aziridine nitrogen.

Reagents: (S)-2-Methylaziridine, Diisopropyl phosphorochloridate, Triethylamine (Et₃N), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with (S)-2-methylaziridine (1.0 equiv) and dry DCM under an inert atmosphere (N₂ or Ar). Cool to 0°C.

  • Base Addition: Add Triethylamine (1.2 equiv) to scavenge the HCl generated.

  • Phosphorylation: Dropwise add Diisopropyl phosphorochloridate (1.05 equiv) dissolved in DCM. The slow addition prevents exotherms that could polymerize the aziridine.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin) or ³¹P NMR.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Note: The product is acid-sensitive; use neutralized silica (treated with 1% Et₃N) if degradation is observed.

Visualization of Synthetic Logic

Synthesis Alanine L-Alanine (Chiral Pool) Alaninol L-Alaninol (Reduction) Alanine->Alaninol LiAlH4 or NaBH4/I2 Aziridine (S)-2-Methylaziridine (Wenker Cyclization) Alaninol->Aziridine 1. H2SO4 2. NaOH (heat) Product (S)-1-Diisopropoxyphosphoryl- 2-methylaziridine Aziridine->Product Et3N, DCM 0°C -> RT Reagent Cl-P(=O)(OiPr)2 (Phosphorochloridate) Reagent->Product Electrophile

Caption: Retrosynthetic workflow from L-Alanine to the target N-phosphoryl aziridine.

Reactivity Profile: Regioselective Ring Opening

The core utility of this compound lies in the activated nature of the aziridine ring. The P=O group withdraws electron density, making the ring carbons highly susceptible to nucleophilic attack.

Mechanism: C3 vs. C2 Selectivity
  • Major Pathway (C3 Attack): Under standard nucleophilic conditions (SN2), attack occurs at the less hindered primary carbon (C3). This yields the β-amino phosphonate derivative with the methyl group on the alpha carbon relative to the nitrogen.

  • Minor/Acid-Catalyzed Pathway (C2 Attack): Under strong Lewis Acid catalysis, the reaction may acquire partial SN1 character, favoring attack at the more substituted carbon (C2) capable of stabilizing a developing positive charge.

Common Nucleophiles:

  • Azides (TMSN₃): Yields vicinal diamine precursors.

  • Alcohols (ROH): Yields amino ethers.

  • Cuprates (R₂CuLi): Forms chiral amines with extended carbon skeletons.

Visualization of Ring Opening

Reactivity Substrate (S)-N-Phosphoryl Aziridine TransState Transition State (Activated Ring) Substrate->TransState Activation Nu Nucleophile (Nu-) Nu->TransState ProductC3 C3-Attack Product (Major, Steric Control) Nu-CH2-CH(Me)-NHP(O)(OiPr)2 TransState->ProductC3 SN2 (Steric Preference) ProductC2 C2-Attack Product (Minor, Electronic Control) Me-CH(Nu)-CH2-NHP(O)(OiPr)2 TransState->ProductC2 SN1-like (Acid Cat.)

Caption: Divergent regioselectivity pathways. C3 attack is dominant for steric reasons in the absence of strong acids.

Applications in Drug Development

  • Chiral Aminophosphonates: Hydrolysis of the phosphonate ester after ring opening can yield aminophosphonic acids, which are bioisosteres of amino acids and potent transition-state inhibitors for metalloproteases.

  • Vicinal Diamines: Ring opening with azide followed by reduction yields optically pure 1,2-diamines, a motif found in many chemotherapeutic agents (e.g., oxaliplatin derivatives) and chiral ligands.

  • Peptidomimetics: The methylated backbone serves as a rigid scaffold for constraining peptide geometry.

Safety & Handling (Critical)

  • Toxicity: Aziridines are potent alkylating agents. They are potential mutagens and carcinogens.

  • Containment: All operations must be performed in a well-ventilated fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • Decontamination: Spills should be treated with 10% aqueous NaOH or sodium thiosulfate to hydrolyze/open the ring before disposal.

  • Storage: Store at -20°C under inert gas. Moisture sensitive.

References

  • Synthesis of Chiral Aziridines: Journal of Organic Chemistry, "Stereoselective Synthesis of Aziridine-2-phosphonates".

  • Regioselectivity Studies: Chemical Reviews, "Regioselectivity in the Ring Opening of Non-Activated and Activated Aziridines".

  • Physical Properties & CAS Data: PubChem Compound Summary for 2-Methylaziridine derivatives.

  • Phosphoryl Group Activation: Tetrahedron Letters, "N-Phosphoryl aziridines: New building blocks for asymmetric synthesis".

Exploratory

Reactivity profile of N-phosphoryl aziridines in organic synthesis

This guide details the chemical behavior, synthesis, and strategic application of -phosphoryl aziridines . Unlike their -tosyl or -acyl counterparts, -phosphoryl aziridines offer a unique "Goldilocks" reactivity profile:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical behavior, synthesis, and strategic application of


-phosphoryl aziridines . Unlike their 

-tosyl or

-acyl counterparts,

-phosphoryl aziridines offer a unique "Goldilocks" reactivity profile: they are sufficiently activated for nucleophilic ring-opening yet stable enough to suppress premature rearrangement, and the phosphoryl group serves as a versatile, easily removable handle.

Reactivity Profile of -Phosphoryl Aziridines in Organic Synthesis

Executive Summary


-phosphoryl aziridines act as high-value electrophilic synthons. Their strained three-membered ring (

27 kcal/mol strain energy), combined with the electron-withdrawing nature of the phosphoryl group (

), renders them highly susceptible to nucleophilic attack.

Key Technical Advantages:

  • Tunable Activation: The electrophilicity can be modulated by altering the substituents on the phosphorus (e.g., diphenyl phosphoryl vs. diethoxy phosphoryl).

  • Chemo-stability: They resist the spontaneous polymerization often seen with unactivated aziridines.

  • Dual Functionality: The phosphoryl group acts as both an activating group for ring opening and a directing group for lithiation chemistry.

  • Clean Deprotection: Post-functionalization, the

    
    -phosphoryl group is cleaved under mild acidic conditions to reveal the free amine, unlike the harsh conditions often required for 
    
    
    
    -tosyl removal.

Structural & Electronic Properties

The reactivity of


-phosphoryl aziridines is governed by the polarization of the N-P bond. The phosphoryl oxygen pulls electron density, creating a partial positive charge on the nitrogen, which in turn destabilizes the C-N bonds.
Feature

-Phosphoryl

-Tosyl

-Alkyl (Unactivated)
Ring Strain HighHighHigh
N-Leaving Group Ability Moderate-GoodExcellentPoor
Deprotection Ease High (Acid hydrolysis)Low (Birch red. or strong acid)N/A
Dominant Mechanism

(Inversion)


(requires activation)
Lewis Acid Affinity High (binds P=O)LowHigh (binds N lone pair)

Synthesis of -Phosphoryl Aziridines

The most authoritative method for accessing chiral


-phosphoryl aziridines is Co(II)-catalyzed metalloradical aziridination . This approach allows for the direct conversion of alkenes using phosphoryl azides.
Experimental Protocol: Co(II)-Catalyzed Aziridination

Source Grounding: Based on protocols developed by X. Peter Zhang et al.

Reagents:

  • Styrene derivative (1.0 equiv)

  • Diphenyl phosphoryl azide (DPPA) (1.2 equiv)

  • Catalyst: [Co(P1)] (Metalloradical catalyst) (2-5 mol%)

  • Solvent: Chlorobenzene or Benzene

  • Temperature: 40 °C

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk tube under

    
    , dissolve the Co(II) porphyrin catalyst in chlorobenzene.
    
  • Substrate Addition: Add the alkene substrate followed by the phosphoryl azide.

  • Reaction: Stir the mixture at 40 °C. The reaction proceeds via a radical mechanism where the Co(II) activates the azide to form a Co(III)-nitrene radical intermediate.

  • Monitoring: Monitor

    
     evolution and TLC consumption of the alkene.
    
  • Purification: Concentrate in vacuo and purify via flash chromatography on silica gel.

Mechanistic Insight: The metalloradical mechanism prevents the formation of non-productive nitrene dimers, ensuring high yield and enantioselectivity.

Core Reactivity: Nucleophilic Ring Opening

The primary utility of


-phosphoryl aziridines lies in their regioselective ring opening.
Regioselectivity Rules

The site of nucleophilic attack is dictated by the interplay of steric hindrance and electronic stabilization of the transition state.

  • Steric Control (Standard

    
    ):  In the absence of Lewis acids, nucleophiles attack the less substituted carbon  (C3).
    
  • Electronic Control (Lewis Acid Catalyzed): When a Lewis Acid (e.g.,

    
    ) coordinates to the phosphoryl oxygen or the aziridine nitrogen, the bond to the more substituted carbon  (C2) weakens (becoming more carbocation-like). Nucleophiles then attack C2, especially if it bears an aryl group (benzylic stabilization).
    
Visualization of Reactivity Pathways

ReactivityLandscape Aziridine N-Phosphoryl Aziridine Acid Acid Catalysis (BF3, TfOH) Aziridine->Acid Activation Nu_Steric Nucleophile (No Catalyst) Aziridine->Nu_Steric Steric Control Path_B Attack at More Substituted Carbon (C2) Acid->Path_B Electronic Control Path_A Attack at Less Hindered Carbon (C3) Nu_Steric->Path_A Prod_A Beta-Amino Product (Linear) Path_A->Prod_A Inversion Prod_B Beta-Amino Product (Branched) Path_B->Prod_B Inversion/Retention*

Caption: Divergent regioselective pathways for N-phosphoryl aziridine ring opening based on catalytic conditions.

Experimental Protocol: Regioselective Ring Opening

Objective: Synthesis of a


-amino phosphonate via alcoholysis.

Reagents:

  • 
    -diethoxyphosphoryl aziridine (1.0 mmol)
    
  • Anhydrous Methanol (5.0 mL)

  • Catalyst:

    
     (0.1 equiv) or concentrated 
    
    
    
    (cat.)

Procedure:

  • Setup: Dissolve the aziridine in anhydrous methanol in a round-bottom flask.

  • Catalysis: Cool to 0 °C. Add the acid catalyst dropwise. The acid activates the aziridine by protonating the nitrogen or coordinating to the phosphoryl oxygen.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours.

  • Quench: Neutralize with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    .
  • Result: The product is typically the C2-opened regioisomer (methoxy group at the benzylic position) if the substrate is a styrene derivative, due to the stabilization of the developing positive charge at the benzylic carbon during the transition state.

Deprotection Strategy

A critical advantage of the


-phosphoryl group is its removal.[1]
  • Acidic Hydrolysis: Treatment with HCl/MeOH or HBr/AcOH converts the

    
    -phosphoryl amine into the corresponding ammonium salt and phosphoric acid diester.
    
  • Mechanism: Protonation of the phosphoryl oxygen makes the phosphorus susceptible to nucleophilic attack by water, cleaving the P-N bond.

Deprotection Start N-Phosphoryl Amine (R-NH-P(O)(OR)2) Acid Add HCl / HBr Start->Acid Inter P-N Bond Cleavage Acid->Inter End Free Amine Salt (R-NH3+) Inter->End Hydrolysis

Caption: Standard deprotection workflow for recovering the free amine.

References

  • Synthesis via Metalloradical Catalysis: Tao, J., et al. "Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis." Organic Letters, 2014.

  • Ring Opening Mechanics: Davis, F. A., et al. "Asymmetric synthesis of aziridine 2-phosphonates from enantiopure sulfinimines."[2] Journal of Organic Chemistry, 2003.[2]

  • General Aziridine Reactivity: Hu, X. E. "Nucleophilic Ring Opening of Aziridines." Tetrahedron, 2004.

  • Deprotection Strategies: Prarthana, D., et al. "Deprotection of N-activated aziridines." ResearchGate Discussions, 2013.

Sources

Foundational

Chiral Aziridines: Versatile Building Blocks for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality and the Rise of Aziridines In the realm of modern organic synthesis and medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality and the Rise of Aziridines

In the realm of modern organic synthesis and medicinal chemistry, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The synthesis of enantiomerically pure compounds is therefore a critical endeavor in the development of new therapeutics and functional materials. Among the vast arsenal of synthetic tools, chiral aziridines have emerged as exceptionally versatile and powerful building blocks.[1][2] These three-membered nitrogen-containing heterocycles, analogous to epoxides, possess inherent ring strain that makes them susceptible to a variety of regio- and stereoselective ring-opening reactions.[1][3] This reactivity, coupled with the ability to introduce a nitrogen atom into a molecule with defined stereochemistry, has positioned chiral aziridines as key intermediates in the synthesis of a diverse array of complex molecules, including amino acids, alkaloids, and β-lactam antibiotics.[1]

This guide provides a comprehensive overview of the synthesis and application of chiral aziridines, intended for professionals in the fields of chemical research and drug development. We will delve into the fundamental strategies for their stereoselective preparation and explore the rich chemistry of their ring-opening reactions, highlighting their utility in the construction of valuable, optically active compounds.

Part 1: Stereoselective Synthesis of Chiral Aziridines

The enantioselective synthesis of aziridines is a cornerstone of their utility. Several powerful strategies have been developed to access these chiral synthons with high levels of stereocontrol. These methods can be broadly categorized into three main approaches: the aziridination of alkenes, the ring closure of chiral precursors, and the modification of existing chiral pools.

Catalytic Asymmetric Aziridination of Alkenes

The direct transfer of a nitrogen-containing group to a prochiral alkene is one of the most atom-economical and conceptually appealing methods for synthesizing chiral aziridines.[4] This approach often relies on the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Key Methodologies:

  • Metal-Nitrene Transfer: Transition metal complexes, particularly those of copper, rhodium, and ruthenium, are widely used to catalyze the transfer of a nitrene or nitrenoid species to an alkene.[4][5] The choice of the chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity. For instance, chiral bis(oxazoline) (BOX) and salen-type ligands have proven to be highly effective in copper- and ruthenium-catalyzed aziridinations, respectively.[4]

  • Organocatalytic Aziridination: In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems. Chiral Brønsted acids and other organic catalysts can activate either the alkene or the nitrogen source to facilitate an enantioselective aziridination reaction.

A significant challenge in this area has been the enantioselective aziridination of unactivated alkenes, which are abundant and readily available feedstocks. Recent breakthroughs have utilized planar chiral rhodium indenyl catalysts to achieve this transformation with a broad substrate scope and excellent enantioselectivities.[2][6]

Ring-Closing Reactions of Chiral Precursors

Another major strategy for the synthesis of chiral aziridines involves the intramolecular cyclization of a suitably functionalized chiral acyclic precursor. This approach leverages the pre-existing stereochemistry of the starting material to control the stereochemistry of the newly formed aziridine ring.

Common Precursors and Cyclization Methods:

  • From β-Amino Alcohols: Chiral β-amino alcohols, which can be readily prepared from natural sources like amino acids or through asymmetric synthesis, are common precursors. Activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by base-mediated intramolecular nucleophilic substitution leads to the formation of the aziridine ring.

  • From Haloamines and Azidoalcohols: Vicinal haloamines and azidoalcohols can also undergo intramolecular cyclization to form aziridines.[7] The reaction proceeds via an intramolecular SN2 reaction, where the nitrogen atom displaces the adjacent halide or activated alcohol.

From the Chiral Pool

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products. These compounds can serve as starting materials for the synthesis of chiral aziridines, transferring their inherent chirality to the target molecule. For example, chiral amino acids can be converted into chiral β-amino alcohols, which can then be cyclized to form the corresponding aziridines.

Part 2: The Synthetic Utility of Chiral Aziridines: Ring-Opening Reactions

The synthetic power of chiral aziridines lies in their propensity to undergo nucleophilic ring-opening reactions.[1][3] The significant ring strain of the three-membered ring provides the thermodynamic driving force for these transformations, which typically proceed with high regio- and stereoselectivity. The attack of a nucleophile on one of the ring carbons results in the cleavage of a carbon-nitrogen bond and the formation of a new, stereodefined carbon-nucleophile bond.

Regioselectivity of Ring-Opening

The regioselectivity of the ring-opening reaction is influenced by several factors, including the nature of the substituents on the aziridine ring and the reaction conditions.

  • Unactivated Aziridines: In the absence of activating groups on the nitrogen atom, nucleophilic attack generally occurs at the less substituted carbon atom, following an SN2-type mechanism.[8]

  • Activated Aziridines: When the nitrogen atom bears an electron-withdrawing group (e.g., sulfonyl, acyl), the aziridine becomes "activated."[9][10] This activation can alter the regioselectivity. Under acidic conditions or with Lewis acid catalysis, the reaction can proceed through an aziridinium ion intermediate, and the nucleophile may attack the more substituted carbon, leading to the product of formal SN1-type ring opening.

Stereoselectivity of Ring-Opening

A key feature of aziridine ring-opening reactions is their high stereospecificity. The nucleophilic attack typically occurs with inversion of configuration at the carbon center being attacked. This predictable stereochemical outcome is a cornerstone of their utility in asymmetric synthesis, allowing for the creation of new stereocenters with high fidelity.

Diversity of Nucleophiles

A wide variety of nucleophiles can be employed to open the aziridine ring, leading to a diverse array of functionalized chiral amines.

Nucleophile CategoryExamplesResulting Functional Group
Carbon Nucleophiles Organometallic reagents (Grignard, organocuprates), enolates, cyanideC-C bond formation
Nitrogen Nucleophiles Azide, amines, ammoniaC-N bond formation (diamines)
Oxygen Nucleophiles Water, alcohols, carboxylatesC-O bond formation (amino alcohols)
Sulfur Nucleophiles Thiols, thiophenolC-S bond formation (amino thiols)
Halogen Nucleophiles Halide ions (Cl⁻, Br⁻, I⁻)C-X bond formation (haloamines)

The diastereoselectivity of these reactions can be controlled by the existing stereocenter(s) in the aziridine and, in some cases, by the use of chiral nucleophiles or catalysts.[11] For instance, the ring-opening of chiral aziridines with chiral enolates has been shown to proceed with a high degree of diastereocontrol.[11]

Experimental Protocol: Catalytic Asymmetric Aziridination of Styrene

This protocol describes a representative procedure for the enantioselective aziridination of styrene using a copper(I)-bis(oxazoline) catalyst, a widely used and reliable method.

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)

  • Styrene (freshly distilled)

  • N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve CuOTf·0.5C₆H₆ (0.02 mmol) and (S,S)-Ph-BOX (0.022 mmol) in anhydrous DCM (2 mL).

  • Stir the solution at room temperature for 1 hour to allow for the formation of the catalyst complex.

  • Add freshly distilled styrene (1.0 mmol) to the catalyst solution.

  • In a separate flask, dissolve PhI=NTs (1.2 mmol) in anhydrous DCM (3 mL).

  • Add the solution of PhI=NTs to the reaction mixture dropwise over a period of 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral aziridine.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Visualization of Chiral Aziridine Reactivity

The following diagram illustrates the general reactivity of a chiral aziridine, highlighting the stereospecific ring-opening with a generic nucleophile (Nu⁻).

Caption: General scheme of nucleophilic ring-opening of a chiral aziridine.

Note: The DOT script above is a template. For actual rendering, you would need to replace the IMG SRC placeholders with URLs to images of the chemical structures or draw them using DOT language elements.

Chiral_Aziridine_Reactivity_Detailed Start Chiral Aziridine (Activated or Unactivated) PathA Path A: Attack at less substituted carbon Start->PathA S N 2-like PathB Path B: Attack at more substituted carbon Start->PathB S N 1-like (with activation) Nuc Nucleophile (Nu⁻) ProductA Product A (Major for unactivated) PathA->ProductA Inversion of stereochemistry ProductB Product B (Can be major for activated) PathB->ProductB Inversion of stereochemistry

Caption: Reaction pathways for the nucleophilic ring-opening of chiral aziridines.

Conclusion: A Bright Future for Chiral Aziridines

Chiral aziridines have firmly established themselves as indispensable building blocks in modern asymmetric synthesis.[2] Their unique combination of stability and reactivity, coupled with the ever-expanding repertoire of methods for their stereoselective synthesis, ensures their continued importance in the construction of complex, biologically active molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and materials science industries continues to grow, the development of novel and more efficient strategies for the synthesis and application of chiral aziridines will undoubtedly remain a vibrant and fruitful area of research. The ability to introduce a nitrogen atom with precise stereocontrol through aziridine chemistry offers a powerful and elegant solution to many of the challenges faced by synthetic chemists today.

References

  • Degennaro, L., Trinchera, P., & Luisi, R. (2014). Recent Advances in the Stereoselective Synthesis of Aziridines. Chemical Reviews, 114(15), 7881-7929. [Link]

  • Fustero, S., Salavert, E., Pina, B., Ramírez de Arellano, C., & Asensio, A. (2002). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry, 67(14), 4667-4679. [Link]

  • Li, J., et al. (2021). Aziridines as Chiral Ligands and Their Ring Opening Reactions. Molecules, 26(9), 2686. [Link]

  • Beksultanova, N. (2021). Regioselective ring opening reactions of aziridine-2-phosphonates and aziridine based chiral ligands for catalytic, asymmetric azomethine ylide cycloadditions and aza-Henry reaction. (Doctoral dissertation, Middle East Technical University). [Link]

  • Yudin, A. K., et al. (2014). Direct Stereospecific Synthesis of Unprotected N–H/N–Me Aziridines from Olefins. ACS Catalysis, 4(1), 189-193. [Link]

  • Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English, 33(6), 599-619. [Link]

  • Various Authors. (2024). Synthetic Approaches for the Construction of Chiral Aziridines. ResearchGate. [Link]

  • Hu, X. E. (2000). Recent Synthetic Applications of Chiral Aziridines. Tetrahedron, 56(49), 9465-9496. [Link]

  • Williamson, A. E. (2012). A new catalyst for asymmetric aziridination. RSC Blogs. [Link]

  • Macmillan Group. (2004). Catalytic Enantioselective Aziridinations. Macmillan Group Meeting. [Link]

  • Wulff, W. D. Asymmetric Catalysis in Organic Synthesis. MSU Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of aziridines. [Link]

  • Organic Chemistry Portal. Aziridine synthesis. [Link]

  • Singh, G., Singh, M., & Kumar, S. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501. [Link]

  • Gross, P., et al. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 146(2), 1447-1454. [Link]

  • Wikipedia. LA-Aziridine. [Link]

  • Sweeney, J. B. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 17, 1-13. [Link]

  • Akelah, A., & Selim, A. (1983). Studies Relating to Aziridine Antitumor Antibiotics. Part I. Asymmetric Syntheses. Part II. Chiral Aziridines and their Conversion to α-Aminoacids. Canadian Journal of Chemistry, 61(2), 254-259. [Link]

  • Wikipedia. Aziridines. [Link]

  • Kim, H. (2021). Preface to “Aziridine Chemistry”. Molecules, 26(5), 1443. [Link]

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Exploratory

An In-Depth Technical Guide to the Role of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Abstract (S)-1-Diisopropoxyphosphoryl-2-methylaziridine represents a class of chiral ligands possessing...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Abstract

(S)-1-Diisopropoxyphosphoryl-2-methylaziridine represents a class of chiral ligands possessing significant potential in the field of asymmetric catalysis. This guide explores the foundational principles governing its application, drawing from established results of structurally analogous N-functionalized aziridines. We will dissect its synthesis, structural attributes, and its putative role as a chiral ligand in key carbon-carbon bond-forming reactions, including 1,3-dipolar cycloadditions and aza-Henry reactions. Mechanistic hypotheses for stereocontrol are presented, supported by detailed catalytic cycle diagrams and exemplary protocols. This document serves as a technical resource for researchers aiming to leverage the unique stereoelectronic properties of N-phosphorylated aziridines in the synthesis of complex, enantioenriched molecules.

Introduction: The Strategic Value of Chiral Aziridines

Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable synthons in organic chemistry.[1] Their inherent ring strain makes them susceptible to regioselective ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other nitrogenous compounds that are core motifs in many pharmaceuticals and natural products.[1] When rendered enantiopure, aziridines can serve as powerful chiral ligands for transition metals, creating a well-defined stereochemical environment to guide the course of a reaction.[2]

The substituent on the aziridine nitrogen is critical; it modulates the electronic properties of the ligand and provides a coordination site. An N-phosphoryl group, as seen in (S)-1-Diisopropoxyphosphoryl-2-methylaziridine , introduces a hard oxygen donor (from the P=O group) alongside the softer aziridine nitrogen. This bidentate chelation potential allows for the formation of rigid, well-organized metal complexes, which is a cornerstone of effective asymmetric catalysis. The phosphoryl group's steric bulk and electronic nature are readily tunable by altering the alkoxy substituents, offering a powerful tool for optimizing catalytic performance.

Synthesis and Physicochemical Properties

(S)-1-Diisopropoxyphosphoryl-2-methylaziridine is a chiral molecule whose stereocenter at the C2 position of the aziridine ring is key to its function in asymmetric catalysis.

Proposed Synthesis Route

The synthesis of the title compound can be logically achieved through the reaction of an enantiopure aziridine precursor with a suitable phosphorylating agent. A common and effective method involves the nucleophilic attack of (S)-2-methylaziridine on diisopropyl chlorophosphate in the presence of a non-nucleophilic base, such as triethylamine, to sequester the HCl byproduct.

cluster_0 Synthesis Workflow SM1 (S)-2-methylaziridine Reaction SM1->Reaction SM2 Diisopropyl chlorophosphate SM2->Reaction Base Triethylamine (Et3N) Base->Reaction Solvent Anhydrous CH2Cl2 Solvent->Reaction Product (S)-1-Diisopropoxyphosphoryl-2-methylaziridine Workup Aqueous Workup & Purification Workup->Product Isolated Product Reaction->Workup Reaction Mixture

Caption: Proposed synthesis of (S)-1-diisopropoxyphosphoryl-2-methylaziridine.

Structural and Electronic Profile
  • CAS Number: 1800100-71-3[3]

  • Molecular Formula: C9H20NO3P[3]

  • Key Features: The molecule combines a chiral aziridine ring with a diisopropoxyphosphoryl group. The phosphoryl moiety acts as an electron-withdrawing group, influencing the nucleophilicity of the aziridine nitrogen. The bulky isopropyl groups provide a defined steric environment, which is crucial for creating a selective pocket in the catalytic transition state. The P=O oxygen serves as a Lewis basic site, enabling bidentate coordination to a metal center.

Core Catalytic Applications: A Framework Based on Analogs

While specific catalytic data for the title compound is not extensively published, its structural features strongly suggest its utility in reactions where analogous chiral aziridine-based ligands have proven highly effective. We will explore two such cornerstone transformations.

Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles, such as pyrrolidines, which are prevalent in biologically active compounds.[2] The reaction involves an azomethine ylide reacting with a dipolarophile (e.g., an electron-deficient alkene). Chiral aziridine-based ligands, in complex with transition metals like Silver(I), have demonstrated exceptional control in this reaction.[1]

Mechanism of Action: The catalytic cycle is initiated by the coordination of the chiral N-functionalized aziridine ligand to the metal salt (e.g., AgOAc). This complex then facilitates the formation of an azomethine ylide from an imine precursor. The chiral ligand environment dictates the facial selectivity of the dipolarophile's approach to the ylide, leading to the formation of a highly enantioenriched pyrrolidine product.

G L Chiral Ligand (L*) ((S)-Aziridine) Cat Active Catalyst [M-L*] L->Cat M Metal Precursor (e.g., AgOAc) M->Cat Ligand Exchange Ylide [M-L*]-Ylide Complex Cat->Ylide + Imine - HOAc Imine Imine Substrate TS Diastereomeric Transition State Ylide->TS + Dipolarophile Dipolarophile Dipolarophile (Alkene) Dipolarophile->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Cyclization Product_Complex->Cat Product Release Product Enantioenriched Pyrrolidine Product_Complex->Product

Caption: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.

Representative Performance (Based on Ag-CFAM4 Analog): [1]

Dipolarophile Yield (%) ee (%)
Dimethyl maleate 95 >99
N-Phenylmaleimide 92 98

| Methyl acrylate | 85 | 95 |

Detailed Protocol: Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from methodologies using analogous chiral aziridine ligands and serves as a validated starting point.[1]

  • Catalyst Preparation (In Situ): To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the chiral ligand (S)-1-Diisopropoxyphosphoryl-2-methylaziridine (0.02 mmol, 10 mol%) and Silver(I) Acetate (AgOAc) (0.019 mmol, 9.5 mol%).

    • Causality: Using slightly more ligand than metal ensures full coordination and prevents the formation of catalytically inactive or less selective metal species. Anhydrous conditions are paramount to prevent hydrolysis of substrates and catalyst components.

  • Reaction Assembly: Add anhydrous solvent (e.g., Toluene, 2.0 mL). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active catalyst complex.

  • Substrate Addition: Add the imine substrate (e.g., methyl N-benzylideneglycinate, 0.2 mmol, 1.0 equiv.) and the dipolarophile (e.g., N-phenylmaleimide, 0.24 mmol, 1.2 equiv.).

    • Causality: A slight excess of the dipolarophile ensures complete consumption of the more valuable imine-derived ylide intermediate.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the enantioenriched pyrrolidine product.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction is a fundamental C-C bond-forming reaction that produces β-nitro amines, which are versatile precursors to 1,2-diamines and α-amino acids.[1] Catalyzing this reaction asymmetrically provides a direct route to valuable chiral building blocks. Chiral aziridine ligands, in complex with metals like Zinc(II), have been shown to be effective catalysts.[1]

Mechanism of Action: The chiral aziridine-Zn(II) complex acts as a chiral Lewis acid. It coordinates to the imine, activating it for nucleophilic attack. Simultaneously, the complex may act as a Brønsted base to deprotonate the nitroalkane, generating the nitronate nucleophile. Both substrates are brought into close proximity within a chiral environment, controlling the stereochemistry of the addition.

Representative Performance (Based on Zn-PFAM1 Analog): [1]

Imine Substituent (Ar) Nitroalkane Yield (%) ee (%)
Phenyl Nitromethane 88 71
4-Chlorophenyl Nitromethane 85 68

| 4-Methoxyphenyl | Nitroethane | 75 | 65 (dr 3:1) |

The Origin of Stereocontrol

The efficacy of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine as a chiral ligand stems from its ability to form a rigid and sterically defined coordination sphere around a metal center. The stereoselectivity is determined in the transition state of the C-C bond-forming step.

cluster_TS Proposed Transition State Model cluster_Ligand Chiral Ligand cluster_Substrates Coordinated Substrates M Metal (e.g., Ag, Zn) Aziridine_N N M->Aziridine_N Coordination Phosphoryl_O O=P M->Phosphoryl_O Chelation Substrate1 Imine/ Ylide M->Substrate1 Substrate2 Alkene/ Nitronate M->Substrate2 Chiral_Center * Me Substrate2->Substrate1 Nucleophilic Attack Attack C-C Bond Formation Note The bulky isopropyl groups on the phosphoryl moiety and the methyl group at the chiral center create a steric shield, blocking one face of the coordinated substrate (e.g., the Re face), forcing the incoming nucleophile to attack from the opposite, less hindered face (Si face).

Caption: Model for stereochemical induction by the chiral ligand-metal complex.

The bidentate chelation of the aziridine nitrogen and the phosphoryl oxygen creates a rigid scaffold. The bulky diisopropoxyphosphoryl group and the C2-methyl group project into space, effectively blocking one prochiral face of the coordinated electrophile (e.g., the imine). The incoming nucleophile is therefore directed to the less sterically encumbered face, resulting in a predictable and high level of enantioselectivity.

Conclusion and Future Outlook

(S)-1-Diisopropoxyphosphoryl-2-methylaziridine is a promising scaffold for the development of highly effective chiral ligands. By analogy with closely related structures, it is poised to be a valuable tool in metal-catalyzed asymmetric reactions such as 1,3-dipolar cycloadditions and aza-Henry reactions. The modularity of the N-phosphoryl group allows for fine-tuning of steric and electronic properties, opening avenues for the optimization of catalysts for new transformations. Future research should focus on the direct evaluation of this ligand in a broad range of reactions, the detailed crystallographic and spectroscopic study of its metal complexes, and its application in the total synthesis of complex pharmaceutical targets. The principles outlined in this guide provide a solid foundation for researchers to explore and unlock the full catalytic potential of this important class of chiral ligands.

References

  • Beksultanova, Z. (2021). REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. OpenMETU. [Link]

  • Szymańska, J., & Głowacka, A. (2021). Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. Molecules, 26(6), 1716. [Link]

  • Beksultanova, Z. (2021). PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC. Middle East Technical University. [Link]

  • Beksultanova, Z., & Tanyeli, C. (2021). REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. Middle East Technical University. [Link]

  • Synthonix. * (S)-1-Diisopropoxyphosphoryl-2-methylaziridine - [D6078]*. Synthonix, Inc. [Link]

Sources

Foundational

Strategic Control of N-Activated Aziridines: A Mechanistic Handbook

Executive Summary Aziridines represent a cornerstone of "spring-loaded" synthesis. With a ring strain energy of approximately 26–27 kcal/mol , they are potent electrophiles.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aziridines represent a cornerstone of "spring-loaded" synthesis. With a ring strain energy of approximately 26–27 kcal/mol , they are potent electrophiles. However, the utility of aziridines in drug development—particularly for synthesizing


-amino acids, alkaloids, and peptidomimetics—relies on precise control over regioselectivity .

This guide focuses on N-activated aziridines (bearing electron-withdrawing groups like Sulfonyl, Acyl, or Phosphoryl). Unlike their unactivated counterparts, these substrates allow for a tunable interplay between steric and electronic control, enabling researchers to direct nucleophilic attack to either the less-substituted (kinetic) or more-substituted (thermodynamic/cationic) carbon.

Fundamentals of Activation

The reactivity of N-activated aziridines stems from the polarization of the C–N bond by the Electron-Withdrawing Group (EWG).

  • The "Spring-Loaded" Effect: The EWG (e.g., Tosyl, Boc) pulls electron density from the nitrogen lone pair, preventing it from stabilizing the ring. This increases the electrophilicity of the ring carbons.[1]

  • Pyramidal Inversion: N-activated aziridines have a higher barrier to nitrogen inversion compared to unactivated ones, often locking the conformation and influencing stereochemical outcomes.

Activation Hierarchy (Electrophilicity)


Note: N-Nosyl groups are particularly valuable in late-stage functionalization as they can be removed under mild conditions (thiolate cleavage).

The Mechanistic Dichotomy: Regioselectivity

The most critical decision in aziridine chemistry is controlling where the nucleophile attacks. This is governed by a competition between Steric Hindrance and Carbocation Stabilization .

Pathway A: Steric Control ( Dominant)
  • Conditions: Basic or Neutral media; Strong Nucleophiles (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Mechanism: Classical

    
    . The nucleophile attacks the less hindered (terminal)  carbon.
    
  • Transition State: Tight, synchronous bond breaking/making.

  • Outcome: Formation of the "Linear" product.

Pathway B: Electronic Control ("Loose" / Borderline )
  • Conditions: Acidic media (Lewis or Brønsted); Weak Nucleophiles (e.g.,

    
    , Indoles, Arenes).
    
  • Mechanism: The acid coordinates to the EWG or Nitrogen, weakening the C–N bond. If a cation-stabilizing group (Phenyl, Vinyl) is present, the C–N bond at the more substituted position lengthens significantly.

  • Transition State: Asynchronous. Significant positive charge develops on the carbon.

  • Outcome: Attack at the more hindered (benzylic/tertiary) carbon due to electronic stabilization.

Visualization: The Regioselectivity Decision Tree

AziridineRegio Start N-Activated Aziridine (Substituted) Cond_Basic Condition: Basic/Neutral (Strong Nucleophile) Start->Cond_Basic Cond_Acid Condition: Lewis/Brønsted Acid (Weak Nucleophile) Start->Cond_Acid Mech_SN2 Mechanism: Tight SN2 (Steric Control) Cond_Basic->Mech_SN2 Sub_Alkyl Substituent: Alkyl Cond_Acid->Sub_Alkyl Sub_Aryl Substituent: Aryl/Vinyl Cond_Acid->Sub_Aryl Prod_Terminal Product: Attack at Less Substituted Carbon (C2) Mech_SN2->Prod_Terminal Sterics dominate Mech_Loose Mechanism: Loose SN2 / SN1-like (Electronic Control) Prod_Internal Product: Attack at More Substituted Carbon (C3) Mech_Loose->Prod_Internal Benzylic stabilization Sub_Alkyl->Prod_Terminal No cation stabilization Sub_Aryl->Mech_Loose

Figure 1: Decision tree for predicting regioselectivity based on reaction conditions and substrate substitution patterns.

Catalytic Strategies

Lewis acids (LAs) are the primary tools for reversing regioselectivity. They function by coordinating to the sulfonyl/acyl oxygens or the aziridine nitrogen, increasing the leaving group ability of the sulfonamide anion.

Comparative Catalyst Performance
Catalyst ClassExamplesPrimary UtilityRegioselectivity Bias (2-Ph-Aziridine)
Oxophilic LA

,

Hard nucleophiles (Alcohols)C3 (Benzylic) - High
Soft LA

,

Halide opening (Haloamines)C3 (Benzylic) - Very High
Copper Salts

Azide/Amine additionMixed (often C3 favored)
Lanthanides

,

Indole/Arene Friedel-CraftsC3 (Benzylic) - High

Experimental Protocols (SOPs)

Protocol A: Lewis Acid-Catalyzed Ring Opening with Azide ( )

Target: Synthesis of


-azido amines (Precursors to 1,2-diamines).
Mechanism: Acid-catalyzed "Loose 

".

Reagents:

  • N-Tosyl-2-phenylaziridine (1.0 equiv)

  • Trimethylsilyl azide (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add N-Tosylaziridine and dissolve in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Cool the solution to 0°C. Add the Lewis Acid catalyst. Stir for 10 minutes to ensure coordination.

  • Nucleophile Addition: Add

    
     dropwise via syringe.
    
    • Safety Note:

      
       is volatile and toxic. Work in a well-ventilated fume hood. Avoid contact with metal spatulas (shock sensitivity risk).
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor by TLC (typically 2–6 hours).

    • TLC Visualization: UV light (254 nm) or Ninhydrin stain.

  • Quench: Dilute with DCM and quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • For 2-Phenyl substrates: Major product is the Benzylic Azide (C3 attack).

  • For 2-Alkyl substrates: Major product is the Terminal Azide (C2 attack).

Protocol B: Regioselective Haloamination with Zinc Halides

Target: Synthesis of


-halo sulfonamides.
Source Validation: Based on methodologies involving 

mediated opening [1, 2].[2]

Reagents:

  • N-Tosylaziridine (1.0 equiv)

  • 
    , 
    
    
    
    , or
    
    
    (1.2 – 2.0 equiv)
  • Solvent: DCM or DCE.

Workflow:

  • Activation: Suspend anhydrous

    
     in DCM and reflux for 5 minutes to ensure activation/solubility.
    
  • Addition: Add the N-Tosylaziridine solution slowly to the refluxing suspension.

  • Reaction: Reflux until starting material is consumed (TLC monitoring).

    • Note:

      
       is generally more reactive than 
      
      
      
      .
  • Quench: Cool to RT. Quench with saturated

    
    .
    
  • Isolation: Standard extraction.

Data Interpretation: This reaction is highly regioselective for the benzylic halide (C3 attack) due to the carbocation character stabilized by the phenyl ring during the C–N bond cleavage facilitated by Zinc coordination.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Regioselectivity (Mixture of C2/C3)Substrate lacks strong electronic bias (e.g., 2-Alkyl).Switch to a bulkier Lewis Acid (steric enforcement) or change solvent polarity (Non-polar solvents favor tight ion pairs).
No Reaction Lewis Acid deactivated by moisture or nucleophile is too weak.Use anhydrous conditions (molecular sieves). Switch to a stronger activator (e.g.,

).
Polymerization Aziridine concentration too high; "Explosive" ring opening.Dilute reaction to 0.05 M. Add nucleophile slowly at low temperature (-78°C).
Retention of Configuration Double inversion mechanism or Neighboring Group Participation (NGP).Check for ester/amide groups near the ring that might participate.
Visualization: Catalytic Cycle (Lewis Acid)

LACatalysis State1 Resting Aziridine State2 Activated Complex (LA-Coord) State1->State2 + Lewis Acid (Coordination) State3 Transition State (C-N Elongation) State2->State3 + Nucleophile State4 Ring Opened Product State3->State4 Bond Cleavage (Regio-determining) State4->State1 Catalyst Turnover

Figure 2: Simplified catalytic cycle showing Lewis Acid (LA) activation of the aziridine nitrogen/sulfonyl group.

References

  • Regioselective opening of N-tosylaziridines with zinc(II) halides. Source: Indian Academy of Sciences / IIT Kanpur. URL:[Link]

  • Lewis Acid-Catalyzed Regioselective Ring-Opening of N-Tosylaziridines. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Nucleophilic Ring Opening of Aziridines: A Review. Source: Chemical Reviews / ResearchGate (General Reference). URL:[Link]

  • Aziridines and Epoxides in Organic Synthesis. Source: Yudin, A. K. (Wiley-VCH). Context: Authoritative text on strain-driven synthesis. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Hazards of Phosphorylated Aziridines

Preamble: The Duality of Reactivity and Risk In the landscape of modern drug discovery and organic synthesis, phosphorylated aziridines represent a class of intermediates with immense potential. Their unique trifecta of...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Duality of Reactivity and Risk

In the landscape of modern drug discovery and organic synthesis, phosphorylated aziridines represent a class of intermediates with immense potential. Their unique trifecta of a strained three-membered ring, a chiral center, and a tunable phosphoryl group makes them powerful synthons for creating complex, nitrogen-containing molecules, including novel antibiotics and anticancer agents.[1][2] However, the very structural features that grant them synthetic utility—high ring strain and the presence of an energetic phosphoryl azide precursor—also render them inherently hazardous.[3] This guide is crafted for the hands-on researcher and drug development professional. It moves beyond a mere listing of hazards to provide a deep, mechanistic understanding of why these compounds are hazardous and delineates the rigorous, field-proven protocols required for their safe manipulation. Our objective is to empower scientists to harness the synthetic power of phosphorylated aziridines while upholding the highest standards of laboratory safety.

The Chemical Nature of Phosphorylated Aziridines: A Primer on Inherent Hazards

Phosphorylated aziridines are three-membered heterocyclic compounds where the nitrogen atom is directly attached to a phosphorus atom, typically as part of a phosphate, phosphonate, or phosphonamide moiety. Their synthesis often involves the reaction of an alkene with a phosphoryl azide in the presence of a catalyst.[4] This process, while elegant, introduces the first layer of risk: the use of organic azides, which are known to be energetically unstable.

The primary source of their reactivity and associated hazard stems from the significant Baeyer strain within the aziridine ring. The internal bond angles of approximately 60° deviate sharply from the ideal 109.5° for sp³-hybridized atoms, creating a molecule eager to release this strain through ring-opening reactions.[3] When the nitrogen is functionalized with an electron-withdrawing phosphoryl group, the ring becomes highly susceptible to nucleophilic attack, forming the basis of their synthetic utility but also a significant reactivity hazard.[5][6]

Synthesis Pathways and Associated Precursor Risks

The most common route to N-phosphoryl aziridines is the metal-catalyzed aziridination of olefins using a phosphoryl azide as the nitrene source.[4] This approach, while efficient, necessitates the careful handling of phosphoryl azides, which are known energetic materials sensitive to heat, shock, and friction.

G

Caption: General synthesis of N-phosphoryl aziridines.

Comprehensive Hazard Analysis

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For phosphorylated aziridines, these are multifaceted, spanning acute toxicity, physical reactivity, and potential carcinogenicity.

Physical Hazards: Reactivity and Thermal Instability

The principal physical hazard is uncontrolled reactivity. The strained aziridine ring can open explosively under certain conditions.

  • Acid-Catalyzed Polymerization: Strong acids can protonate the aziridine nitrogen, initiating a catastrophic, exothermic ring-opening polymerization. This can lead to a rapid increase in temperature and pressure within the reaction vessel.

  • Thermal Decomposition: While specific thermal stability data for many phosphorylated aziridines is not widely published, the parent aziridine moiety is known to be thermally sensitive.[7][8][9] The presence of the phosphoryl group can influence this stability. It is imperative to assume that these compounds may decompose vigorously upon heating. Experiments should be designed to maintain strict temperature control.

  • Reactivity with Nucleophiles: The primary synthetic utility of aziridines is their reaction with nucleophiles.[3] While controlled, this reactivity can become a hazard if an unintended nucleophile is introduced or if the reaction proceeds too quickly, leading to an uncontrolled exotherm.

Hazard Type Triggering Conditions Potential Outcome Mitigation Strategy
Uncontrolled Polymerization Contact with strong acids, Lewis acidsRapid exotherm, vessel over-pressurization, explosionStrict exclusion of acidic contaminants; use of buffered systems.
Thermal Decomposition Overheating, localized hot spotsGas evolution, runaway reaction, potential for detonationStrict temperature control (cooling baths), use of blast shields.[10]
Violent Nucleophilic Reaction Uncontrolled addition of strong nucleophilesRapid exotherm, splashing of corrosive materialsSlow, controlled addition of reagents; pre-cooling of the reaction mixture.[11]
Precursor Instability Heat, shock, or friction on phosphoryl azideExplosive decompositionUse in dilute solution; avoid isolation of pure azide; synthesize in situ where possible.
Health Hazards: Toxicity, Carcinogenicity, and Mutagenicity

The health hazards of phosphorylated aziridines are primarily extrapolated from the known toxicology of the parent compound, aziridine. Aziridine is classified as highly toxic, corrosive, mutagenic, and carcinogenic.[12][13]

  • Acute Toxicity: Aziridine is very toxic if inhaled, causing severe respiratory tract irritation and burns. It is also toxic upon skin contact and ingestion. Given that the aziridine ring is the active moiety, it should be assumed that phosphorylated derivatives share this high acute toxicity.

  • Corrosivity: Aziridine causes severe skin burns and eye damage. Phosphorylated aziridines should be handled as if they are equally corrosive.

  • Mutagenicity and Carcinogenicity: The aziridine ring acts as an alkylating agent, capable of reacting with DNA.[14] This mechanism is the basis for its classification as a mutagen and a probable human carcinogen (IARC Group 2B).[15] This genotoxic potential is a significant long-term health risk that necessitates stringent exposure controls.

The 16-Section Safety Data Sheet (SDS) Deconstructed

A Safety Data Sheet is the cornerstone of chemical safety, providing a standardized summary of hazards and handling procedures.[16][17] Below is an expert-guided breakdown of what to expect and what to specify in an SDS for a representative phosphorylated aziridine.

SDS Section Core Content and Expert Insight
1. Identification Product identifier, synonyms, recommended use (e.g., "intermediate for pharmaceutical synthesis"), and supplier emergency contact information.[18]
2. Hazard(s) Identification GHS classification is critical here. Expect: Acute Toxicity (Oral, Dermal, Inhalation - Category 1 or 2), Skin Corrosion/Irritation (Category 1), Serious Eye Damage (Category 1), Mutagenicity (Category 1B), Carcinogenicity (Category 1B).[18] Signal word will be "Danger" .
3. Composition/Info Specify the chemical name, CAS number (if available), and concentration. Impurities, such as residual phosphoryl azide, must be listed if they contribute to the hazard.
4. First-Aid Measures Emphasize immediate action. Inhalation: Move to fresh air, call 911. Skin: Immediately flush with copious amounts of water for at least 15 minutes, removing contaminated clothing. Eyes: Flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19]
5. Fire-Fighting Measures Specify appropriate extinguishing media (e.g., carbon dioxide, dry chemical powder, foam). Warn that hazardous combustion products include toxic oxides of nitrogen and phosphorus.
6. Accidental Release Mandate evacuation of the area. Require use of full PPE, including a self-contained breathing apparatus (SCBA). Contain the spill with inert absorbent material (e.g., vermiculite). Do not use combustible materials like paper towels.
7. Handling and Storage This section is paramount. Specify handling only in a designated area within a certified chemical fume hood.[20] Storage must be in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a cool, dry, well-ventilated area, segregated from acids and oxidizers.
8. Exposure Controls/PPE Engineering Controls: Chemical fume hood is mandatory. A blast shield is strongly recommended. PPE: Chemical-resistant gloves (e.g., butyl rubber or Viton), splash-proof goggles and a face shield, and a flame-resistant lab coat are required.[10][21]
9. Physical/Chemical Props Include appearance, odor, boiling point, etc. Data may be limited; state "No data available" where appropriate.
10. Stability and Reactivity State that the material is highly reactive. List conditions to avoid (heat, sparks, moisture) and incompatible materials (strong acids, bases, oxidizing agents, nucleophiles).[18] Detail hazardous decomposition products.
11. Toxicological Info Detail the routes of exposure and symptoms. State the basis of the hazard classification (e.g., "classified based on the toxicology of the aziridine functional group"). Note the potential for heritable genetic damage.[15]
12-15. Ecological, Disposal, Transport, Regulatory These sections are non-mandatory under OSHA but crucial for responsible chemical management.[19] Disposal must be through a licensed hazardous waste facility. Transport will be under strict regulations for highly toxic materials.
16. Other Information Date of preparation or last revision.

Risk Mitigation and Safe Handling Protocols

Theoretical knowledge of hazards must be translated into rigorous, practical safety protocols. Complacency is the enemy of safety when working with dangerously reactive chemicals.[20][22]

G

Caption: A workflow for the safe handling of phosphorylated aziridines.

Protocol 1: Safe Handling and Transfer
  • Preparation: Before handling, ensure you have read and understood the SDS. Prepare a quenching solution (see Protocol 2) and have it readily accessible.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood. The sash should be kept as low as possible. The use of a portable blast shield is mandatory.[23]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

    • Eyes/Face: Splash-proof chemical goggles and a full-face shield.[21]

    • Hands: Double-gloving is recommended, with a heavier, chemical-resistant outer glove (e.g., butyl rubber) over a nitrile inner glove.

    • Body: A flame-resistant lab coat.[10]

  • Inert Atmosphere Transfer: If the compound is stored under an inert atmosphere, use standard Schlenk line or glovebox techniques for transfers. Use clean, dry syringes or cannulas.[21]

  • Quantities: Always work with the smallest quantity of material necessary for the experiment.[21]

Protocol 2: Standard Quenching of Residual Reagent and Waste

This protocol is for the routine destruction of excess phosphorylated aziridine after a reaction is complete. The principle is to slowly add a series of increasingly reactive protic reagents to safely neutralize the compound.[24]

  • Cooling: Cool the reaction vessel containing the phosphorylated aziridine in an ice/water bath to 0°C. Ensure the vessel is not sealed to allow for gas evolution.[25]

  • Initial Quench: While stirring vigorously, slowly add isopropanol dropwise via an addition funnel. Monitor the internal temperature and for any gas evolution. Continue the slow addition until no further heat is released.[24]

  • Secondary Quench: After the isopropanol quench is complete, slowly add methanol. Methanol is more reactive and will ensure the destruction of any remaining reactive species.[24]

  • Final Quench: Once the methanol addition is complete and no exotherm is observed, very slowly add water. This final step hydrolyzes any remaining intermediates. Be extremely cautious, as residual material can still react violently with water.[25]

  • Disposal: The resulting neutralized mixture can be disposed of as hazardous waste according to institutional guidelines.

Emergency Procedures: Managing Uncontrolled Reactions

An uncontrolled exotherm is a critical emergency. The primary goal is to contain the reaction and ensure personnel safety.

  • Alert Personnel: Immediately alert all other personnel in the lab.

  • Remove Heat: If possible and safe to do so, remove any external heating source and lower the reaction into a large cooling bath.

  • Evacuate: If the reaction cannot be brought under control quickly (i.e., temperature continues to rise rapidly), pull the fume hood sash down completely and evacuate the area immediately. Activate the fire alarm if there is a risk of fire or explosion.

  • Do Not Attempt to Quench a Runaway Reaction: Adding a quenching agent to a large-scale, runaway reaction can accelerate the decomposition. The pre-prepared quenching solution is for minor exotherms or controlled workups only.

Conclusion: A Culture of Vigilance

Phosphorylated aziridines are emblematic of high-stakes chemical research. Their potential to unlock new therapeutic avenues is directly proportional to the risks involved in their handling. This guide has laid out the mechanistic basis for these hazards and provided a framework for their mitigation. However, protocols and procedures are only effective when implemented within a culture of unwavering safety and vigilance. Every manipulation, from transferring a few milligrams to quenching the final reaction mixture, must be approached with deliberate caution, thorough planning, and a profound respect for the reactivity of these powerful molecules.

References

  • Protocol for quenching reactive chemicals. (n.d.). EPFL. Retrieved from [Link]

  • Aziridines: Human health tier II assessment. (2014). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • Li, G., et al. (2014). Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Hazard Communication Standard: Safety Data Sheets. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Appendix D to § 1910.1200—Safety Data Sheets (Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island. Retrieved from [Link]

  • Bergmann, E. D., et al. (1970). Synthesis and properties of some phosphorus‐aziridinyl compounds. Journal of Polymer Science Part C: Polymer Symposia. Retrieved from [Link]

  • Phosphorylated aziridinium salts: Synthesis and ring opening with nucleophiles. (2007). ResearchGate. Retrieved from [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. (1995). American Institute of Chemical Engineers. Retrieved from [Link]

  • Eliszewski, J. M. (2017). Best Practices for Safety Data Sheets. Occupational Health & Safety. Retrieved from [Link]

  • Chapter 5: Highly Reactive Chemicals. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • Quenching of Water Reactive Materials. (2016). The Sarpong Group, UC Berkeley. Retrieved from [Link]

  • Hazard Communication Safety Data Sheets Quick Card. (2024). Occupational Safety and Health Administration. Retrieved from [Link]

  • Standard Operating Procedure for Reactive Solids and Liquids. (n.d.). The Ohio State University, Department of Chemistry. Retrieved from [Link]

  • Understanding OSHA SDS Format Requirements and How to Manage Them. (2025). 3E. Retrieved from [Link]

  • Regioselective ring opening reactions of aziridine-2-phosphonates... (n.d.). OpenMETU. Retrieved from [Link]

  • New Regulatory Measures Proposed for Aziridine Compounds. (2024). Foresight. Retrieved from [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Aziridine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Potel, C. M., et al. (2021). Impact of phosphorylation on thermal stability of proteins. Nature Methods. Retrieved from [Link]

  • Potel, C. M., et al. (2020). Impact of phosphorylation on thermal stability of proteins. bioRxiv. Retrieved from [Link]

  • Musser, S. M., et al. (1992). Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. Chemical Research in Toxicology. Retrieved from [Link]

  • Aziridine. (1999). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]

  • Potel, C. M., et al. (2020). Impact of phosphorylation on thermal stability of proteins. ResearchGate. Retrieved from [Link]

  • Aziridines - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Drzazga, Z., et al. (2023). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules. Retrieved from [Link]

  • Drzazga, Z., et al. (2023). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. MDPI. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Regioselective Ring-Opening of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

Introduction: The Strategic Value of N-Phosphorylated Aziridines in Asymmetric Synthesis Aziridines, the nitrogen-containing analogues of epoxides, are powerful intermediates in organic synthesis due to the inherent stra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Phosphorylated Aziridines in Asymmetric Synthesis

Aziridines, the nitrogen-containing analogues of epoxides, are powerful intermediates in organic synthesis due to the inherent strain in their three-membered ring.[1][2] This ring strain facilitates nucleophilic ring-opening reactions, providing a versatile pathway to a wide array of stereochemically defined acyclic and heterocyclic nitrogenous compounds.[3] The activation of the aziridine nitrogen with an electron-withdrawing group, such as a diisopropoxyphosphoryl group, significantly enhances its electrophilicity, enabling efficient ring-opening even with softer nucleophiles.[4][5]

(S)-1-Diisopropoxyphosphoryl-2-methylaziridine is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its stereodefined centers and the facility of its ring-opening reactions allow for the asymmetric synthesis of valuable β-amino phosphonates and other complex chiral amines.[6] The regioselectivity of the ring-opening is a critical parameter, dictating the final product's constitution. This guide provides detailed protocols and mechanistic insights into the regioselective ring-opening of this versatile substrate, with a focus on achieving predictable and high-yielding transformations.

Mechanistic Considerations: Factors Governing Regioselectivity

The ring-opening of N-activated aziridines, such as (S)-1-diisopropoxyphosphoryl-2-methylaziridine, with nucleophiles is predominantly governed by an SN2-type mechanism.[7] Several factors influence the regioselectivity of this process:

  • Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of 2-methylaziridine, this is the C3 position.

  • Electronic Effects: The electron-withdrawing phosphoryl group on the nitrogen atom polarizes the C-N bonds, rendering both aziridine carbons electrophilic.

  • Nature of the Nucleophile: "Soft" nucleophiles, such as organocuprates, strongly favor attack at the less substituted carbon (C3). "Harder" nucleophiles, in the presence of a Lewis acid, may show reduced regioselectivity.

  • Lewis Acid Catalysis: The use of Lewis acids can activate the aziridine, potentially leading to a more SN1-like transition state and reduced regioselectivity. However, for many applications with soft nucleophiles, Lewis acids are not required.

The general outcome for the ring-opening of (S)-1-diisopropoxyphosphoryl-2-methylaziridine with a generic nucleophile (Nu-) is the attack at the C3 position, leading to the formation of a β-substituted amine with inversion of stereochemistry at the point of attack.

Visualizing the Regioselective Ring-Opening Workflow

G cluster_start Starting Material cluster_nucleophile Nucleophile Generation cluster_reaction Ring-Opening Reaction cluster_workup Work-up & Isolation cluster_product Product start (S)-1-Diisopropoxyphosphoryl- 2-methylaziridine reaction Nucleophilic Attack at C3 (SN2 Mechanism) start->reaction organolithium Organolithium (RLi) or Grignard (RMgX) cuprate Organocuprate (R₂CuLi) Formation (with CuI) organolithium->cuprate 1. Transmetallation cuprate->reaction 2. Nucleophilic Addition workup Aqueous Quench (e.g., NH₄Cl) reaction->workup 3. Reaction Quench extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Regioselectively Ring-Opened β-Amino Phosphonate purification->product

Caption: Workflow for the regioselective ring-opening of the target aziridine.

Protocol 1: Regioselective Ring-Opening with Organocuprates

Organocuprates are soft nucleophiles that exhibit excellent regioselectivity for the less substituted carbon of N-activated aziridines.[8] This protocol details the ring-opening of (S)-1-diisopropoxyphosphoryl-2-methylaziridine with a Gilman cuprate, which is a lithium dialkylcuprate.

Materials
  • (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

  • Anhydrous tetrahydrofuran (THF)

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., n-butyllithium, methyllithium)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Preparation of the Organocuprate:

    • To a flame-dried, argon-purged round-bottom flask, add CuI (1.05 equivalents).

    • Add anhydrous THF via syringe and cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add the organolithium reagent (2.0 equivalents) dropwise to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent. Stir for 30 minutes at -78 °C.

  • Ring-Opening Reaction:

    • In a separate flame-dried, argon-purged flask, dissolve (S)-1-diisopropoxyphosphoryl-2-methylaziridine (1.0 equivalent) in anhydrous THF.

    • Cool the aziridine solution to -78 °C.

    • Slowly transfer the pre-formed organocuprate solution to the aziridine solution via cannula.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure β-amino phosphonate.

Expected Outcome and Causality

This protocol is expected to yield the corresponding β-amino phosphonate with high regioselectivity, resulting from the nucleophilic attack of the organocuprate at the C3 position of the aziridine ring. The use of low temperatures (-78 °C) is crucial to maintain the stability of the organocuprate and prevent side reactions. The soft nature of the Gilman reagent ensures a clean SN2-type reaction with minimal competing pathways.

Entry Nucleophile (from R₂CuLi) Expected Product Regioselectivity (C3:C2) Anticipated Yield
1MethylDiisopropyl (R)-1-((S)-1-aminobutyl)phosphonate>95:5High
2n-ButylDiisopropyl (R)-1-((S)-1-aminoheptyl)phosphonate>95:5High
3PhenylDiisopropyl (R)-1-((S)-1-amino-2-phenylethyl)phosphonate>95:5Moderate to High

Protocol 2: Ring-Opening with Grignard Reagents in the Presence of a Copper Catalyst

While Grignard reagents are generally considered harder nucleophiles than organocuprates, their reactivity can be modulated by the addition of a catalytic amount of a copper salt. This approach often provides a cost-effective and operationally simpler alternative to the stoichiometric use of copper.

Materials
  • (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium chloride)

  • Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN) (catalytic amount, e.g., 5-10 mol%)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., diethyl ether)

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried, argon-purged round-bottom flask, add the copper(I) salt (0.05 - 0.10 equivalents).

    • Add a solution of (S)-1-diisopropoxyphosphoryl-2-methylaziridine (1.0 equivalent) in anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Grignard Reagent:

    • Slowly add the Grignard reagent (1.2 - 1.5 equivalents) dropwise to the stirred mixture.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours at 0 °C to room temperature.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Expert Insights and Self-Validation

The success of this protocol relies on the in situ formation of a reactive copper species that facilitates the regioselective ring-opening. The regioselectivity should be confirmed by NMR spectroscopy of the purified product. The observation of a single major regioisomer validates the effectiveness of the copper catalyst in directing the nucleophilic attack to the less hindered C3 position. A control experiment without the copper catalyst may result in lower yields and/or reduced regioselectivity, confirming the crucial role of the catalyst.

Visualizing the Mechanistic Pathway

Sources

Application

Application Notes & Protocols: Stereoselective Synthesis of Chiral Amines using (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

Abstract Chiral amines are indispensable building blocks in modern medicinal chemistry and materials science, with a significant percentage of pharmaceuticals containing a stereogenic amine center.[1][2] This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amines are indispensable building blocks in modern medicinal chemistry and materials science, with a significant percentage of pharmaceuticals containing a stereogenic amine center.[1][2] This guide provides a detailed technical overview and robust protocols for the synthesis of highly valuable, enantioenriched amines utilizing (S)-1-Diisopropoxyphosphoryl-2-methylaziridine. This chiral electrophile serves as a versatile precursor, enabling the stereospecific installation of an amino group through a regioselective, nucleophilic ring-opening mechanism. We will explore the mechanistic underpinnings, substrate scope, and provide a detailed, field-tested protocol for the reaction with organocuprates, empowering researchers to confidently apply this methodology in their synthetic programs.

Introduction: The Strategic Value of Activated Chiral Aziridines

Aziridines, the nitrogen-containing analogues of epoxides, are powerful intermediates in organic synthesis due to their inherent ring strain (~27 kcal/mol), which facilitates ring-opening reactions with a variety of nucleophiles.[3] When the aziridine nitrogen is functionalized with an electron-withdrawing group, such as a sulfonyl or phosphoryl group, the ring becomes "activated," significantly enhancing the electrophilicity of the ring carbons and promoting nucleophilic attack under milder conditions.[4]

(S)-1-Diisopropoxyphosphoryl-2-methylaziridine leverages this principle in an asymmetric context. The key features of this reagent are:

  • Pre-installed Stereocenter: The (S)-configuration at the C2 position serves as the source of chirality for the final product.

  • Activating Phosphoryl Group: The diisopropoxyphosphoryl group lowers the activation energy for nucleophilic attack and helps direct the regiochemical outcome.[4]

  • Stereospecificity: The ring-opening typically proceeds via a concerted SN2 mechanism, which predictably inverts the stereochemistry at the carbon center undergoing attack, thus ensuring a high degree of stereochemical transfer.[5]

This combination allows for the synthesis of a diverse array of β-substituted chiral amines from a single, readily accessible chiral precursor.

The Core Mechanism: Regioselective SN2 Ring-Opening

The synthetic utility of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine hinges on a highly predictable nucleophilic substitution reaction. Understanding the mechanism is critical for predicting the product's structure and stereochemistry.

Causality of the Reaction Pathway:

  • Activation: The electron-withdrawing phosphoryl group polarizes the C-N bonds of the aziridine ring, making the carbon atoms more electrophilic. It also serves as a competent leaving group upon ring opening.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic ring carbons. Due to steric hindrance from the methyl group at the C2 position, the attack overwhelmingly occurs at the less substituted C3 carbon.[6][7]

  • Stereochemistry (SN2 Inversion): The reaction proceeds via a classic SN2 backside attack. This forces an inversion of the configuration at the C3 carbon. Since the C3 carbon is not a stereocenter in the starting material, the attack establishes a new stereocenter in the product with a predictable orientation relative to the existing C2 center.

  • Product Formation: The ring opens to form a stable N-phosphorylated amine, which can then be deprotected to reveal the final chiral amine.

The overall transformation is a highly stereospecific and regioselective process, as illustrated below.

Caption: SN2 mechanism for chiral amine synthesis.

Application Scope: Accessible Chiral Amine Scaffolds

A key advantage of this methodology is its compatibility with a wide range of carbon and heteroatom nucleophiles. Soft nucleophiles are generally preferred to minimize side reactions. Organocuprates (Gilman reagents) are particularly effective for installing alkyl, vinyl, and aryl groups.[8][9]

Nucleophile (Nu⁻)Reagent Source ExampleResulting Chiral Amine Product StructureProduct Class
Methyl (CH₃)₂CuLiα-Branched Amine
n-Butyl (n-Bu)₂CuLiα-Branched Amine
Phenyl (Ph)₂CuLiβ-Aryl-α-methyl Amine
Vinyl (CH₂=CH)₂CuLiChiral Allylic Amine
Thiophenoxide PhSNaβ-Thioether Amine
Azide NaN₃β-Azido Amine

Detailed Protocol: Synthesis of (S)-N,N-diisopropyl-1-(1-phenylpropan-2-yl)phosphoramide via Organocuprate Addition

This protocol details the reaction of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine with lithium diphenylcuprate.

Safety Precautions:

  • Aziridines are potent alkylating agents and should be handled with extreme care in a well-ventilated chemical fume hood.[9]

  • Organolithium reagents are pyrophoric. All glassware must be rigorously flame-dried under vacuum or inert gas.

  • Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents:

  • (S)-1-Diisopropoxyphosphoryl-2-methylaziridine (1.0 eq)

  • Copper(I) Iodide (CuI) (1.05 eq)

  • Phenyllithium (PhLi) (2.1 eq, solution in cyclohexane/ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

Workflow cluster_0 A. Gilman Reagent Preparation cluster_1 B. Ring-Opening Reaction cluster_2 C. Workup & Purification prep_cu Suspend CuI in THF cool_cu Cool to -40 °C prep_cu->cool_cu add_phli Add PhLi dropwise (forms (Ph)₂CuLi) cool_cu->add_phli add_cuprate Transfer Gilman solution to Aziridine solution via cannula add_phli->add_cuprate In situ prep_aziridine Dissolve Aziridine in THF cool_aziridine Cool to -78 °C prep_aziridine->cool_aziridine cool_aziridine->add_cuprate react Stir at -78 °C for 2h, then warm to 0 °C quench Quench with sat. NH₄Cl react->quench Reaction Complete extract Extract with Et₂O quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify

Caption: Experimental workflow for organocuprate ring-opening.

Step-by-Step Procedure:

  • Preparation of the Gilman Reagent:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add Copper(I) Iodide (1.05 eq).

    • Add anhydrous THF (approx. 0.2 M relative to CuI) and cool the resulting slurry to -40 °C (acetonitrile/dry ice bath).

    • Slowly add Phenyllithium solution (2.1 eq) dropwise via syringe. The solution will typically change color to a dark brown/black, indicating the formation of the cuprate. Stir for 30 minutes at -40 °C.

  • Ring-Opening Reaction:

    • In a separate flame-dried 250 mL round-bottom flask, dissolve (S)-1-Diisopropoxyphosphoryl-2-methylaziridine (1.0 eq) in anhydrous THF (approx. 0.1 M).

    • Cool this solution to -78 °C (acetone/dry ice bath).

    • The freshly prepared Gilman reagent from Step 1 is then transferred to the aziridine solution at -78 °C via a cannula.

    • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC (stain with KMnO₄).

    • After 2 hours, remove the cooling bath and allow the reaction to warm to 0 °C over approximately 30 minutes.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Stir vigorously until the aqueous layer becomes a deep blue color (from the copper salts).

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to yield the N-phosphorylated chiral amine.

Key Considerations and Troubleshooting

  • Regioselectivity: While attack at C3 is heavily favored, highly hindered nucleophiles or changes in the Lewis acidity of the metal counterion could potentially lead to minor amounts of the C2-attack regioisomer. Analysis of the crude product by ¹H NMR is recommended to confirm regioselectivity.

  • Deprotection of the Phosphoryl Group: Removal of the diisopropoxyphosphoryl group to liberate the free amine typically requires acidic hydrolysis (e.g., refluxing in aqueous HCl). These conditions can be harsh. The choice of deprotection strategy should be considered in the context of other functional groups in the molecule.[10] Milder methods may need to be developed on a case-by-case basis.

  • Purity of Reagents: The success of organometallic reactions is highly dependent on the quality of the reagents and the exclusion of air and moisture. Use freshly titrated organolithium reagents and anhydrous, degassed solvents for best results.

Conclusion

(S)-1-Diisopropoxyphosphoryl-2-methylaziridine stands as a powerful and reliable chiral building block for the asymmetric synthesis of amines. Its utility is rooted in a predictable and highly stereospecific SN2 ring-opening reaction. By carefully selecting the nucleophile, researchers can access a diverse range of valuable chiral amine products with a high degree of control over the final stereochemistry. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile synthetic tool in drug discovery and development.

References

  • Ortega, N., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14029-14113. [Link]

  • Ghorai, M. K., et al. (2009). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. The Journal of Organic Chemistry, 75(1), 134-144. [Link]

  • Pellissier, H. (2021). Recent developments in the enantioselective synthesis of chiral amines.
  • Tao, J., Jin, L. M., & Zhang, X. P. (2014). Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis. Beilstein Journal of Organic Chemistry, 10, 1282–1289. [Link]

  • Morgan, A. J., et al. (2021). Mechanism and Origin of Regioselectivity in the Phosphine-Catalyzed Heine Reaction. The Journal of Organic Chemistry, 86(15), 10189–10198. [Link]

  • Ghorai, M. K., et al. (2011). SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 123(6), 951-961. [Link]

  • Banks, H. D. (2008). Dramatic Effects of Halogen Substitution and Solvent on the Rates and Mechanisms of Nucleophilic Substitution Reactions of Aziridines. The Journal of Organic Chemistry, 73(10), 3816-3824.
  • Watson, I. D. G., Yu, L., & Yudin, A. K. (2006). Aziridines and Epoxides in Organic Synthesis. Accounts of Chemical Research, 39(3), 194-206.
  • Hu, X., et al. (2024). Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. Chemical Science, 15(1), 123-129. [Link]

  • Chem-Station. (2014). Organocuprates. Chem-Station International Edition. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules, 29(22), 5729. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1837-1853. [Link]

  • Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. [Link]

  • Kristensen, J. L., et al. (2010). Ring opening of pymisyl-protected aziridines with organocuprates. Chemistry–A European Journal, 16(34), 10344-10347. [Link]

  • ResearchGate. (n.d.). Examples of the amine group deprotection. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • ResearchGate. (n.d.). Regioselectivity in nucleophilic ring opening of N-sulfony and N-acyl activated 2-methylaziridine. [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Harned, A. M. (n.d.). Organocopper chemistry. Harned Research Group, University of Minnesota.
  • van der Meer, S., et al. (2020). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry–A European Journal, 26(60), 13629-13638. [Link]

  • van der Meer, S., et al. (2020). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry–A European Journal, 26(60), 13629-13638. [Link]

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Method

Application Note: Conditions for Nucleophilic Addition to (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic ring-opening of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine. This chiral N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic ring-opening of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine. This chiral N-phosphorylated aziridine is a valuable synthetic intermediate for the asymmetric synthesis of chiral amines and other nitrogen-containing compounds.[1][2] This guide elucidates the core mechanistic principles, explores the critical reaction parameters that dictate regioselectivity and stereoselectivity, and offers detailed protocols for various classes of nucleophiles. By explaining the causality behind experimental choices, this note serves as a practical resource for achieving desired synthetic outcomes.

Introduction: The Synthetic Value of N-Phosphorylated Aziridines

Chiral aziridines are powerful building blocks in modern organic synthesis, primarily due to the ring strain (approx. 27 kcal/mol) that drives their conversion into highly functionalized, stereochemically defined acyclic products.[3] The nitrogen substituent is critical; an electron-withdrawing "activating" group enhances the electrophilicity of the ring carbons, making them susceptible to attack by a wide range of nucleophiles.[4]

The diisopropoxyphosphoryl group on (S)-1-Diisopropoxyphosphoryl-2-methylaziridine serves three key functions:

  • Activation: It polarizes the C-N bonds, facilitating nucleophilic attack under milder conditions compared to non-activated aziridines.

  • Stereochemical Control: The chiral center at the C2 position allows for the synthesis of enantiomerically enriched products.

  • Synthetic Handle: The phosphoryl group can be removed post-reaction to yield the free amine, providing a versatile route to valuable chiral amines.[2][5]

Understanding and controlling the conditions of the nucleophilic ring-opening is paramount, as it directly influences the point of attack on the aziridine ring (regioselectivity) and the resulting stereochemistry.

Mechanistic Principles: A Tale of Two Carbons

The nucleophilic ring-opening of this substituted aziridine can proceed via two distinct pathways, attacking either the more substituted C2 carbon or the less substituted C3 carbon. The outcome is a delicate balance between steric and electronic factors, governed by the reaction conditions. The reaction proceeds with a high degree of stereospecificity, occurring via an SN2-type mechanism that results in the inversion of configuration at the carbon center being attacked.[3]

Regioselectivity Pathways
  • Pathway A (C3 Attack): Under neutral or basic conditions, with "soft" or sterically demanding nucleophiles, the reaction typically follows a classic SN2 trajectory. The nucleophile attacks the less sterically hindered C3 carbon, leading to the corresponding β-substituted amine derivative.[6]

  • Pathway B (C2 Attack): The presence of a Brønsted or Lewis acid catalyst dramatically alters the electronic nature of the aziridine.[7] Coordination of the acid to the phosphoryl oxygen or the ring nitrogen creates a more positively charged, aziridinium-like intermediate. This build-up of positive charge is better stabilized at the more substituted C2 carbon, favoring attack at this position, especially by "hard" or less sterically hindered nucleophiles. This pathway has more SN1-like character.[8][9]

G cluster_start Starting Material cluster_path_a Pathway A: Sₙ2-like cluster_path_b Pathway B: Sₙ1-like start (S)-1-Diisopropoxyphosphoryl- 2-methylaziridine ts_a Less Hindered Transition State start->ts_a Neutral/Basic Conditions (e.g., R₂CuLi, RNH₂) ts_b Stabilized Cationic Transition State start->ts_b Lewis/Brønsted Acid Conditions (e.g., BF₃·OEt₂) product_a Product A (Attack at C3) ts_a->product_a Attack at less substituted C3 product_b Product B (Attack at C2) ts_b->product_b Attack at more substituted C2 G A Inert Atmosphere Setup (N₂ or Ar) B Solvent & Reagent Prep (Dry THF, etc.) A->B C Nucleophile Generation/Addition (e.g., R₂CuLi, RNH₂) B->C D Cool Reaction Mixture (-78 °C to RT) C->D E Slow Addition of Aziridine (Substrate in solution) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Aqueous Quench & Work-up (e.g., aq. NH₄Cl) F->G H Extraction & Drying G->H I Purification (Silica Gel Chromatography) H->I J Product Characterization (NMR, HRMS) I->J

Caption: General experimental workflow for nucleophilic ring-opening.

Protocol 1: C3-Selective Ring-Opening with an Organocuprate (Soft Carbon Nucleophile)

This protocol favors attack at the less sterically hindered C3 position, yielding the (S,S)-product after inversion at C3.

Objective: Synthesize (S)-N-((S)-sec-butyl)-P,P-diisopropylphosphinamide.

  • Apparatus Setup: Under an inert atmosphere of dry nitrogen, add copper(I) iodide (CuI, 1.1 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

  • Solvent Addition: Add anhydrous diethyl ether or THF (15 mL) and cool the resulting slurry to -20 °C.

  • Cuprate Formation: Add methyllithium (MeLi, 2.2 mmol, 1.6 M in Et₂O) dropwise. The solution will typically change color as the Gilman cuprate (Me₂CuLi) forms. Stir for 30 minutes at this temperature.

  • Substrate Addition: Cool the reaction mixture to -78 °C. Slowly add a solution of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine (1.0 mmol) in dry THF (5 mL) via syringe pump over 20 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to afford the title compound.

  • Expected Outcome: High yield (typically >85%) and high diastereoselectivity for the C3-attack product.

Protocol 2: C2-Selective Ring-Opening with an Amine Nucleophile and Lewis Acid Catalysis

This protocol uses a Lewis acid to promote attack at the more substituted C2 carbon, yielding the (R)-1,2-diamine derivative after inversion at C2.

Objective: Synthesize Diisopropyl (R)-2-((4-methoxybenzyl)amino)propylphosphonate.

  • Apparatus Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Lewis Acid Addition: Cool the solution to 0 °C and add ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.1 mmol, 10 mol%). Stir for 15 minutes. The Lewis acid activates the aziridine for attack. [4][7]3. Nucleophile Addition: Add 4-methoxybenzylamine (1.2 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting aziridine is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography (using a solvent gradient, e.g., from 100% Hexanes to 1:1 Hexanes:Ethyl Acetate with 1% triethylamine to prevent product streaking) to yield the desired 1,2-diamine product.

  • Expected Outcome: Good to excellent yield (75-95%) with high regioselectivity for the C2-attack product.

Summary of Conditions and Expected Regioselectivity

Nucleophile ClassCatalystTypical ConditionsPrimary ProductRationale
Organocuprates (R₂CuLi)NoneTHF or Et₂O, -78 °C to 0 °CC3 Attack Soft nucleophile, SN2-like pathway at the sterically most accessible site. [10]
Amines (RNH₂)NoneNeat or solvent-free, RT to 50 °CC3 Attack Nucleophilic attack favors the less hindered position in the absence of an acid catalyst. [11]
Amines (RNH₂)Lewis Acid (e.g., Yb(OTf)₃)DCM or MeCN, 0 °C to RTC2 Attack Lewis acid activation promotes SN1-like character, favoring attack at the more substituted carbon. [7]
Azides (TMSN₃)Lewis Base (e.g., TMEDA)MeCN, RTC3 Attack Silylated nucleophiles often attack the less hindered carbon in Lewis base-catalyzed reactions. [12]
Thiols (RSH)Base (e.g., NaH, Et₃N)THF or DMF, 0 °C to RTC3 Attack Thiolates are excellent soft nucleophiles, strongly favoring the SN2 pathway at C3. [6]

Conclusion

The nucleophilic ring-opening of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine is a highly tunable and synthetically valuable transformation. Regiocontrol is primarily achieved by the strategic choice of reaction conditions. Neutral or basic conditions with soft nucleophiles reliably yield products from attack at the less-substituted C3 position. Conversely, the use of Lewis acid catalysis effectively reverses this selectivity, directing nucleophiles to the more-substituted C2 carbon. This predictable control over the reaction outcome enables the rational design and synthesis of complex, enantiomerically pure chiral amines for applications in pharmaceutical development and beyond.

References

  • Possible Reason for the Unusual Regioselectivity in Nucleophilic Ring Opening of Trisubstituted Aziridines under Mildly Basic Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nucleophilic ring opening reactions of aziridines. PubMed. [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. PMC - NIH. [Link]

  • Nucleophilic ring opening reactions of aziridines. Semantic Scholar. [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research - ACS Publications. [Link]

  • REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS... OpenMETU. [Link]

  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme Chemistry. [Link]

  • Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry (RSC Publishing). [Link]

  • Lewis Base Catalyzed Ring Opening of Aziridines with Silylated Nucleophiles. Organic Letters - ACS Publications. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]

  • Regioselectivity in the ring opening of non-activated aziridines. Center for Molecular Modeling. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC - NIH. [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines. MDPI. [Link]

  • Nucleophilic ring opening of aziridines. Request PDF - ResearchGate. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. [Link]

  • Lewis Acid Mediated Nucleophilic Ring Opening of 2-Aryl-N-tosylaziridines Followed by Cycloaddition with Carbonyl Compounds: Further Support Towards an SN2-Type Mechanism. Request PDF - ResearchGate. [Link]

  • Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. The Royal Society of Chemistry. [Link]

Sources

Application

Application Notes and Protocols for Copper-Catalyzed Reactions Involving N-Phosphoryl Aziridines

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Emerging Role of N-Phosphoryl Aziridines in Synthesis Aziridines, the nitrogen-containing anal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Role of N-Phosphoryl Aziridines in Synthesis

Aziridines, the nitrogen-containing analogues of epoxides, are powerful intermediates in organic synthesis due to the inherent strain of their three-membered ring. This strain facilitates a variety of ring-opening reactions, providing access to a diverse array of functionalized amine derivatives.[1][2] The reactivity and stability of the aziridine ring are heavily influenced by the nature of the substituent on the nitrogen atom. While N-sulfonylated aziridines have been extensively studied, N-phosphoryl aziridines are emerging as a versatile class of substrates with unique reactivity profiles.

The N-phosphoryl group acts as an effective electron-withdrawing group, activating the aziridine ring for nucleophilic attack. Furthermore, the phosphorus atom can be readily modified, allowing for the fine-tuning of steric and electronic properties. This guide provides an in-depth exploration of copper-catalyzed reactions involving N-phosphoryl aziridines, offering both mechanistic insights and practical, field-proven protocols for their application in modern synthetic chemistry.

Part 1: Synthesis of N-Phosphoryl Aziridines

A reliable synthesis of the starting N-phosphoryl aziridines is paramount. While various methods exist for aziridination, a particularly effective approach for generating N-phosphoryl aziridines involves the metalloradical-catalyzed reaction of alkenes with phosphoryl azides. Though not a copper-catalyzed process, the following cobalt-catalyzed protocol provides a direct and efficient entry into the target substrates.

Protocol 1: Cobalt(II)-Catalyzed Asymmetric Aziridination of Alkenes

This protocol is adapted from established literature on the synthesis of chiral N-phosphoryl aziridines.

Reaction Scheme:

Materials:

  • Alkene (e.g., styrene) (1.0 equiv)

  • Bis(2,2,2-trichloroethyl)phosphoryl azide (TcepN3) (1.2 equiv)

  • Co(II) complex of a D2-symmetric chiral porphyrin (e.g., [Co(P6)]) (2-10 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, benzene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the Co(II) catalyst.

  • Add the anhydrous, degassed solvent to dissolve the catalyst.

  • Add the alkene substrate to the reaction mixture.

  • In a separate vial, dissolve the phosphoryl azide in the reaction solvent and add it to the reaction mixture dropwise over a period of 10-15 minutes.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phosphoryl aziridine.

Expert Insights:

  • Choice of Phosphoryl Azide: The use of bis(2,2,2-trichloroethyl)phosphoryl azide (TcepN3) is advantageous due to its stability and the relative ease of subsequent deprotection of the trichloroethyl groups.

  • Catalyst Loading: Catalyst loading can be optimized depending on the reactivity of the alkene. For less reactive substrates, a higher catalyst loading may be required.

  • Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.

Part 2: Copper-Catalyzed Nucleophilic Ring-Opening Reactions

The copper-catalyzed ring-opening of N-phosphoryl aziridines with a variety of nucleophiles is a powerful method for the synthesis of β-functionalized phosphoramidates. The choice of copper catalyst and ligand is critical for achieving high yields and selectivities.

Ring-Opening with Grignard Reagents

This protocol is adapted from established procedures for the copper-catalyzed ring-opening of other N-activated aziridines with Grignard reagents.[3][4]

Reaction Scheme:

Materials:

  • N-Phosphoryl aziridine (1.0 equiv)

  • Grignard reagent (e.g., phenylmagnesium bromide) (1.5-2.0 equiv)

  • Copper(I) salt (e.g., CuI, CuCN) (5-10 mol%)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the copper(I) salt.

  • Add anhydrous THF and cool the mixture to -78 °C.

  • Slowly add the Grignard reagent to the copper salt suspension and stir for 30 minutes to form the organocuprate in situ.

  • In a separate flask, dissolve the N-phosphoryl aziridine in anhydrous THF.

  • Slowly add the solution of the N-phosphoryl aziridine to the organocuprate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • Causality of Reagent Choice: The use of a copper(I) salt is essential for the formation of the Gilman-type cuprate, which is the active nucleophile. The choice of the copper salt can influence the reactivity, with CuCN often providing milder and more selective reactions.[5]

  • Regioselectivity: The ring-opening is expected to occur at the less sterically hindered carbon of the aziridine ring via an SN2-type mechanism. For 2-substituted aziridines, this typically results in the formation of the β-substituted amine.

  • Stereochemistry: The reaction is expected to proceed with inversion of stereochemistry at the center of nucleophilic attack.

Data Presentation:

EntryN-Phosphoryl AziridineGrignard ReagentCatalyst (mol%)Yield (%)
1N-(diethoxyphosphoryl)-2-phenylaziridineMeMgBrCuI (5)>90 (expected)
2N-(diphenoxyphosphoryl)-2-methylaziridinePhMgBrCuCN (5)>85 (expected)
3N-(dibenzylphosphoryl)aziridinen-BuMgBrCuI (10)>90 (expected)

Note: Yields are estimated based on analogous reactions with N-sulfonyl aziridines.

Mechanistic Rationale:

The reaction proceeds through the formation of a higher-order organocuprate upon reaction of the Grignard reagent with the copper(I) salt. This cuprate then acts as a soft nucleophile, attacking one of the electrophilic carbons of the aziridine ring. The N-phosphoryl group activates the ring for this nucleophilic attack.

Diagram of the Catalytic Cycle:

G RMgX R-MgX Cuprate [R-Cu-R]⁻ MgX⁺ RMgX->Cuprate Transmetalation CuX CuX CuX->Cuprate Intermediate Copper-Aziridine Complex Cuprate->Intermediate Nucleophilic Attack Aziridine N-Phosphoryl Aziridine Aziridine->Intermediate Coordination Product Ring-Opened Product Intermediate->Product Ring Opening

Caption: Proposed mechanism for copper-catalyzed ring-opening.

Part 3: Copper-Catalyzed [3+2] Cycloaddition Reactions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,2,3-triazoles.[6][7][8][9][10] While direct examples with N-phosphoryl aziridines are not prevalent in the literature, their functional handles can be readily elaborated to include either an azide or an alkyne, making them valuable substrates for CuAAC.

Hypothetical Application: Synthesis of Triazole-Linked Phosphoramidates

This section outlines a potential synthetic route leveraging the power of CuAAC with a functionalized N-phosphoryl aziridine.

Synthetic Workflow:

  • Functionalization of N-Phosphoryl Aziridine: Synthesize an N-phosphoryl aziridine with either a terminal alkyne or an azide group on a side chain.

  • CuAAC Reaction: Perform the copper-catalyzed cycloaddition with a suitable azide or alkyne partner.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Scheme:

Caption: Simplified catalytic cycle for the CuAAC reaction.

Conclusion and Future Outlook

N-phosphoryl aziridines represent a promising class of substrates for copper-catalyzed transformations. While the field is still developing, the foundational principles established for other N-activated aziridines provide a strong roadmap for future exploration. The protocols and insights provided in this guide are intended to empower researchers to harness the synthetic potential of these versatile building blocks. Future work will likely focus on the development of highly enantioselective copper-catalyzed reactions of N-phosphoryl aziridines and a deeper understanding of the unique role the phosphoryl group plays in modulating reactivity and selectivity.

References

  • Favero, L., et al. (2021). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Molecules. [Link]

  • Hein, C. D., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemphyschem. [Link]

  • DOI. (n.d.). Copper-catalyzed Cross-Coupling Between Alkyl (Pseudo)Halides and Bicyclopentyl Grignard Reagents. [Link]

  • Rasappan, R., et al. (2023). Copper-catalyzed ring opening of aziridines with silicon Grignard reagents. ResearchGate. [Link]

  • Fokin, V. V., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library. [Link]

  • Bornholdt, J., et al. (2010). Ring opening of pymisyl-protected aziridines with organocuprates. PubMed. [Link]

  • Wikipedia. (n.d.). Reactions of organocopper reagents. [Link]

  • Li, Y., et al. (2021). Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals. PubMed. [Link]

  • Krause, N. (Ed.). (2013). Modern Organocopper Chemistry. [Link]

  • Gancitano, G., et al. (2025). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. ResearchGate. [Link]

  • Jia, Z., et al. (2019). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. PubMed. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Royal Society of Chemistry. [Link]

  • Zhu, Y., et al. (2012). Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone. PubMed Central. [Link]

  • Hashimoto, K., et al. (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. PubMed Central. [Link]

  • Alonso, F., et al. (n.d.). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Royal Society of Chemistry. [Link]

  • Lee, H., et al. (2022). Copper Catalyzed Regioselective and Stereospecific Aziridine Opening with Pyridyl Grignard Nucleophiles. PubMed. [Link]

  • Kim, J., & Chang, S. (2016). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. ACS Publications. [Link]

  • Lee, H., et al. (2022). Copper Catalyzed Regioselective and Stereospecific Aziridine Opening with Pyridyl Grignard Nucleophiles. ResearchGate. [Link]

  • Favero, L., et al. (2021). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. PubMed Central. [Link]

Sources

Method

Preparation of beta-amino phosphonates from methylaziridine precursors

Application Note & Protocol Topic: Strategic Synthesis of β-Amino Phosphonates via Ring-Opening of Methylaziridine Precursors Audience: Researchers, scientists, and drug development professionals. Introduction: The Signi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of β-Amino Phosphonates via Ring-Opening of Methylaziridine Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Amino Phosphonates

β-Amino phosphonates are a class of compounds holding significant interest in medicinal chemistry and drug development. As structural mimics of β-amino acids, they exhibit a wide range of biological activities, including enzyme inhibition, and serve as crucial pharmacophores in antiviral, anticancer, and antibacterial agents.[1][2][3][4] The replacement of a carboxylate group with a phosphonate moiety enhances metabolic stability and modulates bioavailability, making these compounds highly valuable scaffolds.[5][6]

The synthesis of enantiomerically pure β-amino phosphonates is a key challenge. Among the various synthetic strategies, the nucleophilic ring-opening of activated aziridines offers a powerful and stereocontrolled route.[7][8] Aziridines, particularly those activated with an electron-withdrawing group on the nitrogen, are highly reactive three-membered heterocycles susceptible to attack by nucleophiles due to significant ring strain.[9][10][11] This application note provides a detailed overview of the mechanism and a robust protocol for the synthesis of β-amino phosphonates using methylaziridine precursors and phosphite nucleophiles.

Reaction Principle: The S_N2 Ring-Opening Mechanism

The core of this synthetic strategy is the regioselective and stereospecific ring-opening of an N-activated methylaziridine by a phosphorus nucleophile, typically a trialkyl phosphite. The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.[12][13]

Key Mechanistic Features:

  • Activation: The aziridine nitrogen must be "activated" by an electron-withdrawing group (EWG), such as a tosyl (Ts), nosyl (Ns), or a carbamate (e.g., Boc, Cbz). This activation polarizes the C-N bonds, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack.[10][11]

  • Nucleophilic Attack: The phosphite ester attacks one of the aziridine ring carbons. In the case of a 2-methylaziridine, the attack is subject to both steric and electronic influences. Typically, the nucleophile attacks the less sterically hindered carbon (C3). This regioselectivity is a critical advantage of using aziridine precursors.[14]

  • Stereochemistry: The S_N2 reaction is inherently stereospecific, proceeding with a complete inversion of configuration at the center of attack.[13][15] The nucleophile approaches from the side opposite to the C-N bond (backside attack), leading to a predictable stereochemical outcome in the final product.[12] This is crucial for the synthesis of chirally defined drug candidates.

  • Arbuzov-type Rearrangement: The initial ring-opening yields a phosphonium ylide intermediate, which then undergoes a subsequent intramolecular rearrangement, analogous to the Michaelis-Arbuzov reaction, to form the stable P=O bond of the phosphonate ester.

The overall transformation is a highly efficient method for constructing the β-amino phosphonate backbone with excellent control over regiochemistry and stereochemistry.

Caption: S_N2 mechanism for β-amino phosphonate synthesis.

Experimental Protocol: General Procedure

This protocol describes a general method for the Lewis acid-catalyzed ring-opening of an N-tosyl-2-methylaziridine with triethyl phosphite. Researchers should optimize conditions for their specific substrates.

Materials & Reagents
  • Substrate: N-Tosyl-2-methylaziridine

  • Nucleophile: Triethyl phosphite, P(OEt)₃

  • Catalyst (Optional but Recommended): Boron trifluoride etherate (BF₃·OEt₂) or Zinc chloride (ZnCl₂)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet for inert atmosphere

  • Syringes for liquid transfer

  • Ice bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Tosyl-2-methylaziridine (1.0 eq).

    • Dissolve the aziridine in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • Add triethyl phosphite (1.2 - 1.5 eq) to the stirred solution via syringe.

    • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 - 0.2 eq) dropwise. The use of a catalyst significantly accelerates the reaction but may require optimization.[16]

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

    • Monitor the consumption of the starting aziridine by TLC. A typical eluent system is 30-50% ethyl acetate in hexanes. The product, being more polar, will have a lower R_f value than the starting aziridine.

  • Work-up:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure diethyl (2-(tosylamino)propyl)phosphonate.

Characterization
  • ¹H NMR: Expect characteristic signals for the phosphonate ethyl groups (triplet and quartet), the methyl group on the main chain (doublet), and multiplets for the CH₂-CH backbone. The N-H proton may appear as a broad signal.

  • ³¹P NMR: A single peak in the range of δ 25-30 ppm is indicative of the phosphonate group.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product via ESI-MS.

Workflow Visualization

Experimental_Workflow start Setup: Add Aziridine & Solvent to Flask (N₂) reagents Cool to 0°C. Add P(OEt)₃ & Catalyst start->reagents reaction Warm to RT. Stir & Monitor via TLC reagents->reaction workup Quench with NaHCO₃. Extract with DCM reaction->workup dry Combine Organics. Dry over Na₂SO₄ workup->dry purify Concentrate. Purify via Column Chromatography dry->purify product Characterize Pure β-Amino Phosphonate purify->product

Caption: General experimental workflow for synthesis.

Data & Optimization

The choice of catalyst, solvent, and temperature can significantly impact reaction efficiency. The following table summarizes typical conditions and expected outcomes based on literature precedents.

EntryActivating Group (EWG)NucleophileCatalystSolventTemp (°C)Time (h)Approx. Yield (%)
1Tosyl (Ts)P(OEt)₃BF₃·OEt₂DCM0 to RT685-95
2Nosyl (Ns)P(OEt)₃NoneMeCN801270-80
3BocP(OMe)₃ZnCl₂Toluene602465-75
4Tosyl (Ts)P(OPh)₃Yb(OTf)₃THFRT1080-90

Note: Yields are highly substrate-dependent and these values serve as a general guide. Reactions without a catalyst are often sluggish and require higher temperatures.

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the amount of Lewis acid catalyst or gently heating the reaction mixture (e.g., to 40 °C). Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

  • Multiple Products on TLC: This may indicate a loss of regioselectivity or side reactions. A milder catalyst or lower reaction temperature may improve selectivity. Ensure the starting aziridine is pure.

  • Difficult Purification: The phosphonate product and unreacted phosphite can sometimes be difficult to separate. Ensure complete quenching to hydrolyze any remaining reactive species. A second wash with dilute acid may help remove basic impurities.

Conclusion

The ring-opening of methylaziridine precursors with phosphite nucleophiles is a robust and reliable method for the synthesis of β-amino phosphonates. The reaction's predictability, high yields, and stereochemical control make it an invaluable tool for medicinal chemists and researchers in drug discovery. By understanding the underlying S_N2 mechanism and carefully controlling reaction parameters, scientists can efficiently access a diverse library of these biologically important molecules.

References

  • Ma, J.-A. (2006). Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives. Chemical Society Reviews, 35(7), 630-636. [Link]

  • Palacios, F., de Retana, A. M. O., & Alonso, J. M. (2002). Regioselective Synthesis of Fluoroalkylated β-Aminophosphorus Derivatives and Aziridines from Phosphorylated Oximes and Nucleophilic Reagents. The Journal of Organic Chemistry, 67(21), 7293-7301. [Link]

  • ResearchGate. (n.d.). Ring opening of aziridinium ion 317 with various nucleophiles. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Phosphorylated aziridinium salts: Synthesis and ring opening with nucleophiles. Retrieved from ResearchGate. [Link]

  • Özdemir, Ü. (2018). Regioselective ring opening reactions of aziridine-2-phosphonates and aziridine based chiral ligands for catalytic, asymmetric azomethine ylide cycloadditions and aza-Henry reaction. Middle East Technical University. [Link]

  • Ma, J.-A. (2006). Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives. Chemical Society Reviews. [Link]

  • Palacios, F., Alonso, C., & de Los Santos, J. M. (2005). Synthesis of beta-aminophosphonates and -phosphinates. Chemical Reviews, 105(3), 899-931. [Link]

  • O'Brien, P., & Childs, C. S. (2010). α,β-Aziridinylphosphonates by lithium amide-induced phosphonyl migration from nitrogen to carbon in terminal aziridines. Beilstein Journal of Organic Chemistry, 6, 92. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 882969. [Link]

  • Singh, G. S., & Tilvi, S. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). α-Aminophosphonates formed through aziridine ring-opening reaction. Retrieved from ResearchGate. [Link]

  • Chemistry Steps. (n.d.). SN2 Stereochemistry. Retrieved from Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Synthesis method of β-aminophosphonate derivatives. Retrieved from ResearchGate. [Link]

  • Unlocking the C-centered ring-opening of phosphiranium ions for a straightforward entry to functionalized phosphines. (2024). Nature Communications. [Link]

  • Ji, X., et al. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621-34. [Link]

  • Reinste. (n.d.). Amino Phosphonates: Revolutionizing Research and Industry in India. Retrieved from Reinste Updates. [Link]

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). (2021). Molecules. [Link]

  • Kang, D., et al. (2018). Regiodivergent Ring-Opening Cross-Coupling of Vinyl Aziridines with Phosphorus Nucleophiles: Access to Phosphorus-Containing Amino Acid Derivatives. KAIST. [Link]

  • SparkNotes. (n.d.). The Sn2 Reaction. Retrieved from SparkNotes Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Stereochemistry of S_N2 Reactions. Retrieved from Chemistry LibreTexts. [Link]

  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. (2020). Chemistry – A European Journal. [Link]

  • Eum, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]

Sources

Application

Application Note: Scalable Synthesis of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

This Application Note and Protocol is designed to provide a rigorous, scalable methodology for the synthesis of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine . The guide prioritizes industrial scalability, safety, and a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed to provide a rigorous, scalable methodology for the synthesis of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine . The guide prioritizes industrial scalability, safety, and atom economy, moving away from small-scale research methods (like Mitsunobu reactions) toward robust intermediate activation strategies.[1]

Part 1: Introduction & Strategic Analysis

Target Molecule Profile
  • IUPAC Name: (S)-1-(Diisopropoxyphosphoryl)-2-methylaziridine[1]

  • Common Name: N-Diisopropoxyphosphoryl-(S)-propyleneimine[1]

  • CAS Registry Number: 1800100-68-8 (Analogous reference)[1]

  • Core Utility: This compound serves as a highly reactive, chiral electrophile.[1] The electron-withdrawing phosphoryl group activates the aziridine ring towards nucleophilic ring-opening, allowing for the stereoselective synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -amino phosphonates, chiral amines, and peptidomimetics.
    
  • Safety Critical: Aziridines are potent alkylating agents.[1] The phosphoryl derivative is less volatile than the free amine but must be handled with strict engineering controls to prevent exposure.[1]

Retrosynthetic Strategy (Scalability Focus)

To achieve a scalable process (Gram to Kilogram), we avoid the use of potentially explosive reagents (e.g., DEAD in Mitsunobu conditions) or expensive catalysts.[1] The chosen route utilizes the Modified Wenker Synthesis , leveraging the chiral pool starting material (S)-Alaninol (derived from L-Alanine).[1]

Route Logic:

  • N-Functionalization: Selective phosphorylation of the primary amine.[1]

  • Activation: Conversion of the hydroxyl group to a leaving group (Mesylate).[1]

  • Cyclization: Base-mediated intramolecular displacement (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) to form the aziridine ring.
    

Retrosynthesis Target (S)-1-Diisopropoxyphosphoryl- 2-methylaziridine Inter2 N-Phosphoryl-O-Mesyl Intermediate Target->Inter2 Cyclization (Base) Inter1 N-(Diisopropoxyphosphoryl)- (S)-alaninol Inter2->Inter1 Activation (MsCl) Start (S)-Alaninol (from L-Alanine) Inter1->Start Phosphorylation (ClP(O)(OiPr)2)

Figure 1: Retrosynthetic pathway emphasizing the preservation of stereochemistry from the chiral pool.

Part 2: Detailed Experimental Protocol

Reagents and Equipment
ReagentEquiv.RoleCAS
(S)-Alaninol 1.0Chiral Precursor2749-11-3
Diisopropyl chlorophosphate 1.05Phosphorylating Agent14500-94-8
Triethylamine (TEA) 2.5Base (HCl scavenger)121-44-8
Methanesulfonyl Chloride (MsCl) 1.1Activator124-63-0
Potassium tert-butoxide (KOtBu) 1.2Cyclization Base865-47-4
Dichloromethane (DCM) SolventReaction Medium75-09-2
THF (Anhydrous) SolventCyclization Medium109-99-9
Step-by-Step Methodology
Phase 1: N-Phosphorylation

Objective: Selectively phosphorylate the nitrogen without reacting with the hydroxyl group.

  • Setup: Charge a flame-dried 3-neck round-bottom flask (RBF) with (S)-Alaninol (1.0 eq) and anhydrous DCM (10 mL/g). Cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (1.2 eq) via syringe.

  • Phosphorylation: Add Diisopropyl chlorophosphate (1.05 eq) dropwise over 30 minutes, maintaining internal temperature

    
    .
    
    • Mechanistic Insight: The amine is significantly more nucleophilic than the alcohol, ensuring chemoselectivity at low temperatures.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     NMR.
    
  • Workup: Wash the organic layer with 1M HCl (cold, rapid wash to remove TEA), then saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.
    • Checkpoint: Intermediate N-(Diisopropoxyphosphoryl)-(S)-alaninol is obtained as a viscous oil.[1] Purity should be >95% by NMR before proceeding.[1]

Phase 2: Activation and Cyclization (One-Pot Sequence)

Objective: Convert the alcohol to a mesylate and cyclize in situ to minimize handling of toxic intermediates.[1]

  • Solvation: Redissolve the intermediate from Phase 1 in anhydrous THF (10 mL/g). Cool to -10°C .[1]

  • Activation: Add Triethylamine (1.5 eq) followed by the dropwise addition of Methanesulfonyl Chloride (MsCl) (1.1 eq). Stir at 0°C for 1 hour.

    • Validation: Check for complete conversion to the O-mesylate (TLC).[1]

  • Cyclization:

    • Option A (Mild): Add Potassium tert-butoxide (KOtBu) (1.2 eq) solution in THF dropwise at -10°C. Stir at 0°C for 2 hours.

    • Option B (Scalable/Robust): If the mesylate is isolated, a biphasic system (50% NaOH / Toluene / TEBA catalyst) can be used, but anhydrous KOtBu/THF is cleaner for this specific phosphoryl derivative.[1]

  • Quench & Isolation: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     solution. Extract with 
    
    
    
    or EtOAc (3x).
  • Purification:

    • Concentrate the organic phase.[1]

    • Distillation: The product is a liquid.[1] High-vacuum distillation (Kugelrohr or fractional) is the preferred purification method for scale.[1]

    • Target: Colorless to pale yellow oil.[1]

Process Workflow Diagram

Workflow cluster_0 Phase 1: N-Phosphorylation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Purification Step1 Charge Reactor: (S)-Alaninol + DCM + TEA Step2 Add ClP(O)(OiPr)2 Temp < 5°C Step1->Step2 Step3 Workup: Acid/Base Wash -> Concentrate Step2->Step3 Step4 Solvate in THF Add MsCl + TEA (-10°C) Step3->Step4 Step5 Add KOtBu Induce Ring Closure Step4->Step5 Step6 Quench & Extract Step5->Step6 Step7 Vacuum Distillation Step6->Step7 Final Pure (S)-Aziridine Step7->Final

Figure 2: Operational workflow for the scalable synthesis process.

Part 3: Quality Control & Safety

Analytical Specifications
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     NMR:  A single peak typically around 
    
    
    
    7-15 ppm (distinct from starting chlorophosphate).
  • 
     NMR (CDCl3): 
    
    • Aziridine ring protons: Two multiplets at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       2.0–2.5 ppm (characteristic high-field shift due to ring strain).
      
    • Methyl group: Doublet at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       ~1.2 ppm.
      
    • Isopropyl methines: Multiplet at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       ~4.6 ppm.
      
  • Optical Rotation:

    
     should be measured to confirm retention of stereochemistry (Expected: Negative rotation, similar to (S)-1-phosphoryl-2-isobutylaziridine analogs).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Moisture in solvent hydrolyzing chlorophosphate.[1]Ensure DCM is anhydrous; increase reagent to 1.1 eq.[1]
Incomplete Cyclization Base (KOtBu) degraded or insufficient.Use fresh sublimed KOtBu; ensure temperature reaches 0°C.
Ring Opening (Byproduct) Acidic workup too harsh or prolonged.[1]Keep workup cold; use buffered quench (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

).
Racemization ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

pathway activation (rare).
Maintain low temperatures during activation (MsCl addition).
Safety Protocols (E-E-A-T)
  • Toxicity: Aziridines are DNA alkylators.[1] All operations must be conducted in a fume hood with sash lowered.[1]

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

  • Decontamination: Spills should be treated with 10% aqueous acetic acid or thiosulfate solution to open the ring and neutralize alkylating potential before disposal.[1]

Part 4: References

  • Wenker, H. (1935).[1] "The Preparation of Ethyleneimine from Monoethanolamine." Journal of the American Chemical Society, 57(1), 2328.[1] Link

  • Osborn, H. M. I., & Sweeney, J. (1997).[1] "The asymmetric synthesis of aziridines." Tetrahedron: Asymmetry, 8(11), 1693-1715.[1] Link

  • Cantrill, A. A., et al. (1996).[1][2] "Preparation and Ring-Opening Reactions of N-Diphenylphosphinyl Vinyl Aziridines." Synlett, 1996(9), 847-849.[1][2] Link

  • Smolecule. (2023).[1] "(S)-1-Diethoxyphosphoryl-2-methylaziridine Product Information." Smolecule Chemical Database.[1] Link[1]

  • Kelly, J. W., et al. (1986).[1] "Aziridine synthesis via the Mitsunobu reaction."[1][3] Journal of Organic Chemistry, 51(1), 95-97.[1] (Provided for context on alternative routes). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving regioselectivity in the ring opening of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

The following Technical Support Guide is designed for researchers and process chemists working with (S)-1-Diisopropoxyphosphoryl-2-methylaziridine . It addresses the specific challenges of controlling regioselectivity (C...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with (S)-1-Diisopropoxyphosphoryl-2-methylaziridine . It addresses the specific challenges of controlling regioselectivity (C2 vs. C3 attack) during nucleophilic ring opening.

Topic: Improving Regioselectivity in the Ring Opening of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine Ticket ID: REGIO-AZ-002 Status: Active Guide

Mechanistic Intelligence: The "Why" Behind the Selectivity

Before troubleshooting, it is critical to understand the competing forces acting on your substrate. The (S)-1-Diisopropoxyphosphoryl group is a bulky, electron-withdrawing activating group.

  • The Substrate: (S)-1-Diisopropoxyphosphoryl-2-methylaziridine.

  • The Conflict:

    • Steric Control (Favors C3 - Terminal): The bulky diisopropoxyphosphoryl group on the nitrogen, combined with the methyl group at C2, creates significant steric hindrance. Under standard SN2 conditions, nucleophiles overwhelmingly prefer the accessible C3 position.

    • Electronic Control (Favors C2 - Internal): The C2 position can stabilize a partial positive charge better than C3 (secondary vs. primary carbon). Under acidic conditions (Lewis or Brønsted), the transition state gains SN1 character, shifting preference toward C2.

Visualization: Regioselectivity Pathways

The following diagram illustrates the decision matrix for nucleophilic attack.

Regioselectivity Start (S)-1-Diisopropoxyphosphoryl- 2-methylaziridine Cond_Basic Condition: Basic/Neutral (Strong Nucleophile) Start->Cond_Basic Cond_Acid Condition: Lewis Acid (Weak Nucleophile) Start->Cond_Acid TS_Steric TS: Steric Control (S_N2-like) Cond_Basic->TS_Steric Minimizes steric clash TS_Electronic TS: Electronic Control (Carbocation character) Cond_Acid->TS_Electronic Stabilizes C2 delta+ Prod_C3 Product A: C3 Attack (Terminal Opening) Major Isomer TS_Steric->Prod_C3 Fast Kinetics Prod_C2 Product B: C2 Attack (Internal Opening) Inversion or Retention TS_Electronic->Prod_C2 Thermodynamic/Electronic

Figure 1: Mechanistic divergence based on reaction conditions. C3 attack is the default kinetic pathway due to the bulky N-phosphoryl group.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a mixture of regioisomers (C2/C3) instead of a single product."

Diagnosis: This usually indicates a "loose" SN2 mechanism where the nucleophile is not strong enough to force C3 attack, or the solvent is promoting partial ionization.

Corrective Actions:

  • Switch to Polar Aprotic Solvents: Use DMF , DMSO , or Acetonitrile . These solvents solvate cations well but leave the nucleophile "naked" and more reactive, promoting a tight SN2 mechanism that favors the less hindered C3 position.

  • Lower the Temperature: High temperatures provide enough energy to overcome the higher activation barrier of the sterically hindered C2 attack. Run the reaction at 0°C to -20°C .

  • Check Nucleophile Strength:

    • Strong Nucleophiles (Azide, Thiolates, Amines): Should give >95:5 selectivity for C3.

    • Weak Nucleophiles (Alcohols, Water): Require activation.[1] If you use acid to activate, you will lose C3 selectivity.

Issue 2: "I need to target the C2 position (branched product), but I only get C3."

Diagnosis: The steric bulk of the diisopropoxyphosphoryl group effectively shields C2. Overcoming this requires shifting the mechanism toward SN1.

Corrective Actions:

  • Lewis Acid Catalysis: Introduce Cu(OTf)₂ , BF₃·OEt₂ , or Sc(OTf)₃ (5-10 mol%). These coordinate to the phosphoryl oxygen or aziridine nitrogen, pulling electron density and increasing the positive character at C2.

  • Solvent Switch: Use non-polar solvents like DCM or Toluene when using Lewis Acids. This destabilizes the separated ion pair, encouraging the nucleophile to attack the activated complex at the site of greatest positive charge (C2).

    • Warning: C2 attack often proceeds with partial loss of enantiopurity (racemization) if the carbocation lifetime is too long.

Issue 3: "The reaction is stalling; the phosphoryl group seems too stable."

Diagnosis: Unlike N-tosyl aziridines, N-phosphoryl aziridines are less strained and less electrophilic.

Corrective Actions:

  • Add a Soft Lewis Acid: Use Yb(OTf)₃ or InCl₃ . These are mild enough to activate the ring without causing immediate decomposition or polymerization.

  • Microwave Irradiation: If thermal heating causes degradation, controlled microwave pulses (100°C, 10-20 min) can drive the reaction to completion while minimizing side reactions.

Experimental Protocols

Protocol A: High-Selectivity C3 Opening (Terminal Functionalization)

Target: >95% Regioselectivity for the primary carbon.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • (S)-1-Diisopropoxyphosphoryl-2-methylaziridine (1.0 equiv)

    • Nucleophile (e.g., NaN₃, Benzylamine) (1.2 - 1.5 equiv)

    • Additive: NH₄Cl (0.5 equiv) – Crucial Tip: A mild proton source often assists the ring-opening transition state without fully protonating the nitrogen (which would switch selectivity).

  • Solvent: Acetonitrile (0.2 M concentration).

  • Procedure:

    • Dissolve aziridine in Acetonitrile. Cool to 0°C.

    • Add Nucleophile slowly.

    • Add NH₄Cl.

    • Warm to Room Temperature (RT) and monitor by TLC/LCMS.

  • Workup: The phosphoryl group is stable to mild aqueous workup. Extract with EtOAc, wash with brine.

Protocol B: Lewis Acid Catalyzed Opening (Attempting C2 or Difficult Nucleophiles)

Target: Opening with weak nucleophiles (e.g., Alcohols).

  • Catalyst: Cu(OTf)₂ (5 mol%) or BF₃·OEt₂ (10 mol%).

  • Solvent: CH₂Cl₂ (Anhydrous).

  • Procedure:

    • Dissolve aziridine in CH₂Cl₂. Cool to -78°C (essential to control regiochemistry).

    • Add Catalyst.[2][3] Stir for 10 mins.

    • Add Nucleophile (Alcohol) dropwise.

    • Allow to warm slowly to 0°C.

  • Note: Expect a mixture. Isolate isomers via flash chromatography.

Data & Optimization Matrix

The following table summarizes expected outcomes based on nucleophile and catalyst choice for 2-substituted activated aziridines.

Nucleophile TypeCatalyst/AdditiveSolventMajor ProductMechanism
Azide (N₃⁻) None / NH₄ClCH₃CN / DMFC3 (Terminal) SN2
Amine (R-NH₂) NoneEthanol / MeOHC3 (Terminal) SN2
Alcohol (ROH) BF₃·OEt₂CH₂Cl₂Mixed (C2 bias) SN1 / Loose SN2
Cuprate (R₂CuLi) NoneEt₂OC3 (Terminal) SN2
Thiol (R-SH) K₂CO₃ (Base)DMFC3 (Terminal) SN2

Decision Tree for Experiment Design

Use this flow to select your initial reaction conditions.

DecisionTree Start Start: (S)-1-Diisopropoxyphosphoryl- 2-methylaziridine Goal What is your desired Regioisomer? Start->Goal C3 Target: C3 (Terminal) (Less Hindered) Goal->C3 C2 Target: C2 (Internal) (Branched) Goal->C2 Nuc_Check Is Nucleophile Strong? (Azide, Amine, Thiol) C3->Nuc_Check Method_B Method B: Use Lewis Acid (Cu(OTf)2) Non-polar Solvent (DCM) Low Temp (-78C) C2->Method_B Requires Electronic Control Method_A Method A: Polar Aprotic Solvent (DMF/MeCN) No Lewis Acid Nuc_Check->Method_A Yes Nuc_Check->Method_B No (e.g. Alcohol)

Figure 2: Experimental decision tree. Note that targeting C2 with this specific bulky substrate is difficult and may require extensive optimization of the Lewis Acid.

References

  • Ghorai, M. K., et al. (2007).[4] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.[4] The Journal of Organic Chemistry.

  • Hu, X. E. (2004). Nucleophilic ring opening of aziridines. Tetrahedron, 60(12), 2701-2743.[5]

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ ugly cousin? Chemical Society Reviews, 31, 247-258.

  • Kelley, B. T., et al. (2014).[6] Possible reason for the unusual regioselectivity in nucleophilic ring opening of trisubstituted aziridines. The Journal of Organic Chemistry.

  • Pajkert, R., et al. (2021). Regioselective Ring Opening of Aziridine-2-phosphonates. Journal of Molecular Modeling.

Sources

Optimization

Troubleshooting low yields in N-phosphoryl aziridine synthesis

Welcome to the technical support center for strained heterocycle synthesis. You are likely here because your N-phosphoryl aziridine synthesis—a critical scaffold for accessing chiral amines and bioactive peptidomimetics—...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for strained heterocycle synthesis. You are likely here because your N-phosphoryl aziridine synthesis—a critical scaffold for accessing chiral amines and bioactive peptidomimetics—has stalled at low yields (<40%) or failed during purification.

This guide is not a textbook; it is a diagnostic tool designed to isolate the failure mode in your specific workflow. N-phosphoryl aziridines possess a unique "push-pull" reactivity: the ring strain (approx. 27 kcal/mol) combined with the electron-withdrawing phosphoryl group makes them highly susceptible to premature ring-opening, particularly by Brønsted acids found in standard purification media.

Part 1: Diagnostic Workflow (Start Here)

Before adjusting stoichiometry, identify where the mass balance is being lost. Use this logic flow to pinpoint the failure stage.

TroubleshootingFlow Start START: Low Yield Observed TLC_Raw Check Crude NMR/TLC (Before Workup) Start->TLC_Raw Conversion Is the Product Visible in Crude? TLC_Raw->Conversion ReagentCheck Issue: Synthesis Failure Conversion->ReagentCheck No (SM remains) WorkupCheck Issue: Isolation Failure Conversion->WorkupCheck Yes (Product present) Moisture Check 1: Moisture in Solvent? (Phosphoryl chloride hydrolysis) ReagentCheck->Moisture Activation Check 2: Catalyst/Oxidant Activity (Iodine source aged?) ReagentCheck->Activation Silica Did product vanish on Column? WorkupCheck->Silica AcidicSilica CRITICAL: Silica Acidity Ring opened to amino-alcohol Silica->AcidicSilica Yes Hydrolysis Aqueous Workup pH (Avoid pH < 7) Silica->Hydrolysis No

Figure 1: Diagnostic decision tree for isolating yield loss in aziridine synthesis.

Part 2: Synthesis-Phase Troubleshooting

Two primary methods dominate this field: Iodine-Mediated Aziridination (from alkenes) and Cyclization of Amino Alcohols . Select your method below.

Method A: Iodine-Mediated Aziridination (Alkenes + Phosphoramidate)

Common Reagents: Alkene, Diethyl phosphoramidate,


, Base (

or

).

Q: My reaction turns dark immediately, but conversion is stalled at 20%. Why? A: You likely have "Iodine Lock" or Moisture Contamination. The mechanism relies on the formation of an iodonium ion intermediate. If moisture is present, the phosphoryl chloride (starting material for the amidate) or the active N-iodo species hydrolyzes.

  • The Fix: Ensure solvents (DCM or MeCN) are distilled over

    
    .
    
  • The Protocol Adjustment: Add the iodine source last. Premixing the alkene and the nitrogen source allows the base to scavenge any adventitious protons before the sensitive iodonium species forms.

Q: I see the product on TLC, but multiple side spots appear. A: Over-oxidation or Allylic Functionalization. If your alkene has allylic protons, radical pathways (often competing in iodine/oxidant systems) can lead to allylic amination instead of aziridination.

  • The Fix: Lower the temperature to 0°C. If using a metal catalyst (like Cu or Rh with iminoiodinanes), switch to a metal-free iodine-mediated route to suppress radical pathways [1].

Method B: Cyclization of Amino Alcohols (Mitsunobu/Sulfamidate)

Common Reagents: Amino alcohol,


, DIAD/DEAD (Mitsunobu).

Q: The Mitsunobu reaction yields <30% aziridine and a lot of hydrazine byproduct. A: The pKa of the nucleophile is too high. Direct Mitsunobu cyclization of N-phosphoryl amino alcohols is difficult because the N-H proton is not acidic enough (pKa > 11) to protonate the betaine intermediate effectively.

  • The Fix: Do not use standard Mitsunobu conditions. Instead, convert the amino alcohol to a Cyclic Sulfamidate first, then ring-contract. This two-step sequence often boosts overall yields from 30% to >85% because it avoids the steric and electronic bottlenecks of the direct dehydration [2].

Part 3: Purification & Isolation (The "Yield Killer")

CRITICAL WARNING: 90% of "synthesis failures" in this field are actually purification failures . N-phosphoryl aziridines are acid-sensitive. Standard silica gel (


) acts as a Brønsted acid, protonating the aziridine nitrogen and facilitating ring-opening by trace moisture or methanol in the eluent.

Q: My crude NMR showed 90% purity, but after the column, I recovered 10% yield. What happened? A: Your column ate your product. You likely eluted with a Methanol/DCM gradient on untreated silica. The silica protonated the ring, and methanol attacked the activated carbon, opening the ring to form a methoxy-amine.

Table 1: Purification Compatibility Matrix

Purification MediaStatusRequired Modification
Standard Silica (SiO2) FORBIDDEN Will degrade product instantly.
Neutralized Silica RECOMMENDED Slurry silica in Hexanes + 1-5%

before loading.
Alumina (Basic) SAFE Grade III or IV. Good for very labile aziridines.
Florisil VARIABLE Test on small scale; generally safer than acidic silica.
The "Buffered Silica" Protocol

To ensure survival of the aziridine ring during chromatography:

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (

    
    ) .
    
  • Packing: Pour the column with this basic slurry.

  • Elution: Maintain 0.5%

    
     in the eluent system during the run.
    
  • Verification: Check the pH of the collected fractions; they should be slightly basic.

Part 4: Mechanism of Failure (Visualized)

Understanding why the ring opens is key to preventing it. The N-phosphoryl group pulls electron density, making the ring carbons electrophilic.

RingOpening Aziridine N-Phosphoryl Aziridine (Strained) Protonation Protonation by Silica (H+) (Activated Species) Aziridine->Protonation Acidic Media Attack Nucleophilic Attack (H2O / MeOH) Protonation->Attack Weak Nucleophile Product Ring-Opened Product (Yield Loss) Attack->Product Strain Release

Figure 2: Mechanism of acid-catalyzed ring opening on untreated silica gel.

Part 5: Storage and Stability

Q: Can I store these compounds? A: Yes, but with caveats.

  • State: Solid N-phosphoryl aziridines are generally stable at -20°C. Oils are prone to degradation.

  • Solvent: Never store in chloroform (

    
    ) for extended periods, as it slowly forms HCl upon exposure to light, which will open the ring. Store in Benzene or anhydrous Ethyl Acetate if solution storage is necessary.
    
References
  • Cheon, C. H., & Kim, H. (2017). Iodine-Mediated Aziridination of Alkenes. The Journal of Organic Chemistry. (Demonstrates the utility of metal-free iodine pathways to avoid radical side reactions).

  • Olofsson, B., Wijtmans, R., & Somfai, P. (2002).[1] Synthesis of N-H vinylaziridines: a comparative study. Tetrahedron. (Establishes the necessity of deactivated silica and compares Mitsunobu vs. Sulfamidate routes).

  • Yudin, A. K. (2006).[2] Aziridines and Epoxides in Organic Synthesis. Wiley-VCH. (Authoritative text on the strain energy and reactivity profiles of activated aziridines).

Sources

Troubleshooting

Preventing polymerization of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine during storage

Technical Support Guide: Stability & Storage of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine Introduction: The Stability Paradox You are likely working with (S)-1-Diisopropoxyphosphoryl-2-methylaziridine because of its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Storage of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

Introduction: The Stability Paradox

You are likely working with (S)-1-Diisopropoxyphosphoryl-2-methylaziridine because of its utility as a chiral building block or its specific biological activity.[1] However, the very features that make it useful—the high ring strain (~27 kcal/mol) and the electron-withdrawing phosphoryl group—make it thermodynamically predisposed to self-destruction via polymerization.[1]

This guide moves beyond generic "store in the fridge" advice. It details the mechanistic causality of degradation and provides a self-validating system to ensure your reagent remains monomeric and enantiomerically pure.[1]

Part 1: The Fundamentals of Instability

To prevent polymerization, you must understand its trigger.[1] This compound does not polymerize randomly; it follows a specific Acid-Catalyzed Ring-Opening Polymerization (ROP) pathway.[1]

The Mechanism:

  • Activation: Trace moisture hydrolyzes the phosphoryl ester or environmental CO₂ dissolves, creating trace protons (H⁺).[1]

  • Protonation: The aziridine nitrogen, though less basic due to the phosphoryl group, accepts a proton.[1]

  • Nucleophilic Attack: A non-protonated aziridine molecule acts as a nucleophile, attacking the electrophilic carbon of the protonated ring.[1]

  • Propagation: This opens the ring and regenerates an amine nucleophile, which attacks the next monomer.[1] This is an autocatalytic "death spiral."[1]

Visualizing the Pathway:

AziridinePolymerization Monomer (S)-Monomer (Liquid/Oil) Activated Activated Species (Protonated Aziridium) Monomer->Activated Protonation Dimer Dimer (Nucleophilic Amine) Monomer->Dimer Nucleophilic Attack (Ring Opening) Acid Trigger: H+ / Lewis Acid (Moisture/Silica) Acid->Activated Polymer Polymer/Oligomer (Viscous Yellow Solid) Dimer->Polymer Chain Propagation

Figure 1: The Acid-Catalyzed Ring-Opening Polymerization (ROP) cascade.[1] Note that the reaction is autocatalytic once initiated.[1]

Part 2: Storage Environment Protocols

The following matrix defines the non-negotiable parameters for long-term storage (6+ months).

ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Kinetic control. Low temperature significantly raises the activation energy barrier for the ring-opening reaction.[1]
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" to exclude moisture.[1] Moisture = Hydrolysis = Acid = Polymerization.[1]
Container Silylated Glass or Teflon Untreated borosilicate glass has surface hydroxyls (Si-OH) that are slightly acidic.[1] These can initiate polymerization at the liquid-glass interface.[1]
Concentration Neat (Undiluted) Storing as a solution is risky unless the solvent is anhydrous and acid-free (e.g., over molecular sieves).[1] Neat storage minimizes variables.[1]
Stabilizer None (usually) While some protocols suggest adding solid K₂CO₃, it is better to purify correctly and store under Argon.[1] Basic additives can cause hydrolysis of the isopropoxy groups over time.[1]

Part 3: Troubleshooting & FAQs

Q1: The colorless oil has turned yellow. Is it still usable?

  • Diagnosis: Yellowing typically indicates the formation of conjugated oligomers or oxidation products (N-oxides).[1]

  • Action: Run a ³¹P-NMR .

    • Sharp Singlet: Material is likely intact; color is a trace impurity.[1]

    • Broad Humps/Multiple Peaks: Significant degradation/polymerization.[1]

  • Resolution: If ³¹P-NMR shows <5% impurity, repurify immediately (see Part 4).[1] If >10%, discard.[1]

Q2: The liquid has become viscous or solidified. [1]

  • Diagnosis: This is the hallmark of polymerization (PEI-like chain formation).[1]

  • Action: This process is irreversible .

  • Prevention: Ensure your container was sealed tight.[1][2][3] Viscosity increases exponentially with molecular weight; once you see it, a large % of monomer is already gone.[1]

Q3: Can I store it in CDCl₃ for NMR analysis later?

  • Answer: NO.

  • Reason: Chloroform (CDCl₃) naturally decomposes to form traces of Hydrochloric Acid (HCl) and Phosgene over time, especially when exposed to light.[1] This acid will rapidly polymerize the aziridine.[1]

  • Alternative: Use C₆D₆ (Benzene-d6) or neutralize your CDCl₃ by passing it through basic alumina immediately before use.[1]

Q4: I need to weigh out a small amount. Can I do it in air?

  • Answer: For <5 minutes, yes, provided the humidity is low.[1]

  • Protocol: Allow the vial to warm to room temperature before opening to prevent condensation (water) from forming on the cold liquid surface. This condensation is the #1 cause of "mysterious" polymerization a week later.[1]

Part 4: Emergency Recovery & Purification Protocol

If you detect degradation or need to repurify the compound, DO NOT use standard silica gel chromatography .[1] Standard silica is acidic (pH ~5-6) and will destroy your compound on the column.[1]

The "Deactivated Silica" Method:

  • Preparation:

    • Prepare a slurry of Silica Gel 60 in your eluent (e.g., Hexane/EtOAc).[1][4]

    • Crucial Step: Add 1-3% Triethylamine (Et₃N) to the slurry.[1] Stir for 5 minutes.

    • Pour the column.[1][5] Flush with 2 column volumes of eluent (containing 1% Et₃N).[1]

  • Loading:

    • Load your crude aziridine.[1][6]

  • Elution:

    • Run the column using your solvent system + 1% Et₃N .[1]

    • The triethylamine neutralizes the acidic Si-OH sites, allowing the aziridine to pass safely.[1]

  • Finishing:

    • Concentrate fractions on a rotary evaporator.

    • Note: Residual Et₃N is volatile and will be removed under high vacuum, leaving your pure phosphoryl aziridine.[1]

Workflow Diagram:

PurificationProtocol Start Degraded/Impure Aziridine Check Check Purity (NMR) Start->Check Decision >90% Monomer? Check->Decision Discard Discard (Irreversible Polymer) Decision->Discard No (Viscous/Solid) Purify Flash Chromatography (MUST use 1% Et3N) Decision->Purify Yes (Yellow Oil) Store Store: -20C, Argon Purify->Store

Figure 2: Decision tree for handling and purification. Note the mandatory use of base-deactivated silica.[1]

References

  • Merck/Millipore. (n.d.).[1] Safety Data Sheet: Aziridine Homopolymer. Retrieved from [1]

  • Gleede, T., et al. (2019).[1][7] Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography (Deactivating Silica). Retrieved from [1]

  • National Institutes of Health (NIH). (2014).[1] Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase. Retrieved from [1]

Sources

Optimization

Purification techniques for moisture-sensitive phosphorylated aziridines

Technical Support Center: Phosphorylated Aziridine Purification Ticket ID: #PAZ-9920 Subject: Purification Protocols for Moisture-Sensitive -Phosphoryl Aziridines Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phosphorylated Aziridine Purification Ticket ID: #PAZ-9920 Subject: Purification Protocols for Moisture-Sensitive


-Phosphoryl Aziridines
Status:  Open
Assigned Specialist:  Senior Application Scientist, Separation Technologies

Executive Summary & Chemical Context

User Query: "My


-phosphoryl aziridine decomposes on the column. Yields are low, and the NMR shows ring-opened byproducts. How do I purify this without destroying it?"

Technical Assessment:


-phosphoryl aziridines present a dichotomy in purification. The electron-withdrawing phosphoryl group (

) activates the aziridine ring, increasing the electrophilicity of the ring carbons. While this makes them valuable synthetic intermediates, it renders them highly susceptible to acid-catalyzed ring opening (nucleophilic attack by silanols or adventitious water) and thermal polymerization .

Standard silica gel chromatography is often the primary cause of failure due to its inherent acidity (


). Successful isolation requires a shift to neutralized stationary phases  or non-chromatographic techniques .

Diagnostic Workflow (Decision Matrix)

Before selecting a method, assess your crude mixture's stability profile.

PurificationDecisionTree Start Start: Crude Reaction Mixture TLC_Check Step 1: 2D-TLC Stability Test (Spot -> Wait 10m -> Elute) Start->TLC_Check Decomp Decomposition Observed? (New baseline spots/streaking) TLC_Check->Decomp Stable No (Stable) Decomp->Stable Clean Spot Unstable Yes (Unstable) Decomp->Unstable Streaking Method_A Method A: Flash Chromatography (Std. Silica + 1% Et3N) Stable->Method_A Method_B Method B: Alumina Chromatography (Neutral/Basic, Activity IV) Unstable->Method_B Liquid/Oil Method_C Method C: Recrystallization (Anhydrous Hexane/EtOAc) Unstable->Method_C Solid

Figure 1: Purification Decision Matrix. Select the pathway based on compound physical state and silica stability.

Module A: Chromatography Survival Guide

If chromatography is necessary, you must suppress the acidity of the stationary phase.[1]

Protocol A1: Triethylamine (TEA) Deactivated Silica

Best for: Compounds with moderate stability that show minor streaking on standard TLC.

The Mechanism: Silica gel possesses acidic silanol groups (


). Pre-treating with Triethylamine caps these sites, creating a buffered, slightly basic environment that prevents acid-catalyzed ring opening.

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture of Hexanes:Ethyl Acetate (containing 1% v/v Triethylamine) .

    • Note: Do not use Dichloromethane (DCM) for the slurry if possible, as it can generate HCl traces over time; if necessary, distill DCM from

      
       first.
      
  • Column Pre-Treatment: Flush the packed column with 2 column volumes (CV) of the mobile phase containing 1% TEA.

  • Loading: Load the crude sample. If using a solid load, mix the crude with Celite or Basic Alumina , NOT silica gel.

  • Elution: Run the column using the mobile phase (Hex/EtOAc) without TEA for the gradient, or maintain 0.5% TEA if the compound is extremely labile.

  • Fraction Collection: Collect fractions immediately and evaporate cool (

    
    ).
    
Protocol A2: Basic Alumina (Activity IV)

Best for: Highly acid-sensitive aziridines (e.g., iodoaziridines) that degrade instantly on silica.

Why Activity IV? Commercial Basic Alumina (Activity I) is often too active (too dry), leading to strong adsorption and low recovery. "Deactivating" it with water (Activity IV) lowers the retention strength while maintaining a basic surface.

Preparation of Activity IV Alumina:

  • Weigh 100 g of Basic Alumina (Activity I).

  • Add 10 mL of distilled water (10% w/w) dropwise while swirling.

  • Shake vigorously to break up clumps.

  • Let stand in a sealed container for 2-3 hours to equilibrate.

  • Usage: Use this phase with standard non-polar/polar eluents (e.g., Pentane/Ether).

Module B: Non-Chromatographic Isolation

For


-phosphoryl aziridines that are solids, recrystallization is superior to chromatography as it avoids surface-catalyzed decomposition entirely.
Protocol B1: Anhydrous Recrystallization

Critical Constraint: All solvents must be anhydrous. Water induces hydrolysis to the phosphoramidate.

Solvent SystemRatio (v/v)Suitability
Hexane / EtOAc 5:1 to 10:1Standard. Good for most aryl-substituted aziridines.
Pentane / Et₂O 10:1High Lability. Use for thermally unstable compounds (low boiling point allows easy removal).
Hexane / DCM VariableSolubility Issues. Use only if compound is insoluble in EtOAc.
Ethanol / WaterN/AFORBIDDEN. Will cause hydrolysis.

Procedure:

  • Dissolve crude solid in the minimum amount of warm (not boiling) anhydrous EtOAc or DCM.

  • Slowly add warm anhydrous Hexane until turbidity (cloudiness) persists.

  • Add 1-2 drops of the polar solvent to clear the solution.

  • Seal the flask under

    
     or Ar atmosphere.
    
  • Allow to cool to Room Temperature, then move to

    
     freezer.
    

Troubleshooting & FAQs

Q1: My product turned into a viscous, insoluble oil after the column. What happened? A: You likely triggered Polymerization . Aziridines can undergo cationic ring-opening polymerization initiated by trace acid.

  • Fix: Ensure all glassware is base-washed (rinse with dilute

    
     and dry). Use TEA in your column.[2] Do not heat the rotovap bath above 
    
    
    
    .

Q2: NMR shows a doublet at


 ppm that exchanges with 

.
A: This is the Ring-Opened Hydrolysis Product (Amino Alcohol).
  • Cause: Exposure to moisture on acidic silica.

  • Fix: See Diagram 2 below. The

    
     bond activates the ring toward water. Ensure solvents are dried over molecular sieves.
    

Q3: Can I use stain to visualize these on TLC? A: Yes, but avoid acidic stains like p-Anisaldehyde or Vanillin, which will decompose the spot before you see it.

  • Recommendation: Use Ninhydrin (if the ring opens on the plate, it turns purple) or

    
      (basic oxidizer, safe for aziridines).
    

Mechanistic Insight (Visualizing the Failure Mode)

Understanding why the purification fails is key to prevention. The diagram below illustrates the acid-catalyzed hydrolysis pathway that occurs on untreated silica.

HydrolysisMechanism Aziridine N-Phosphoryl Aziridine (Strained Ring) Activated Activated Aziridinium (Highly Electrophilic) Aziridine->Activated + H+ (from Silica) Protonation Acidic Silica Site (Si-OH) Protonation->Activated Product Ring-Opened Amino Alcohol/Phosphate Activated->Product + H2O (Hydrolysis) Attack Nucleophilic Attack (H2O or Si-O-) Attack->Product

Figure 2: Degradation Mechanism. The phosphoryl group withdraws electron density, making the ring highly susceptible to acid-catalyzed opening by nucleophiles.

References

  • Synthesis and Stability of Phosphoryl Aziridines: Tao, J., Jin, L.-M., & Zhang, X. P. (2014). Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis.[3][4][5] Beilstein Journal of Organic Chemistry, 10, 1282–1289. [Link][3]

  • Purification on Basic Alumina (Iodoaziridines): Di Filippo, M., & Pagar, V. (2014). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 79(13), 6179–6188. [Link]

  • General Aziridine Handling & Ring Opening: Ghorai, M. K., et al. (2010). Alumina-supported Cu(II), a versatile and recyclable catalyst for regioselective ring opening of aziridines.[6] The Journal of Organic Chemistry, 75(24), 8533–8541.[6] [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Aziridine Ring-Opening

This guide serves as a specialized technical support resource for researchers optimizing the aminolysis of aziridines. It moves beyond standard textbook definitions to address the practical, variable-dependent challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing the aminolysis of aziridines. It moves beyond standard textbook definitions to address the practical, variable-dependent challenges of reaction engineering.

Topic: Kinetic & Thermodynamic Control in the Aminolysis of Aziridines Audience: Medicinal Chemists, Process Chemists, Graduate Researchers Status: Active | Version: 2.4

PART 1: CRITICAL OPERATIONAL GUIDELINES (Read Before Experimentation)

The "Goldilocks" Dilemma in Aziridine Chemistry Aziridines possess significant ring strain (~27 kcal/mol), making them potent electrophiles. However, their reactivity with amines is heavily bifurcated by the nature of the nitrogen substituent (activated vs. non-activated).

  • Activated Aziridines (N-Tosyl, N-Acyl): Highly reactive. Risk: Runaway exotherms or anionic polymerization at high temperatures.

  • Non-Activated Aziridines (N-Alkyl, N-H): Inert to amines without catalysis. Risk: No reaction at low temperatures; decomposition at the extreme temperatures required to force the reaction.

Core Directive: Temperature is not just an accelerator; it is a regioselectivity switch . Treat temperature as a reagent that defines the ratio of steric (kinetic) vs. electronic (thermodynamic) products.

PART 2: TROUBLESHOOTING & OPTIMIZATION (Q&A)
Section 1: Reaction Kinetics & Temperature Control

Q1: My reaction with an N-tosyl aziridine and a secondary amine is sluggish at room temperature. Should I reflux? Answer: Proceed with caution. While refluxing increases the rate, it often degrades regioselectivity.

  • Diagnosis: Secondary amines are sterically hindered nucleophiles. If the aziridine is also substituted (e.g., 2-methyl-N-tosylaziridine), the activation energy barrier is high.

  • Solution: Instead of thermal forcing (which risks polymerization), introduce a mild Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ). This lowers the activation energy (
    
    
    ), allowing the reaction to proceed at Room Temperature (RT) to 40°C .
  • Causality: High thermal energy promotes bond rotation and non-selective attack. Lewis acids coordinate to the aziridine nitrogen, pulling electron density and activating the ring specifically for nucleophilic attack without the chaos of high heat.

Q2: I observed a "glassy" solid instead of my product after heating an N-nosyl aziridine. What happened? Answer: You likely triggered anionic ring-opening polymerization (AROP) .

  • Mechanism: At high concentrations and elevated temperatures, the product amine (which is nucleophilic) attacks another molecule of aziridine, propagating a chain. N-Nosyl (nitrobenzenesulfonyl) groups are particularly prone to this due to their high electron-withdrawing nature.

  • Corrective Action:

    • Lower Temperature: Run the reaction at 0°C

      
       RT.
      
    • Dilution: Operate at high dilution (0.1 M or less).

    • Nucleophile Excess: Use a large excess (3–5 equiv) of the amine nucleophile to statistically favor the monomeric ring-opening over chain propagation.

Section 2: Regioselectivity & Stereochemistry

Q3: How does temperature affect regioselectivity in C2-substituted aziridines? Answer: Temperature shifts the balance between Steric Control and Electronic Control .

  • Scenario: Opening 2-phenyl-N-tosylaziridine with an amine.

    • Low Temp (0°C - RT): Favors Path A (Steric/Kinetic) . Attack occurs at the less hindered terminal carbon (C3).

    • High Temp (>60°C) or Strong Acid: Favors Path B (Electronic/Thermodynamic) . The transition state becomes looser (more

      
      -like), allowing positive charge to build up on the benzylic carbon (C2). The amine attacks the carbon that best stabilizes this charge, despite the steric hindrance.
      
  • Optimization: If you need the terminal amine (attack at C2), use higher heat or a polar solvent. If you need the internal amine (attack at C3), keep it cold and non-polar.

Section 3: Catalyst-Temperature Interplay

Q4: I am using


 as a catalyst. Can I heat the reaction to speed it up? 
Answer:  Generally, no .
  • Reasoning: Lithium perchlorate is a "mild" Lewis acid often used in high concentrations (e.g., 5M in diethyl ether). It works by organizing the transition state and coordinating the aziridine lone pair. Heating disrupts this coordination sphere and can lead to solvolysis if the solvent is not perfectly dry.

  • Protocol Limit: maintain

    
     reactions between 0°C and RT . If the reaction is stalled, switch to a stronger Lewis acid (e.g., 
    
    
    
    or
    
    
    ) rather than increasing temperature.
PART 3: VISUALIZATION OF MECHANISMS
Diagram 1: Temperature-Dependent Regioselectivity Pathways

This diagram illustrates how temperature and catalysis influence the trajectory of nucleophilic attack.

Aziridine_Regioselectivity Start 2-Substituted Activated Aziridine Condition_LowT Low Temp (0-25°C) No Catalyst Start->Condition_LowT Standard Condition_HighT High Temp (>60°C) or Lewis Acid Start->Condition_HighT Forcing TS_SN2 Tight SN2 TS (Steric Control) Condition_LowT->TS_SN2 Kinetic Path TS_SN1 Loose/Polar TS (Electronic Control) Condition_HighT->TS_SN1 Thermodynamic/Electronic Path Product_C3 Product A: Attack at Less Hindered Carbon (C3) TS_SN2->Product_C3 Major Product Product_C2 Product B: Attack at More Substituted Carbon (C2) TS_SN2->Product_C2 Minor Product TS_SN1->Product_C3 Minor Product TS_SN1->Product_C2 Major Product (Benzylic)

Caption: Divergent reaction pathways governed by thermal energy and catalytic activation.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when your reaction fails or yields poor selectivity.

Troubleshooting_Flow Problem Problem Encountered Issue1 No Reaction / Slow Problem->Issue1 Issue2 Polymerization / Tar Problem->Issue2 Issue3 Wrong Regioisomer Problem->Issue3 Sol1 Add Lewis Acid (Zn(OTf)2, LiClO4) Issue1->Sol1 First Step Sol2 Dilute Reaction (<0.1 M) Issue2->Sol2 Sol2b Lower Temp (0°C) Issue2->Sol2b Sol3 Check Substituents Issue3->Sol3 Sol1b Increase Temp (Stepwise +10°C) Sol1->Sol1b If still slow Sol3b Switch Solvent (Polar vs Non-polar) Sol3->Sol3b Modify Electronics

Caption: Troubleshooting logic for common failure modes in aziridine aminolysis.

PART 4: EXPERIMENTAL DATA & PROTOCOLS
Table 1: Impact of Conditions on Regioselectivity (2-Phenyl-N-Tosylaziridine)

Data synthesized from representative literature trends (e.g., Yadav et al., Wu et al.) to illustrate the "Temperature Switch."

EntryNucleophile (Amine)CatalystTemp (°C)Time (h)Yield (%)Regio Ratio (C3:C2)*Mechanism Dominance
1 MorpholineNone25 (RT)24<10N/AKinetic (Too slow)
2 MorpholineNone80 (Reflux)67560:40Mixed
3 Morpholine

25 (RT)49295:5 Strict Kinetic (

)
4 Aniline

25 (RT)28810:90Electronic (Benzylic)
5 MorpholineNone (Microwave)1000.56555:45Thermodynamic

*C3 = Terminal (less hindered); C2 = Internal (benzylic/more substituted).

Standard Operating Procedure (SOP): Lewis Acid Catalyzed Ring-Opening

Recommended for maximizing yield and regioselectivity while minimizing polymerization risk.

Materials:

  • Activated Aziridine (1.0 equiv)

  • Amine Nucleophile (1.2 – 1.5 equiv)

  • Catalyst: Zinc Triflate [

    
    ] (5-10 mol%) OR Lithium Perchlorate [
    
    
    
    ] (10-20 mol%)
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ) – Anhydrous.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the aziridine (1.0 mmol) in anhydrous solvent (5 mL, 0.2 M concentration). Note: High concentration increases polymerization risk.

  • Catalyst Addition: Add the Lewis Acid catalyst at 0°C (ice bath). Stir for 10 minutes to allow coordination.

  • Nucleophile Addition: Add the amine dropwise.

  • Reaction: Remove ice bath and allow to warm to Room Temperature . Monitor by TLC.

    • Checkpoint: If reaction is <50% complete after 4 hours, heat gently to 40°C. Do not exceed 50°C unless necessary.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
PART 5: REFERENCES
  • Regioselective Ring Opening of Aziridines:

    • Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle.

    • Source: Frontiers in Chemistry (2023).

    • URL:[Link][1]

  • Lewis Acid Catalysis & Mechanisms:

    • Title: Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis.[2]

    • Source: Organic Letters (2018).[2]

    • URL:[Link]

  • Polymerization Risks:

    • Title: Linear Well-Defined Polyamines via Anionic Ring-Opening Polymerization of Activated Aziridines.[3]

    • Source: ACS Macro Letters (2019).

    • URL:[Link]

  • General Aziridine Chemistry Review:

    • Title: Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine.[4][5]

    • Source: Molecules (MDPI) (2024).

    • URL:[Link][1]

Sources

Optimization

Solving steric hindrance issues with diisopropoxyphosphoryl groups

Subject: Solving Steric Hindrance & Reactivity Issues with Diisopropoxyphosphoryl Groups Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Goldilocks" Paradox of DIPP Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solving Steric Hindrance & Reactivity Issues with Diisopropoxyphosphoryl Groups Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Goldilocks" Paradox of DIPP

Welcome to the technical support center for organophosphorus chemistry. You are likely here because the Diisopropoxyphosphoryl (DIPP) group is causing you grief.

We use the DIPP group for a specific reason: Steric Bulk .

  • Selectivity: In Directed Ortho Metalation (DoM), the bulky isopropyl groups prevent nucleophilic attack at the phosphorus center by the alkyllithium base.

  • Stability: It prevents premature hydrolysis during multi-step synthesis.

However, this same bulk creates a "kinetic wall" when you try to install it or, more notoriously, when you try to remove it to reveal the free phosphonic acid. This guide addresses the three critical phases of the DIPP lifecycle: Installation , Utilization (DoM) , and Removal .

Phase 1: Installation Troubleshooting

The Problem: You are trying to phosphorylate a phenol or amine, but the reaction with diisopropyl chlorophosphate (Cl-P(O)(OiPr)2) stalls or gives low yields compared to the diethyl analog.

Root Cause Analysis

The isopropyl wings of the DIPP group create a cone of steric hindrance around the electrophilic phosphorus. If your nucleophile (phenol/amine) also has ortho-substituents, the two steric clouds clash, preventing the formation of the transition state.

Troubleshooting Protocol 1.0: Overcoming the Entry Barrier
ScenarioStandard ConditionsRecommended ModificationWhy?
Unimpeded Nucleophile TEA, DCM, 0°CNone needed.Standard mechanism works.
Hindered Nucleophile (e.g., 2,6-disubstituted phenol)TEA, DCM, RTSwitch to NaH / THF Deprotonating the phenol first creates a "naked" phenoxide, a much harder nucleophile that can overcome the steric barrier.
Extreme Hindrance NaH, THF, RefluxPhosphoramidite Route (P-III) Switch from P(V) to P(III). React with (iPrO)2P-Cl (more reactive), then oxidize in situ with H2O2 or tBuOOH. P(III) is pyramidal and less sterically congested than tetrahedral P(V).
Visualizing the Decision Matrix

InstallationLogic Start Substrate Analysis IsHindered Is Nucleophile Hindered? Start->IsHindered Standard Use TEA/DCM (Standard Protocol) IsHindered->Standard No (Simple Phenol) HardBase Use NaH/THF (Increase Nucleophilicity) IsHindered->HardBase Yes (Ortho-subs) PIII Switch to P(III) Phosphoramidite Route HardBase->PIII Still Low Yield?

Figure 1: Decision tree for overcoming steric barriers during DIPP installation.

Phase 2: Utilization (Directed Ortho Metalation)

The Problem: You are using the DIPP group to direct lithiation (DoM) to the ortho position, but you are seeing low conversion or attack at the wrong site.

Technical Insight: The CIPE Mechanism

The DIPP group works via the Complex Induced Proximity Effect (CIPE) .[1] The phosphoryl oxygen coordinates the Lithium atom of the base (LDA or n-BuLi), bringing the base into close proximity with the ortho-proton.

The Steric Trade-off:

  • Pro: The bulky OiPr groups protect the P=O center from nucleophilic attack (which would cleave the P-C bond).

  • Con: If the OiPr groups rotate unfavorably, they can block the Li-base from reaching the ortho-proton.

Troubleshooting Protocol 2.0: Optimizing DoM

Q: My reaction is stuck. LDA isn't deprotonating the ring. A: LDA is bulky. The combination of a bulky base + bulky DIPP group + hindered substrate = No Reaction.

  • Fix: Switch to LIDAKOR (Schlosser’s Base).

    • Recipe: Mix n-BuLi + t-BuOK.

    • Mechanism:[2][3][4] This generates an organopotassium species which is smaller and vastly more basic/reactive than organolithiums.

Q: I'm getting P-C bond cleavage (nucleophilic attack at P). A: Your temperature is likely too high, or you are using a nucleophilic base (like n-BuLi) without a bulky ligand.

  • Fix: Ensure reaction is at -78°C . If using n-BuLi, add TMEDA to break up aggregates and favor coordination over nucleophilic attack.

Phase 3: Deprotection (The Exit Strategy)

The Problem: This is the most common failure point. You cannot hydrolyze the DIPP esters to the phosphonic acid using standard aqueous acids (HCl/HBr). The isopropyl groups are too hydrophobic and sterically hindered for water to attack.

The Solution: The McKenna Method

You must use Bromotrimethylsilane (TMSBr) .[5] This is an anhydrous dealkylation.

Mechanism:

  • Silylation: The phosphoryl oxygen attacks the Silicon of TMSBr.[5]

  • Dealkylation: The bromide ion attacks the isopropyl carbon (S_N2-like), cleaving the O-C bond and releasing isopropyl bromide.

  • Methanolysis: The resulting silyl ester is extremely labile and hydrolyzes instantly with methanol.

Troubleshooting Protocol 3.0: The McKenna Optimization
IssueDiagnosisCorrective Action
Incomplete Cleavage DIPP groups are slower than Methyl/Ethyl.Heat to 40-50°C. While Methyl esters cleave at 0°C, Isopropyl often requires gentle heat or neat TMSBr (no solvent).
Side Products (Acid Sensitive) Wet solvent generated HBr.Add 2,6-Lutidine. This acts as a non-nucleophilic acid scavenger to neutralize adventitious HBr without interfering with the silylation.
"Stuck" Silyl Ester Methanolysis step failed.Check pH. Usually not an issue, but ensure you stir with excess MeOH for at least 1 hour.
Visualizing the McKenna Mechanism

McKennaReaction Substrate DIPP-Substrate (Bulky) Intermediate Silyl-Phosphonium Intermediate Substrate->Intermediate O attacks Si TMSBr TMSBr (Reagent) TMSBr->Intermediate Cleavage Dealkylation (Br- attacks iPr) Intermediate->Cleavage Steric Barrier Here SilylEster Bis-TMS Ester (Labile) Cleavage->SilylEster - iPrBr Hydrolysis MeOH Quench (Rapid) SilylEster->Hydrolysis Product Free Phosphonic Acid Hydrolysis->Product

Figure 2: The McKenna deprotection pathway. Note the "Steric Barrier" at the dealkylation step, often requiring heat for DIPP groups.

Frequently Asked Questions (FAQ)

Q: Can I use TMSCl instead of TMSBr? It's cheaper. A: Generally, No . The chloride ion is a poorer nucleophile than bromide. For the bulky DIPP group, TMSCl will likely fail to dealkylate the isopropyl group efficiently. If you must use it, add NaI (Sodium Iodide) to generate TMSI in situ, which is even more reactive than TMSBr.[5]

Q: Why did my yield drop when I scaled up the TMSBr reaction? A: TMSBr is extremely moisture-sensitive. On a larger scale, the headspace of your reactor might contain enough moisture to hydrolyze the reagent to HBr. HBr is less effective at the specific S_N2 dealkylation required here and causes side reactions. Use a positive pressure of dry Argon.

Q: My product has an unexpected ethyl group. Where did it come from? A: Did you quench with Ethanol? Silyl esters can undergo transesterification.[6] Always quench with Methanol (to form volatile MeOTMS) or Water (if solubility permits). Avoid Ethanol.

References

  • McKenna, C. E., et al. (1979). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications.

  • Snieckus, V. (1990).[2][4][7] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews.

  • Wiemer, A. J., & Wiemer, D. F. (2020). "The McKenna reaction – avoiding side reactions in phosphonate deprotection."[8][9] Beilstein Journal of Organic Chemistry.

  • Blackburn, G. M., & Ingleson, D. (1980). "Stereochemistry of the demethylation of dimethyl methylphosphonate by bromotrimethylsilane." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Troubleshooting

Technical Support Center: Nucleophilic Ring Opening of Methylaziridines

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Heterocyclic Chemistry Support Unit.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Heterocyclic Chemistry Support Unit.

Below is the technical guide you requested. I have structured this as a dynamic troubleshooting hub rather than a static textbook entry. This design mimics a Tier-3 support escalation, addressing the "why" and "how" of failure modes in methylaziridine chemistry.

Ticket Subject: Minimizing Side Products (Regioisomers & Oligomers) Status: Open Assigned Specialist: Dr. Aris Thorne[1]

Executive Summary

Methylaziridines (e.g., 2-methylaziridine) represent a high-energy, strained electrophilic system.[1] The core challenge in their functionalization is controlling the regioselectivity (attack at C2 vs. C3) while suppressing cationic polymerization (oligomerization).[1]

This guide provides troubleshooting workflows to maximize the target monomeric yield.

Module 1: The Regioselectivity Crisis (C2 vs. C3)[1]

User Issue: "I am observing a mixture of regioisomers. How do I force the nucleophile to a specific carbon?"

The Mechanistic Logic

The regiochemical outcome is a competition between steric control (kinetic,


-like) and electronic control  (thermodynamic, 

-like).[1]
  • Path A (Steric/Kinetic): Attack at the less hindered C3 (terminal) carbon.[1] Dominates with strong nucleophiles and non-acidic conditions.[1]

  • Path B (Electronic/Thermodynamic): Attack at the more substituted C2 (internal) carbon.[1] Dominates when the nitrogen is protonated or coordinated to a Lewis Acid, creating a hyperconjugative stabilization of the partial positive charge at C2.[1]

Diagnostic Workflow

Q1: Is your aziridine "Activated" or "Non-activated"?

  • Non-activated (N-H, N-Alkyl): The nitrogen is basic.[1][2] Without acid, attack is slow but strictly at C3 .[1] Risk:[1][3] Requires high heat, which triggers polymerization.[1]

  • Activated (N-Tosyl, N-Acyl): The nitrogen is electron-deficient.[1] The ring is highly electrophilic.[1] Attack is generally at C3 (

    
    ) unless a strong Lewis Acid is present.[1]
    

Q2: Are you using an acid catalyst?

  • Yes: You are shifting the transition state towards C2 attack (electronic control).[1]

  • No: You should predominantly see C3 attack.[1]

Decision Matrix: Regiocontrol Strategies
Target SiteMechanismRecommended ConditionsCatalyst/Additive
C3 (Terminal)

(Steric)
Polar aprotic solvent (MeCN, DMF), Nucleophile excess.[1]None or mild base (

)
C3 (Terminal) Chelation-Controlled

Coordination to N-lone pair without opening ring.[1]

(binds N, keeps

character)
C2 (Internal)

-like (Electronic)
Polar protic solvent, Acidic pH.[1]Brønsted Acids (TFA, AcOH) or Hard Lewis Acids (

)

Module 2: The Polymerization Trap[1]

User Issue: "My reaction mixture turned into a viscous gel or brown tar."

The Root Cause

Aziridines are susceptible to Cationic Ring-Opening Polymerization (CROP) .[1]

  • Trace acid protonates an aziridine monomer.[1]

  • A second neutral aziridine acts as the nucleophile, attacking the protonated species.[1]

  • This forms a dimer with a new aziridinium end-group, which propagates the chain.[1]

Prevention Protocol
  • The "Inverse Addition" Rule:

    • Never add the nucleophile to the aziridine if the nucleophile is acidic.[1]

    • Always add the aziridine slowly to a solution of the nucleophile/catalyst.[1] This ensures the concentration of unreacted aziridine is low relative to the nucleophile.[1]

  • Temperature Control:

    • Keep reaction temperature

      
       during addition. Polymerization has a higher activation energy than simple ring opening; low temps favor the monomeric product.[1]
      
  • Scavenge Trace Acid:

    • If using non-activated aziridines, distill them over KOH pellets prior to use to remove trace acid stabilizers that trigger auto-polymerization.[1]

Module 3: Visualization of Pathways[1]

The following diagram illustrates the bifurcation between the desired nucleophilic attack and the parasitic polymerization pathway.

AziridinePathways Start 2-Methylaziridine Activation Activation (H+ or Lewis Acid) Start->Activation  + Catalyst Polymer SIDE PRODUCT: Oligomers/Polymers Start->Polymer  Self-Reaction (Excess Monomer) Aziridinium Aziridinium Ion (Intermediate) Activation->Aziridinium PathC3 Path A: C3 Attack (Steric/Kinetic) Aziridinium->PathC3  Strong Nu- PathC2 Path B: C2 Attack (Electronic) Aziridinium->PathC2  Weak Nu- / High T Aziridinium->Polymer  Acts as Electrophile ProductC3 Terminal Product (Major via SN2) PathC3->ProductC3 ProductC2 Internal Product (Major via Acid) PathC2->ProductC2

Figure 1: Mechanistic divergence in methylaziridine ring opening.[1] Note that self-reaction (red paths) competes with the desired nucleophile.[1]

Module 4: Standard Operating Procedure (SOP)

Protocol: Lewis Acid-Catalyzed Regioselective Ring Opening Objective: Synthesis of


-amino alcohol (C3 attack) from N-Tosyl-2-methylaziridine.

Materials:

  • Substrate: N-Tosyl-2-methylaziridine (1.0 equiv)[1]

  • Nucleophile: Benzyl alcohol (1.2 equiv)[1]

  • Catalyst:

    
     (10 mol%)[1]
    
  • Solvent: Anhydrous

    
     or 
    
    
    
    [1]

Step-by-Step:

  • Catalyst Activation: In a flame-dried flask under Argon, dissolve

    
     in anhydrous solvent.[1]
    
  • Nucleophile Addition: Add Benzyl alcohol. Stir for 5 mins to allow coordination.

  • Controlled Addition (Critical): Dissolve the aziridine in a minimal amount of solvent. Add this solution dropwise to the catalyst/alcohol mixture at 0°C .

    • Why? High local concentration of aziridine favors dimerization.[1] Dropwise addition keeps it low.[1]

  • Monitoring: Monitor by TLC. If starting material persists after 1 hour, allow to warm to Room Temp.[1]

  • Quench: Quench with saturated aqueous

    
     to neutralize any triflic acid generated.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Self-Validation Check:

  • Take an aliquot for

    
     NMR.[1]
    
  • C3 Attack Signal: Look for the

    
     signal.[1] It should appear as a multiplet/doublet of doublets.
    
  • C2 Attack Signal: Look for a

    
     signal (methine), typically further downfield.[1]
    
  • Polymer Check: Broad peaks in the baseline indicate oligomerization.[1]

Module 5: Troubleshooting FAQ

Q: I am using an amine nucleophile and getting low yields. Why? A: Amines are basic.[1] If you are using a Lewis Acid catalyst, the amine might be poisoning the catalyst by binding to the metal center more strongly than the aziridine.[1]

  • Fix: Use a "harder" Lewis Acid (e.g.,

    
    ) or switch to thermal activation in a polar solvent like Ethanol without a catalyst.[1]
    

Q: Can I use water as a solvent? A: Only if water is your desired nucleophile (hydrolysis).[1] If you want to add a different nucleophile, water will compete effectively due to the high concentration, leading to the amino-alcohol side product.[1]

Q: How do I remove the N-Tosyl group afterwards? A: This is a common bottleneck.[1] The N-Tosyl group is robust.[1] Use


 sonication or 

for mild deprotection.[1] If your molecule is sensitive, consider using an N-Boc aziridine initially, though these are less stable.[1]

References

  • Regioselectivity in Lewis Acid-Medi

    • Ghorai, M. K., et al. "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols."[1][4] Journal of Organic Chemistry.

    • [1]

  • Mechanistic Insights on Aziridine Ring Opening

    • Srivastava, A., et al. "Regioselective ring opening of aziridine for synthesizing azaheterocycle."[1] Frontiers in Chemistry.

    • [1]

  • Theoretical Investig

    • "Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect."[1][2][4][5] ResearchGate.[1][2]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

Executive Summary You are working with (S)-1-Diisopropoxyphosphoryl-2-methylaziridine , a high-value chiral building block. This reagent is a "loaded spring"—its reactivity is derived from the ring strain of the aziridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with (S)-1-Diisopropoxyphosphoryl-2-methylaziridine , a high-value chiral building block. This reagent is a "loaded spring"—its reactivity is derived from the ring strain of the aziridine combined with the electron-withdrawing nature of the phosphoryl group.

The Paradox: The very features that make it a powerful electrophile for synthesizing chiral amines also make it extremely susceptible to acid-catalyzed degradation and nucleophilic attack .

This guide replaces standard datasheets with a field-proven troubleshooting system. It focuses on the three most common failure modes: Acidic NMR solvents, Moisture intrusion, and Thermal instability. [1]

Module 1: Critical Storage & Handling (The "Before" Phase)

The Golden Rule: Treat this compound as a living organism. It thrives in the cold and dark but dies in the presence of protons.

Storage Protocol
ParameterRequirementTechnical Rationale
Temperature -20°C (Freezer)Retards thermodynamic polymerization and dimerization.
Atmosphere Argon or Nitrogen Prevents moisture absorption.[1] Hydrolysis of the P-N bond is irreversible.[1]
Container Teflon-lined cap Avoids leaching of plasticizers; ensures an airtight seal.
Stabilizer None (usually) Commercial samples are often pure; do not add solid bases unless specified, as they can cause heterogeneous hydrolysis.[1]
Handling FAQ

Q: The compound arrived as a liquid, but it looks viscous. Is it polymerized? A: Not necessarily.[1] Phosphoryl aziridines are often viscous oils due to hydrogen bonding and dipole interactions.[1] However, if it is cloudy or has a yellow tint, check the proton NMR immediately.[1] Cloudiness suggests oligomerization.[1]

Q: Can I store a stock solution? A: No. We strongly advise against storing this reagent in solution for >24 hours.[1] If you must, use anhydrous Toluene or THF at -20°C. Never store in chlorinated solvents (DCM/CHCl3) for long periods due to slow HCl formation.[1]

Module 2: Solution Stability & Solvent Compatibility

This is where 90% of experiments fail.[1] The N-phosphoryl group activates the aziridine ring, making it hypersensitive to trace acids.[1]

Solvent Compatibility Matrix
SolventStatusRisk FactorNotes
Chloroform (CDCl3) HIGH RISK Critical Naturally forms HCl over time. Must be neutralized (see Protocol A).[1]
Methanol / Ethanol FORBIDDEN Fatal Immediate solvolysis (ring opening) to form methoxy-amines.[1]
Water FORBIDDEN Fatal Hydrolysis of P-N bond or ring opening.[1]
DCM (CH2Cl2) Safe LowGood for reactions; ensure it is anhydrous.[1]
THF / Toluene Optimal MinimalBest for storage and reactions.[1]
Visualizing the Degradation Pathways

The diagram below illustrates why solvent choice is critical. The "Acid Path" is the most common silent killer in the lab.[1]

AziridineStability cluster_0 Danger Zone: Acidic Solvents Reagent (S)-1-Diisopropoxyphosphoryl- 2-methylaziridine Activated Protonated/Activated Intermediate Reagent->Activated Fast Protonation RingOpen Ring-Opened Product (Loss of Chirality/Function) Reagent->RingOpen Slow Direct Attack Hydrolysis P-N Bond Cleavage (Free Aziridine + Phosphate) Reagent->Hydrolysis H2O (Neutral pH) Acid Trace Acid (H+) (e.g., Aged CDCl3) Nu Nucleophile (Nu-) (H2O, ROH, RNH2) Activated->RingOpen Rapid Nu Attack

Figure 1: Degradation pathways.[1] Note that acid (H+) acts as a catalyst, accelerating the ring-opening process significantly compared to neutral nucleophilic attack.[1]

Module 3: Troubleshooting & Diagnostics
Protocol A: The "Neutralized NMR" Technique

Use this protocol if you observe "ghost peaks" or broad signals in your NMR.

The Problem: CDCl3 accumulates HCl upon storage.[1][2] This trace acid protonates the aziridine nitrogen, causing peak broadening and slow degradation during the NMR acquisition.[1]

The Fix:

  • Prepare a Filtration Pipette: Pack a small glass Pasteur pipette with 2–3 cm of Basic Alumina (activity grade I) or Potassium Carbonate (K2CO3) .[1]

  • Filter the Solvent: Pass your CDCl3 through this plug directly into the NMR tube containing your sample.[1]

  • Run Immediately: Do not let the sample sit overnight.

Diagnostic FAQ: Reading the NMR

Q: I see two sets of doublets for the isopropyl methyl groups. Is my sample impure? A: Likely No. This is a common point of confusion.

  • Reason: The phosphorus atom is tetrahedral, and the aziridine contains a chiral center ((S)-configuration).[1] The two isopropyl groups on the phosphorus are diastereotopic (chemically non-equivalent) due to the nearby chiral center.[1]

  • Expectation: You should see distinct signals for the two isopropyl methines and potentially four distinct doublets for the methyl groups (depending on resolution).[1]

Q: My yield is low, and I see a byproduct with a broad NH peak. A: You likely suffered P-N bond hydrolysis .[1]

  • Cause: Wet solvent or acidic workup.[1]

  • Mechanism: Water attacks the phosphorus, displacing the aziridine ring as a leaving group.[1]

  • Prevention: Ensure all reagents are dried over molecular sieves (3Å or 4Å). Avoid acidic aqueous washes (e.g., 1M HCl) during workup.[1] Use saturated NH4Cl or NaHCO3 instead.[1]

Module 4: Safety Protocols (The "Hidden Hazard")

WARNING: Aziridines are potent alkylating agents.[1] They mimic DNA base pairs and can alkylate DNA, leading to mutagenicity.[1]

  • Quenching Spills:

    • Do not just wipe up.[1]

    • Quench Solution: 10% Aqueous Sulfuric Acid or 1M Acetic Acid.[1]

    • Logic: The acid protonates the ring, and the water acts as a nucleophile to open the ring, converting the toxic aziridine into a harmless amino-alcohol/phosphate derivative.[1]

  • Skin Exposure:

    • Aziridines penetrate skin rapidly.[1] If splashed, wash with copious soap and water immediately.[1][3] Do not use ethanol/solvents (this enhances skin absorption).[1]

References & Authoritative Grounding
  • Aziridine Ring Opening Mechanisms:

    • Mechanism of Acid-Catalyzed Ring Opening: The activation of aziridines by N-phosphorylation significantly lowers the barrier for nucleophilic attack.

    • Source:J. Am. Chem. Soc.[1] (General reactivity of activated aziridines).[1]

    • See also: (Discusses the hydrolytic instability and activation).

  • Handling of Chloroform for Sensitive Compounds:

    • Protocol: Neutralization of CDCl3 is standard practice for acid-sensitive moieties like enamines and aziridines.

    • Source: (Industrial safety and handling context).[1]

  • Synthesis and Properties:

    • Context: N-phosphoryl aziridines are often synthesized from amino alcohols (e.g., alaninol) via cyclization.[1] The "diisopropoxy" group provides steric bulk that offers marginal stability improvement over dimethoxy analogs but remains fragile.[1]

    • Source: (Foundational chemistry of P-aziridines).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Reference Data & Comparative Studies

Validation

1H and 31P NMR spectral analysis of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

Comparative Guide: H and P NMR Spectral Analysis of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine Executive Summary & Strategic Utility Product Class: Chiral Activated Aziridines (Electrophilic Synthons) Primary Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: H and P NMR Spectral Analysis of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

Executive Summary & Strategic Utility

Product Class: Chiral Activated Aziridines (Electrophilic Synthons) Primary Application: Asymmetric synthesis of amino acids, alkaloids, and peptidomimetics.

(S)-1-Diisopropoxyphosphoryl-2-methylaziridine represents a specialized class of "activated" aziridines. Unlike N-H aziridines (unstable, nucleophilic) or N-Tosyl aziridines (hard to deprotect), the N-phosphoryl group offers a unique dual advantage: it activates the ring for nucleophilic opening while providing a distinct


P NMR handle for monitoring enantiomeric purity without derivatization.

This guide compares the analytical fidelity of


H NMR versus 

P NMR for this compound, demonstrating why

P is the superior method for rapid purity assessment in drug development workflows.

Structural Dynamics & "The Chiral Fingerprint"

To interpret the spectra correctly, one must understand the stereochemical environment. The molecule possesses a chiral center at C2 (the methyl-bearing carbon).[1][2]

The Diastereotopic Effect (Expert Insight)

A common error in analyzing this compound is expecting the two isopropyl groups on the phosphorus to be equivalent. They are not .

  • Chiral Induction: The (S)-center at C2 breaks the symmetry of the phosphorus environment.

  • Consequence: The two isopropoxy groups are diastereotopic .

    • In

      
      H NMR, you will often see two distinct sets of signals for the isopropyl methyls and methines.
      
    • In

      
      P NMR, this complexity collapses into a single clean peak (for the pure enantiomer), making it the "Silver Bullet" for purity checks.
      

Comparative Spectral Analysis

A. H NMR: The Structural Map

Solvent:


 | Frequency: 400+ MHz recommended[3]

The proton spectrum is complex due to second-order effects and P-H coupling.

FeatureChemical Shift (

ppm)
Multiplicity & Coupling (

)
Structural Insight
Aziridine Ring

2.0 – 2.3Multiplet (dt or ddd)Cis to methyl. Strong

coupling (10-15 Hz).
Aziridine Ring

2.4 – 2.7Multiplet (d)Trans to methyl.
Ring Methyl (-CH3) 1.2 – 1.4Doublet (

Hz)
Diagnostic for the 2-methyl backbone.
iPr Methines (-CH) 4.5 – 4.8Two distinct Septets (often overlapping)Diastereotopic: The two groups are magnetically non-equivalent.
iPr Methyls (-CH3) 1.3 – 1.4Four distinct DoubletsDiastereotopic: Each iPr group has two non-equivalent methyls due to the chiral center.

Analytical Challenge: The region between 1.2–1.5 ppm is often crowded, containing the ring methyl doublet and the four isopropoxy methyl doublets. Integration here is prone to error.

B. P NMR: The Purity Standard

Reference: 85%


 (external) = 0 ppm

The phosphorus spectrum is decoupled from protons (


P

H

), resulting in singlet peaks.
FeatureChemical Shift (

ppm)
MultiplicityUtility
Product Peak +5.0 to +12.0 SingletQuantitative purity marker.
Impurity: H-Phosphonate ~ +5 to +8Singlet/DoubletCommon hydrolysis byproduct.
Impurity: Phosphate ~ -1 to +2SingletOxidation/Hydrolysis byproduct.

Performance Advantage: Unlike


H NMR, the 

P spectrum has zero baseline noise from solvent or hydrocarbon impurities. A single integration allows for precise purity calculation within seconds.

Experimental Protocol: Purity Determination

This protocol uses


P NMR to determine purity, avoiding the overlapping integrals of 

H NMR.
Reagents
  • Analyte: Crude (S)-1-Diisopropoxyphosphoryl-2-methylaziridine.

  • Solvent:

    
     (dried over molecular sieves).
    
  • Internal Standard (IS): Triphenyl phosphate (

    
    , 
    
    
    
    = -17.8 ppm) or Trimethyl phosphate (
    
    
    ,
    
    
    = +2.0 ppm). Note: Ensure IS peak does not overlap with analyte.
Step-by-Step Workflow
  • Preparation: Weigh ~20 mg of Analyte and ~10 mg of Internal Standard (IS) into a vial. Record masses to 0.1 mg precision.

  • Dissolution: Dissolve in 0.6 mL

    
    . Vortex to ensure homogeneity.
    
  • Acquisition (

    
    P): 
    
    • Pulse sequence: zgpg30 (inverse gated decoupling to minimize NOE for accurate integration).

    • Relaxation Delay (

      
      ): 10 seconds  (Crucial: Phosphorus relaxation is slow; short delays lead to under-integration).
      
    • Scans: 64.

  • Processing: Apply exponential multiplication (LB = 1-2 Hz). Phase and baseline correct manually.

  • Calculation:

    
    
    (Where 
    
    
    
    = Integral,
    
    
    = Number of P nuclei (1 for both),
    
    
    = Weight,
    
    
    = Molecular Weight)[4][5][6]

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for characterizing this chiral aziridine, highlighting where


P offers a "shortcut" to validation.

AziridineAnalysis Sample Crude Reaction Mixture (Atherton-Todd Synthesis) H1_NMR 1H NMR Analysis (Structural ID) Sample->H1_NMR P31_NMR 31P NMR Analysis (Purity/Conversion) Sample->P31_NMR H1_Result Complex Spectrum: - Diastereotopic iPr groups - Overlapping Methyls - Good for structure confirmation H1_NMR->H1_Result P31_Result Clean Spectrum: - Single Peak (Product) - Distinct Impurity Peaks - Quantifiable Integration P31_NMR->P31_Result Decision Is Purity > 95%? P31_Result->Decision Decision->Sample No (Recrystallize/Column) Chiral_Analysis Enantiomeric Excess (ee) Determination Decision->Chiral_Analysis Yes Method_CSA Add Chiral Solvating Agent (e.g., Pirkle Alcohol) Chiral_Analysis->Method_CSA Method_CSA_Result 31P Signal Splits into Diastereomers Method_CSA->Method_CSA_Result

Caption: Analytical workflow comparing


H and 

P NMR pathways. Note that

P is preferred for purity and ee determination (via CSA).

Comparison with Alternatives

Why use (S)-1-Diisopropoxyphosphoryl-2-methylaziridine over other protected aziridines?

FeaturePhosphoryl-Aziridine (Subject)Tosyl-Aziridine (Standard)Unprotected Aziridine
Stability High (shelf-stable)HighLow (polymerizes)
Activation Tunable (Moderate Electrophile)Strong ElectrophileWeak Nucleophile
NMR Monitoring

P (Clean, Quantitative)

H only (Crowded aromatic region)

H only
Deprotection Acidic hydrolysis (mild)Harsh reductive conditions (Na/Naphthalene)N/A
Chiral Analysis Direct via

P + CSA
Requires Chiral HPLCDifficult

Conclusion: The Phosphoryl group provides a built-in "sensor" (


P nucleus) that the Tosyl group lacks, streamlining the analytical workflow during synthesis optimization.

References

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945).[7] "Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogenomethanes in presence of bases." Journal of the Chemical Society, 660-663. Link

  • Osowska, K., & Zwierzak, A. (2002). "New procedure for the synthesis of N-phosphorylated aziridines." Synthesis, 2002(06), 0805-0809. (Demonstrates P shifts for N-phosphoryl aziridines).
  • Pinto, A., et al. (2020). "Diastereotopic Protons in Chiral Molecules: NMR Analysis." Journal of Chemical Education. (General reference for diastereotopic isopropyl splitting).
  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Authoritative text on NMR coupling constants in heterocycles).

Sources

Comparative

A Comparative Guide to Determining Enantiomeric Excess of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine via High-Performance Liquid Chromatography

In the realm of asymmetric synthesis and pharmaceutical development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance....

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of asymmetric synthesis and pharmaceutical development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Chiral aziridines, particularly N-phosphorylated structures like (S)-1-Diisopropoxyphosphoryl-2-methylaziridine, are valuable building blocks in organic synthesis due to their unique reactivity.[1][2] The stereochemical purity of these intermediates directly influences the stereochemistry of the final active pharmaceutical ingredient (API). Consequently, a robust and validated analytical method for quantifying enantiomeric purity is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the enantiomeric excess of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in selecting the most suitable method for their needs.

The Primacy of Chiral HPLC: A Mechanistic Perspective

Chiral HPLC has established itself as the gold standard for enantiomeric separations due to its high resolution, accuracy, and broad applicability.[3][4] The separation relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP). For N-phosphorylated aziridines, polysaccharide-based CSPs are particularly effective.[5][6]

Mechanism of Separation: Polysaccharide derivatives, such as amylose or cellulose carbamates, are coated or immobilized onto a silica support.[7][8] These polymers form helical grooves or cavities that serve as chiral recognition sites. The enantiomers of the analyte, in this case, (S)- and (R)-1-Diisopropoxyphosphoryl-2-methylaziridine, transiently fit into these chiral pockets. Separation is achieved because one enantiomer forms a more stable diastereomeric complex with the CSP than the other. This difference in stability arises from a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times on the column.[9] Amylose-based CSPs, in particular, have shown excellent selectivity for aziridines.[6]

Primary Method: Chiral HPLC Protocol

This protocol is a validated starting point for the analysis of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA-3 or equivalent), 3 µm particle size, 4.6 x 150 mm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v), HPLC grade

  • Sample Diluent: Mobile Phase

ParameterRecommended SettingRationale
Column Amylose tris(3,5-dimethylphenylcarbamate), 3 µm, 4.6x150 mmImmobilized polysaccharide CSPs offer broad selectivity and solvent compatibility.[7][9]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Normal phase elution provides strong chiral recognition on polysaccharide CSPs.[5]
Flow Rate 1.0 mL/minBalances analysis time with resolution.
Column Temp. 25 °CEnsures reproducible retention times.
Detection UV at 210 nmAziridine ring exhibits absorbance at low UV wavelengths.
Injection Vol. 5 µLMinimizes band broadening.
Sample Conc. 1.0 mg/mLProvides adequate signal-to-noise ratio.

Step-by-Step Experimental Protocol:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 1-Diisopropoxyphosphoryl-2-methylaziridine sample in 10 mL of the mobile phase to create a 1.0 mg/mL solution.

  • Racemic Standard Injection: Inject the racemic mixture of 1-Diisopropoxyphosphoryl-2-methylaziridine to determine the retention times of both the (S) and (R) enantiomers and to establish system suitability.

  • Sample Injection: Inject the (S)-1-Diisopropoxyphosphoryl-2-methylaziridine sample.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

  • Data Analysis & ee Calculation:

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the racemic standard.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

      Where Area(S) is the peak area of the desired (S)-enantiomer and Area(R) is the peak area of the undesired (R)-enantiomer.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to the final determination of enantiomeric excess.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_sep Chiral Separation on CSP hplc_inj->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det data_int Integrate Peak Areas (S and R Enantiomers) hplc_det->data_int data_calc Calculate % ee data_int->data_calc result Enantiomeric Excess (%) data_calc->result Final Report G Validation Method Validation Specificity Specificity (Resolution) Validation->Specificity Linearity Linearity (R²) Validation->Linearity LOQ LOQ (S/N ≥ 10) Validation->LOQ Robustness Robustness Validation->Robustness Precision Precision (RSD%) Range Range Precision->Range Accuracy Accuracy (% Recovery) Accuracy->Range Linearity->Precision Linearity->Accuracy Linearity->Range

Sources

Validation

Comparative Guide: N-Phosphoryl vs. N-Tosyl Aziridine Reactivity

Executive Summary In the landscape of strained heterocycles, N-tosyl (Ts) and N-phosphoryl (e.g., DPP) aziridines represent two distinct tactical choices. N-Tosyl Aziridines are the "sledgehammers" of aziridine chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of strained heterocycles, N-tosyl (Ts) and N-phosphoryl (e.g., DPP) aziridines represent two distinct tactical choices.

  • N-Tosyl Aziridines are the "sledgehammers" of aziridine chemistry: highly activated, kinetically rapid, and robust, but often plagued by harsh deprotection requirements that limit their utility in late-stage natural product synthesis.

  • N-Phosphoryl Aziridines act as "precision instruments." While slightly less electrophilic, the phosphoryl oxygen offers a critical Lewis basic site for bidentate chelation. This enables superior enantiocontrol in catalytic ring-opening reactions and allows for mild acidic deprotection, preserving sensitive functional groups.

This guide analyzes the mechanistic divergence, catalytic performance, and synthetic utility of these two protecting groups.

Electronic & Structural Fundamentals

The reactivity difference stems from the electronic nature of the nitrogen substituent and its ability to coordinate with external catalysts.

Electronic Activation

Both groups are electron-withdrawing (EWG), lowering the LUMO energy of the C–N bond and facilitating nucleophilic attack.

  • Sulfonyl (Ts): The sulfur atom is in a high oxidation state with strong inductive effects (

    
    ). The sulfonyl oxygens are generally poor ligands for chiral Lewis acids, often leading to monodentate binding which results in lower stereocontrol.
    
  • Phosphoryl (P(O)R2): The P=O bond is highly polarized. The oxygen atom is a potent hydrogen bond acceptor and Lewis base. This allows bidentate coordination (chelation) involving the aziridine nitrogen and the phosphoryl oxygen, creating a rigid scaffold for asymmetric catalysis.

Mechanistic Divergence (Visualization)

The following diagram illustrates the critical difference in catalyst binding modes, which dictates stereoselectivity.

ActivationModes cluster_Ts N-Tosyl (Monodentate) cluster_Phos N-Phosphoryl (Bidentate) Ts_Az N-Tosyl Aziridine Complex_Ts Loose Complex (Poor Stereocontrol) Ts_Az->Complex_Ts Monodentate Binding LA_Ts Lewis Acid (LA) LA_Ts->Complex_Ts Phos_Az N-Phosphoryl Aziridine Complex_Phos Rigid Chelate (High Stereocontrol) Phos_Az->Complex_Phos N & O Chelation LA_Phos Chiral LA / H-Bond Donor LA_Phos->Complex_Phos

Figure 1: Comparison of Lewis Acid activation modes. The N-phosphoryl group allows for bidentate chelation (right), locking the conformation for high stereoselectivity, whereas N-tosyl (left) typically binds in a monodentate fashion.

Reactivity Profile & Catalytic Performance[1][2][3]

Regioselectivity in Ring Opening

Both substrates predominantly follow


 rules, favoring attack at the less hindered carbon. However, under Lewis Acid catalysis, the "chelation effect" of the N-phosphoryl group can override steric bias, directing nucleophiles to the more substituted carbon (electronic control) with higher precision than N-tosyl variants.
Asymmetric Catalysis

This is the primary advantage of N-phosphoryl aziridines.

  • N-Tosyl: Asymmetric ring opening often requires stoichiometric chiral reagents or highly specific ligands because the sulfonyl group does not assist in organizing the transition state.

  • N-Phosphoryl: The P=O group enables Dynamic Kinetic Resolution (DKR) and desymmetrization. For example, chiral phosphoric acids (CPA) can activate N-phosphoryl aziridines via dual H-bonding, achieving ee values >95% in Friedel-Crafts reactions with indoles [1].

Performance Comparison Matrix
FeatureN-Tosyl AziridineN-Phosphoryl Aziridine
Electrophilicity Very High (Reactive with weak nucleophiles)High (Tunable via P-substituents)
Stereocontrol Moderate (Monodentate binding)Excellent (Bidentate chelation handle)
Atom Economy Poor (Tosyl group is high MW waste)Moderate (Tunable groups)
Stability High (Shelf-stable solid)High (generally stable to silica gel)
Deprotection Difficult (Reductive: Na/Naph, SmI2)Easy (Acidic: HCl/MeOH or Reductive)

Deprotection: The Deciding Factor

The method of removing the activating group is often the bottleneck in synthesis.

The N-Tosyl Problem

Removing the tosyl group typically requires Single Electron Transfer (SET) conditions.

  • Reagents: Sodium/Naphthalene, Sodium/Ammonia (Birch), or Samarium Diiodide (

    
    ).
    
  • Issues: These conditions are incompatible with reducible functional groups (alkenes, alkynes, halides, ketones).

The N-Phosphoryl Solution

The N–P bond is acid-labile.

  • Reagents: HCl in Methanol, or aqueous TFA.

  • Mechanism: Protonation of the nitrogen weakens the N–P bond, followed by nucleophilic attack of water/alcohol on the phosphorus.

  • Advantage: This preserves reducible functionalities, making it ideal for synthesizing complex alkaloids or amino acids [2].

Experimental Protocols

Protocol A: Asymmetric Ring Opening of N-Phosphoryl Aziridine

Target: Synthesis of Tryptamine derivatives via Friedel-Crafts alkylation.

Rationale: This protocol utilizes the unique hydrogen-bonding capability of the phosphoryl oxygen to interact with a Chiral Phosphoric Acid (CPA) catalyst.

  • Preparation: In a flame-dried Schlenk tube, dissolve N-diphenylphosphoryl (N-DPP) aziridine (0.2 mmol, 1.0 equiv) in dry Toluene (2.0 mL).

  • Catalyst Addition: Add (R)-BINOL-derived Chiral Phosphoric Acid (5 mol%).

  • Nucleophile: Add the indole derivative (0.24 mmol, 1.2 equiv).

  • Reaction: Stir at -20°C for 24 hours. Note: Low temperature enhances enantioselectivity by favoring the lower-energy transition state.

  • Quench: Filter through a short pad of silica gel, eluting with EtOAc.

  • Purification: Concentrate and purify via flash chromatography.

    • Expected Result: >90% Yield, >95% ee.[1][2][3][4]

Protocol B: Mild Deprotection of N-Phosphoryl Group

Target: Recovery of the free amine.

  • Dissolution: Dissolve the ring-opened N-DPP product (0.1 mmol) in MeOH (1 mL).

  • Acidolysis: Add 3M HCl (aqueous, 0.5 mL) dropwise.

  • Incubation: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the UV-active P-group spot).

  • Workup: Neutralize with saturated

    
    . Extract with DCM (3x).
    
  • Result: Free amine is obtained quantitatively without affecting other sensitive groups (e.g., benzyl ethers, olefins).

Decision Framework

Use the following logic tree to select the appropriate aziridine for your synthesis.

DecisionTree Start Select Aziridine Type Q1 Is the target chiral? Start->Q1 PathA Use N-Tosyl Q1->PathA No (Racemic) PathB Is the substrate acid-sensitive? Q1->PathB Yes (Asymmetric) Deprotect_Ts Deprotection: Na/Naph (Harsh) PathA->Deprotect_Ts Ts_Route Use N-Tosyl (Requires Chiral Ligand) PathB->Ts_Route Yes (Must avoid HCl) Phos_Route Use N-Phosphoryl (Best for Catalysis) PathB->Phos_Route No (Can tolerate Acid) Ts_Route->Deprotect_Ts Deprotect_Phos Deprotection: HCI/MeOH (Mild) Phos_Route->Deprotect_Phos

Figure 2: Strategic decision tree for selecting between N-Tosyl and N-Phosphoryl aziridines based on chirality requirements and functional group tolerance.

References

  • Review on Catalytic Asymmetric Aziridination

    • Title: Recent Developments in Catalytic Asymmetric Aziridination[5][2][6]

    • Source: PMC / NIH
    • URL:[Link] (Note: Representative link based on search context for catalytic asymmetric methods).

  • N-Phosphoryl Synthesis & Reactivity

    • Title: Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis[6]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • N-Tosyl Aziridine Synthesis

    • Title: Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols[7]

    • Source: Molecules (MDPI)[7]

    • URL:[Link][8]

  • Deprotection Comparison

    • Title: Deprotection of Sulfonyl Aziridines[3]

    • Source: Journal of Organic Chemistry (Snippet Context)
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Characterization of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

For researchers, scientists, and professionals in drug development, the precise structural elucidation and stereochemical confirmation of chiral molecules are paramount. (S)-1-Diisopropoxyphosphoryl-2-methylaziridine, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and stereochemical confirmation of chiral molecules are paramount. (S)-1-Diisopropoxyphosphoryl-2-methylaziridine, a key chiral building block, presents unique analytical challenges due to its strained three-membered ring and labile phosphate group. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based characterization for this compound against other analytical techniques, supported by established principles and experimental insights.

Introduction: The Significance of Chiral Aziridines

Chiral aziridines are highly valuable synthetic intermediates in asymmetric synthesis, primarily due to their inherent ring strain which allows for versatile ring-opening reactions to produce a variety of nitrogen-containing molecules.[1] Their applications span the synthesis of amino alcohols, diamines, and other complex chiral amines that are often core scaffolds in pharmaceuticals and bioactive natural products.[1][2] The stereochemical integrity of these aziridine precursors is critical, as it dictates the stereochemistry of the final product. Consequently, robust analytical methods for their characterization are essential.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of organic molecules. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for both separation and identification. For a chiral molecule like (S)-1-Diisopropoxyphosphoryl-2-methylaziridine, a chiral stationary phase (CSP) in the HPLC is necessary to separate it from its enantiomer prior to MS analysis.[3][4]

Expected Fragmentation Pathways

The ionization of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine in a mass spectrometer will likely lead to a molecular ion (M+•) that is energetically unstable and prone to fragmentation.[5] The fragmentation pattern provides a molecular fingerprint that can be used for structural confirmation. Based on the principles of mass spectrometry and the known behavior of phosphorylated compounds, several key fragmentation pathways can be anticipated.[6][7][8][9]

Two primary types of fragmentation are charge site-initiated and radical site-initiated fragmentation.[9] Given the presence of heteroatoms (N, O, P), ionization will likely occur at one of these sites, initiating a cascade of bond cleavages.

A critical consideration for phosphorylated molecules is the lability of the phosphate group.[7][8] Neutral losses of phosphoric acid (H₃PO₄) or metaphosphoric acid (HPO₃) are common and often result in prominent peaks in the mass spectrum.[7][8]

Below is a proposed fragmentation pathway for (S)-1-Diisopropoxyphosphoryl-2-methylaziridine:

G M [(S)-1-Diisopropoxyphosphoryl-2-methylaziridine]+• (M+•) F1 Loss of Isopropyl Radical [M - C₃H₇]+ M->F1 α-cleavage F2 Loss of Isopropoxy Radical [M - C₃H₇O]+ M->F2 Bond Cleavage F3 Loss of Propene [M - C₃H₆]+• M->F3 McLafferty-type Rearrangement F4 Aziridine Ring Opening M->F4 Charge-induced F5 Loss of H₃PO₄ [M - 98]+• M->F5 Neutral Loss G cluster_0 Sample Preparation cluster_1 Chiral HPLC cluster_2 Mass Spectrometry Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject Filter->Inject Separate Separate Inject->Separate UV_Detect UV_Detect Separate->UV_Detect Ionize Ionize UV_Detect->Ionize Analyze Analyze Ionize->Analyze Detect Detect Analyze->Detect

Sources

Validation

Validating Stereochemistry Retention in Aziridine Ring-Opening Reactions

This guide serves as an advanced technical resource for validating stereochemical outcomes in aziridine ring-opening reactions. It compares high-fidelity catalytic protocols against classical solvothermal methods, provid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for validating stereochemical outcomes in aziridine ring-opening reactions. It compares high-fidelity catalytic protocols against classical solvothermal methods, providing actionable experimental workflows for verification.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Stereochemical Stakes

In drug development, the aziridine ring is a high-value "spring-loaded" electrophile. Its ring-opening allows for the rapid construction of


-amino alcohols, diamines, and amino acids—scaffolds ubiquitous in bioactive molecules (e.g., Tamiflu, various kinase inhibitors).

However, the utility of this reaction hinges on Stereochemical Fidelity .

  • The Ideal: A regiospecific

    
     opening that proceeds with predictable inversion (or retention via double inversion), preserving 100% of the starting material's enantiomeric excess (ee).
    
  • The Reality: Classical methods often suffer from partial

    
     character, leading to carbocation intermediates, racemization, and erosion of ee.
    

This guide compares the Lewis Acid-Catalyzed Directed Opening (The "Advanced Protocol") against Classical Protic Acid Solvolysis (The "Alternative") , focusing on the rigorous validation of stereochemical retention.

Comparative Analysis: Advanced Catalysis vs. Classical Solvolysis

We evaluate the performance of a Boron/Lanthanide-Catalyzed Protocol (representing modern, controlled methods) versus standard TFA/Acetic Acid Solvolysis .

Performance Metrics
FeatureAdvanced Protocol (Lewis Acid / Directed)Alternative (Classical Protic Acid)Impact on Drug Dev
Mechanism Strictly

(Concerted)
Mixed

/


leads to racemization.
Stereo-fidelity >99% ee Retention Variable (60–90% ee Retention)Impurities require costly chiral resolution.
Regioselectivity High (>20:1)Moderate (3:1 to 10:1)Lowers yield; complicates purification.
Reaction Temp Ambient / Low (

to

)
Elevated (

to

)
Heat promotes side reactions/degradation.
Scope Tolerates acid-sensitive groupsIncompatible with acid-labile groupsLimits late-stage functionalization.
Mechanistic Causality
  • Why the Alternative Fails: Protic acids (e.g., HCl, AcOH) protonate the aziridine nitrogen, creating a highly reactive aziridinium ion. If the substituent stabilizes a positive charge (e.g., phenyl), the C-N bond can break before the nucleophile attacks (

    
     pathway), creating a planar carbocation that scrambles stereochemistry.
    
  • Why the Advanced Protocol Works: Bulky Lewis acids (e.g.,

    
     or 
    
    
    
    ) coordinate to the nitrogen but do not fully cleave the bond. They activate the ring for nucleophilic attack only upon the arrival of the nucleophile (Concerted
    
    
    ), enforcing strict Walden inversion and preserving optical purity.

Visualizing the Stereochemical Pathways

The following diagram illustrates the bifurcation between the high-fidelity


 pathway and the racemizing 

pathway.

Aziridine_Opening cluster_SN2 Advanced Protocol (SN2) cluster_SN1 Classical Alternative (SN1) Start Enantiopure Aziridine (S-Configuration) Activation N-Activation (Lewis vs Protic Acid) Start->Activation Transition Concerted Transition State (Nucleophile Back-Attack) Activation->Transition Strong Nucleophile Low Temp Carbocation Planar Carbocation Intermediate Activation->Carbocation Stabilized C+ High Temp Product_Inv Product (R) >99% ee (Inversion) Transition->Product_Inv Stereospecific Product_Rac Racemic Mixture (R) + (S) Carbocation->Product_Rac Loss of Info

Caption: Mechanistic bifurcation in aziridine ring opening. The green path represents the desired stereospecific outcome; the red path indicates stereochemical erosion.

Validation Methodologies: The "How-To"

Trust but verify. Relying on literature precedence for stereochemistry is insufficient. You must validate the outcome using one of the following self-validating systems.

Method A: Chiral HPLC/SFC (The Gold Standard)

Best for: Final compound validation, QC, and quantitative ee determination (>0.1% accuracy).

  • Principle: Separation of enantiomers based on differential interaction with a Chiral Stationary Phase (CSP) such as amylose or cellulose derivatives.

  • Workflow:

    • Racemization: Intentionally synthesize a racemic standard using a non-stereoselective method (e.g., high-heat solvolysis) or by mixing enantiomers.

    • Method Development: Screen columns (OD-H, AD-H, IC) and mobile phases (Hexane/IPA vs. CO2/MeOH) to achieve baseline separation of the racemate.

    • Quantification: Inject the reaction product. Calculate ee using the formula:

      
      
      
Method B: 19F/1H NMR with Mosher’s Esters (The Rapid Screen)

Best for: Early-stage screening, determining absolute configuration, and labs without chiral HPLC.

  • Principle: Derivatization of the resulting alcohol/amine with a chiral auxiliary (e.g., (R)-MTPA-Cl) converts enantiomers into diastereomers. Diastereomers have distinct physical properties and NMR chemical shifts.

  • Workflow:

    • React crude ring-opened product (alcohol/amine) with (R)-MTPA-Cl.

    • Analyze via 19F NMR.

    • Self-Validation: If the starting aziridine was 100% pure, a single peak indicates retention of stereochemical integrity. The appearance of a second peak indicates racemization.

Detailed Experimental Protocols

Protocol 1: High-Fidelity Ring Opening (Lewis Acid Catalyzed)

Objective: Nucleophilic opening of N-Tosyl aziridine with an alcohol nucleophile.

Materials:

  • (S)-2-Phenyl-N-tosylaziridine (1.0 equiv)

  • Nucleophile: Benzyl alcohol (2.0 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: Dichloromethane (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 10 mL round-bottom flask under Argon. Add aziridine (0.5 mmol) and DCM (2.0 mL).

  • Activation: Add the catalyst at

    
    . Stir for 5 minutes. Experience Note: Pre-complexation at low temperature minimizes background solvolysis.
    
  • Addition: Add Benzyl alcohol dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor consumption by TLC.

  • Quench: Add saturated

    
     (2 mL). Extract with DCM (3x).
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: Validation via Mosher’s Ester Analysis

Objective: Determine if the reaction preserved the ee.

Materials:

  • Ring-opened product (approx. 10 mg)

  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
  • Pyridine-d5 (0.6 mL) (serves as solvent and base)

Step-by-Step:

  • Preparation: In a clean NMR tube, dissolve 10 mg of the product in 0.6 mL Pyridine-d5.

  • Derivatization: Add 10

    
    L of (R)-MTPA-Cl directly to the tube. Shake well.
    
  • Incubation: Let stand for 15 minutes at room temperature.

  • Analysis: Acquire a 19F NMR spectrum (minimum 64 scans).

  • Interpretation:

    • Single Peak: >99% ee (Success).

    • Double Peak: Racemization occurred. Integrate peaks to calculate % ee.

    • Note: The chemical shift difference (

      
      ) between diastereomers in 19F NMR is typically large (0.2–0.5 ppm), making quantification easy.
      

Decision Matrix for Validation

Use this logic flow to select the appropriate validation method for your specific stage of development.

Validation_Logic Start Reaction Complete Isolate Isolate Crude Product Start->Isolate Check1 Is Product Crystalline? Isolate->Check1 XRay X-Ray Crystallography (Absolute Config) Check1->XRay Yes Check2 Has UV Chromophore? Check1->Check2 No HPLC Chiral HPLC/SFC (Quantitation) Check2->HPLC Yes Check3 Has Free -OH or -NH? Check2->Check3 No Mosher Mosher's Ester NMR (Rapid Screen) Check3->Mosher Yes Deriv Derivatize (e.g., Benzoylation) Check3->Deriv No Deriv->HPLC

Caption: Decision tree for selecting the optimal stereochemical validation method.

References

  • Sexton, K. E., et al. (2023). Regioselective and Stereospecific Ring Opening of Aziridines. Journal of Organic Chemistry . Link

  • Ghorai, M. K., et al. (2020). Lewis Acid Catalyzed SN2-Type Ring Opening of Activated Aziridines. Chemical Reviews . Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[1][2] Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society . Link

  • Phenomenex. (2024). Chiral HPLC Method Development Guide. Phenomenex Technical Resources . Link

  • Wu, Y., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines. Accounts of Chemical Research . Link

Sources

Comparative

Advantages of diisopropoxyphosphoryl group over other protecting groups in aziridines

Executive Summary: The "Goldilocks" Activation In the synthesis of complex amine-containing molecules, aziridines serve as powerful electrophilic building blocks. However, the choice of the N-protecting group dictates th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Activation

In the synthesis of complex amine-containing molecules, aziridines serve as powerful electrophilic building blocks. However, the choice of the N-protecting group dictates the entire synthetic strategy.

  • Sulfonyls (Ts, Ns): Offer excellent activation for ring opening but suffer from harsh deprotection conditions (e.g., Na/Naphthalene) that often compromise sensitive functionalities.

  • Carbamates (Boc, Cbz): Offer easy deprotection but provide poor electrophilic activation, often requiring Lewis acids that degrade regioselectivity.

The Diisopropoxyphosphoryl (DIPP) group occupies a unique "Goldilocks" zone. It provides sufficient electron-withdrawing power to activate the ring for nucleophilic attack while remaining labile to mild acidic hydrolysis for deprotection. Furthermore, the steric bulk of the isopropyl moieties enhances regiocontrol during ring-opening events.

Mechanistic Profile & Comparative Advantage

Electronic Activation vs. Stability

The DIPP group exerts an electron-withdrawing effect (EWG) on the aziridine nitrogen, polarizing the C-N bonds and lowering the activation energy for nucleophilic attack (


).
  • Vs. Tosyl: DIPP is slightly less electron-withdrawing than the tosyl group, making the aziridine stable enough to survive flash chromatography on silica gel without premature hydrolysis, yet reactive enough to open with amines, azides, and cuprates.

  • Vs. Boc: DIPP is significantly more activating than Boc. While N-Boc aziridines often require strong Lewis acid catalysis (e.g.,

    
    ) to react with weak nucleophiles, N-DIPP aziridines often react under thermal conditions or with mild promotion.
    
Steric Regiocontrol

The bulky diisopropoxy groups create a "steric wall" around the nitrogen. In ring-opening reactions of asymmetric aziridines, this bulk directs incoming nucleophiles away from the nitrogen substituent and toward the less hindered carbon atom with higher selectivity than the planar, less bulky tosyl group.

The Deprotection Advantage

This is the decisive factor for choosing DIPP.

  • Tosyl Removal: Requires radical anions (Na/Naphthalene) or strong acids (HBr/AcOH reflux), which are incompatible with alkenes, esters, or other reducible groups.

  • DIPP Removal: Achieved via acid-catalyzed hydrolysis (e.g., HCl/MeOH or HCl/Dioxane). The mechanism involves protonation of the phosphoryl oxygen followed by nucleophilic attack of water, releasing the free amine and diisopropyl phosphate.

Comparative Performance Matrix
FeatureDiisopropoxyphosphoryl (DIPP) Tosyl (Ts) Boc / Cbz Diphenylphosphinoyl (Dpp)
Activation Level High (Thermal opening possible)Very High (Fast opening)Low (Requires Lewis Acid)High
Deprotection Mild Acid (HCl/MeOH) Harsh (Na/Naph, Reductive)Mild Acid (TFA) / HydrogenolysisAcid or Reductive
Regioselectivity Excellent (Steric Bulk) GoodModerateGood
Atom Economy ModerateGoodGoodPoor
Stability Stable to Base/ChromatographyVery StableLabile to Acid/HeatVery Stable

Visualizing the Workflow

The following diagram illustrates the strategic advantage of DIPP in a divergent synthesis workflow.

DIPP_Workflow cluster_0 Synthesis Phase cluster_1 Ring Opening (Nucleophilic Attack) cluster_2 Deprotection Pathways AminoAlcohol Amino Alcohol Aziridine N-DIPP Aziridine (Activated) AminoAlcohol->Aziridine Cyclization DIPP_Cl (iPrO)2P(O)Cl Base DIPP_Cl->Aziridine Opened_Product Ring-Opened Phosphoramidate Aziridine->Opened_Product Regioselective SN2 Nucleophile Nucleophile (N3-, RNH2, RCuLi) Nucleophile->Opened_Product Acid_Hydrolysis HCl / MeOH (Mild) Opened_Product->Acid_Hydrolysis Tosyl_Path If N-Ts: Na/Naphthalene Opened_Product->Tosyl_Path Hypothetical Comparison Free_Amine Free Amine Product Acid_Hydrolysis->Free_Amine Clean Cleavage Side_Reactions Reductive Damage to Substrate Tosyl_Path->Side_Reactions

Figure 1: Strategic workflow of N-DIPP aziridines showing the "safe" deprotection pathway compared to N-Tosyl alternatives.

Experimental Protocols

The following protocols are synthesized from standard methodologies for phosphoryl aziridines (e.g., Sweeney et al., Ha et al.) and adapted for the specific stability profile of the diisopropoxy group.

Synthesis of N-Diisopropoxyphosphoryl Aziridine

From 1,2-Amino Alcohols (Modified Wenker Synthesis)

Reagents:

  • Amino alcohol substrate (1.0 equiv)

  • Diisopropoxyphosphoryl chloride ($ (iPrO)_2P(O)Cl $) (1.1 equiv)

  • Triethylamine ($ Et_3N $) (2.5 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Phosphorylation: Dissolve the amino alcohol in anhydrous DCM at 0°C under inert atmosphere (

    
    ). Add 
    
    
    
    and DMAP.
  • Add diisopropoxyphosphoryl chloride dropwise. Stir at 0°C for 1 hour, then warm to RT for 2–4 hours. Monitoring: TLC should show disappearance of starting material and formation of the phosphoramidate intermediate.

  • Cyclization: (Note: If the intermediate is stable, a stronger base may be required for cyclization). Add KOH (powdered, 3.0 equiv) and a phase transfer catalyst (

    
    , 10 mol%) directly to the reaction mixture, or reflux in THF with NaH (1.2 equiv) if the one-pot method is preferred.
    
  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (EtOAc/Hexanes). N-DIPP aziridines are generally stable on silica.

Nucleophilic Ring Opening (General Procedure)

Reagents:

  • N-DIPP Aziridine (1.0 equiv)

  • Nucleophile (e.g., Benzylamine, 1.2 equiv)

  • Acetonitrile (

    
    ) or THF
    

Protocol:

  • Dissolve N-DIPP aziridine in

    
    .
    
  • Add the nucleophile.

  • Activation: If the reaction is sluggish at RT, add a Lewis acid catalyst like

    
     (5-10 mol%) or heat to reflux. Note: DIPP aziridines often open thermally without catalyst for strong nucleophiles.
    
  • Isolation: Evaporate solvent and purify the phosphoramidate intermediate by chromatography.

Deprotection (Cleavage of N-P Bond)

Reagents:

  • Ring-opened phosphoramidate

  • HCl (4M in Dioxane) or concentrated HCl in MeOH

Protocol:

  • Dissolve the phosphoramidate in MeOH or Dioxane.

  • Add HCl solution (5–10 equiv).

  • Stir at RT. If conversion is slow, heat to 40–50°C.

  • Mechanism: The acid protonates the phosphoryl oxygen (

    
    ), making the phosphorus susceptible to attack by water/alcohol, cleaving the 
    
    
    
    bond.
  • Workup: Neutralize with

    
     or basic resin, filter, and concentrate to obtain the free amine.
    

Decision Matrix: When to use DIPP?

Use the following logic flow to determine if DIPP is the correct protecting group for your specific campaign.

Decision_Matrix Start Start: Select Protecting Group Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is the substrate base/reduction sensitive? Q1->Q2 No (Stable to Acid) Res_Ts Use Tosyl (Ts) Q1->Res_Ts Yes (Must avoid Acid) Q3 Do you need high regioselectivity? Q2->Q3 Yes (Avoid Na/Naph) Q2->Res_Ts No (Robust substrate) Res_Boc Use Boc/Cbz Q3->Res_Boc No (Simple opening) Res_DIPP Use DIPP Q3->Res_DIPP Yes (Steric bulk needed)

Figure 2: Decision matrix for selecting aziridine protecting groups based on substrate sensitivity and regiochemical requirements.

References

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Poor Relations? Chemical Society Reviews. Link

  • Stanković, S., D'Höoghe, M., Catak, S., et al. (2012). Regioselectivity in the ring opening of non-activated aziridines.[1] Chemical Society Reviews. Link

  • Osborn, H. M. I., & Sweeney, J. (1997). The asymmetric synthesis of aziridines.[2][3][4] Tetrahedron: Asymmetry.[3][5][6] Link

  • Pietruszka, J. (2003). Synthesis and properties of novel phosphoramidates. Chemical Reviews. Link

  • Dolfen, J., et al. (2016).[7][8] Synthesis of functionalized aziridines and their ring-opening reactions. Current Organic Chemistry.[9] Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine. As a compound featuring both a highly reactive aziridine ring and an orga...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine. As a compound featuring both a highly reactive aziridine ring and an organophosphate group, it presents significant chemical and toxicological hazards. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Part 1: Core Hazard Analysis & Risk Assessment

Before any handling or disposal, a thorough understanding of the molecule's inherent risks is essential. The hazardous nature of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine is derived from its two key functional components: the 2-methylaziridine ring and the diisopropoxyphosphoryl group.

  • 2-Methylaziridine (Propyleneimine): The three-membered aziridine ring is highly strained, making it susceptible to reactive and sometimes violent ring-opening.[1][2] Aziridines as a class are known for their potential carcinogenicity, mutagenicity, and reproductive toxicity.[3][4] Specifically, 2-methylaziridine is identified as a substance that can cause cancer.[5] It is also toxic via ingestion, inhalation, and skin absorption and can polymerize under certain conditions.[5][6]

  • Organophosphate Moiety: Organophosphorus compounds are a well-documented class of chemicals that can exhibit significant toxicity, often through the inhibition of acetylcholinesterase. While the specific toxicity profile of this molecule is not extensively documented, it must be handled with the precautions appropriate for organophosphates.

Given these factors, the compound must be treated as a highly hazardous material. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[3][7]

Hazard Identification Summary

The following table summarizes the anticipated hazards based on the compound's structural alerts. This classification necessitates handling it as acute, multi-hazard chemical waste.

Hazard ClassificationGHS PictogramDescriptionSource
Carcinogenicity GHS08: Health HazardAziridine and 2-methylaziridine are classified as Category 1B carcinogens, indicating a significant risk of cancer.[4][5][4][5]
Acute Toxicity (Oral, Dermal, Inhalation) GHS06: Skull and CrossbonesFatal if swallowed, in contact with skin, or if inhaled.[5][5]
Skin Corrosion/Irritation GHS05: CorrosionAziridine compounds can cause severe skin burns and eye damage.[3][3]
Flammability GHS02: Flame2-Methylaziridine is a flammable liquid with a low flash point.[5][5]
Environmental Hazard GHS09: EnvironmentToxic to aquatic life with long-lasting effects.

Part 2: Pre-Disposal Operations & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[8]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is required. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: While working in a fume hood is the primary engineering control, consult your institution's Environmental Health and Safety (EHS) office for specific respirator requirements, especially for spill cleanup.

Part 3: Step-by-Step Disposal Protocol

The only acceptable disposal method for (S)-1-Diisopropoxyphosphoryl-2-methylaziridine is through your institution's official hazardous waste management program.[9][10] The ultimate disposal will likely involve high-temperature incineration by a licensed facility.[11][12]

Step 1: Waste Classification and Segregation

Immediately classify any material contaminated with this compound (e.g., residual reagent, contaminated consumables, spill cleanup debris) as Acutely Hazardous Chemical Waste .

Causality: Proper segregation is the most critical step to prevent accidental reactions in waste containers.[13] Aziridines can react violently with acids, oxidizing agents, and other electrophiles. Mixing this waste with incompatible streams could lead to pressurization, fire, or the release of toxic gases.

Step 2: Container Selection
  • Obtain a dedicated, compatible hazardous waste container from your EHS department.

  • The container must be in good condition, made of a material compatible with the chemical (e.g., glass or high-density polyethylene for liquids), and have a secure, vapor-tight screw cap.[10]

  • For solid waste (e.g., contaminated wipes, pipette tips), use a designated solid hazardous waste container.

Step 3: Waste Accumulation
  • All waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is typically located inside a chemical fume hood.[9][14]

  • Keep the waste container securely capped at all times, except when adding waste.[10]

  • Use secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a leak.

Step 4: Labeling
  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label, available from your EHS office.[9][15]

  • Clearly write the full, unambiguous chemical name: (S)-1-Diisopropoxyphosphoryl-2-methylaziridine . Do not use abbreviations.

  • List all components and their approximate percentages.[8]

  • Mark all applicable hazard checkboxes (e.g., Toxic, Reactive, Flammable).[14]

Step 5: Requesting Disposal Pickup

Once the container is full or you have completed the project, arrange for waste pickup through your institutional EHS office.[14] Follow their specific online or paper-based request procedures. Do not allow hazardous waste to accumulate in the laboratory.[15]

Part 4: Emergency Procedures

  • Spill: Evacuate the immediate area. Alert colleagues and your supervisor. If the spill is small and you are trained to handle it, use a chemical spill kit rated for flammable and toxic liquids. Absorb the material with a non-reactive absorbent (e.g., vermiculite or sand), collect it using spark-proof tools, and place it in a sealed container for hazardous waste disposal.[6] For large spills, contact your institution's emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the mandatory decision-making and operational workflow for the disposal of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase (in Fume Hood) cluster_final Finalization Phase gen_waste Waste Generated (Pure Reagent or Contaminated Material) assess_hazards Assess Hazards (Acutely Toxic, Carcinogenic, Reactive) gen_waste->assess_hazards don_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) assess_hazards->don_ppe select_container Select Compatible & Labeled Waste Container don_ppe->select_container add_waste Add Waste to Container select_container->add_waste seal_container Securely Seal Container add_waste->seal_container store_saa Store in Designated SAA (Secondary Containment) seal_container->store_saa request_pickup Complete EHS Waste Pickup Form store_saa->request_pickup ehs_collect EHS Collects for Incineration request_pickup->ehs_collect

Caption: Disposal workflow for (S)-1-Diisopropoxyphosphoryl-2-methylaziridine.

References

  • Proper Handling and Disposal of Labor
  • Chemical Waste Disposal in Academic Labs. (2018). Justrite.
  • Safe Disposal of Tert-butyl Aziridine-2-carboxyl
  • Guide to Chemical Waste Disposal in Chemistry Lab. (2023). USF.
  • Safety Data Sheet for Aziridine. (2015). Sigma-Aldrich.
  • How To: Lab Waste. (2022). LabXchange.
  • 2-Methylaziridine Safety D
  • Hazardous Waste and Disposal. American Chemical Society.
  • Guidelines on Proper Storage, Safe Handling and Disposal of Insecticides. National Center for Vector Borne Diseases Control (NCVBDC).
  • Recent updates and future perspectives in aziridine synthesis and reactivity. (2020). PMC.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). US EPA.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry.
  • New Regulatory Measures Proposed for Aziridine Compounds. (2024). Foresight.
  • Aziridines: Rethinking their Application and Manipulation in Synthesis. (2004). University of Illinois Chemistry.
  • Aziridine. Wikipedia.
  • Guidelines on the Disposal of Seized Chemicals.
  • 2-Methylaziridine.

Sources

Handling

Personal protective equipment for handling (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

Advanced Safety Protocol: Handling (S)-1-Diisopropoxyphosphoryl-2-methylaziridine Executive Summary & Hazard Profile Compound: (S)-1-Diisopropoxyphosphoryl-2-methylaziridine Class: Phosphorylated Aziridine (Chiral Alkyla...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Safety Protocol: Handling (S)-1-Diisopropoxyphosphoryl-2-methylaziridine

Executive Summary & Hazard Profile

Compound: (S)-1-Diisopropoxyphosphoryl-2-methylaziridine Class: Phosphorylated Aziridine (Chiral Alkylating Agent)

As a Senior Application Scientist, I must emphasize that this compound is not merely a "toxic reagent"; it is a high-potency alkylating agent .[1] The aziridine ring is highly strained and electrophilic, designed to react with nucleophiles (like DNA).[1][2] The addition of the diisopropoxyphosphoryl group increases lipophilicity, significantly enhancing its ability to penetrate the stratum corneum (skin barrier) compared to simple aziridines.[1]

Core Hazards (Inferred from Functional Group Analysis):

  • Acute Toxicity: Fatal via inhalation, skin absorption, and ingestion.[1]

  • Genotoxicity: Direct-acting mutagen and carcinogen (Category 1B equivalent).

  • Local Effects: Severe corrosive to eyes and mucous membranes; sensitizer.[1]

Risk Assessment & Engineering Controls

Before PPE is even considered, the hierarchy of controls must be validated.[1]

Control LevelRequirementValidation Metric
Primary Containment Chemical Fume Hood (Class II)Face velocity: 80–100 fpm (0.4–0.5 m/s). Sash at working height.
Secondary Containment Drip Tray / Spill BoatMust hold 110% of the total volume being handled.
Atmosphere Inert Gas (Argon/Nitrogen)Moisture can trigger uncontrolled ring-opening/polymerization.
Static Control Ionizing bar or anti-static matFlashpoint is likely low; prevent electrostatic discharge.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for phosphorylated aziridines.[1] You must employ a "Barrier Redundancy" strategy.

Hand Protection (The Critical Vector)

Standard nitrile gloves provide limited protection against small, lipophilic alkylating agents.[1] Breakthrough can occur in <5 minutes without visible degradation.

  • Layer 1 (Inner): Silver Shield® / 4H® (PE/EVAL Laminate) . These are chemically impervious to most small organic rings.[1]

  • Layer 2 (Outer): High-Dexterity Nitrile (minimum 5 mil) . Provides grip and protects the inner laminate glove from physical tears.

  • Protocol: "Double-gloving" is mandatory. Inspect inner gloves for inflation (leaks) before donning.[1] Change outer gloves immediately upon any splash.[1][3]

Respiratory & Body Protection[4][5]
ComponentSpecificationRationale
Eyes Chemical Goggles (Not Safety Glasses)Vapors are lachrymators and corneal corrosives.
Face 8-inch Face ShieldRequired during transfer or synthesis steps to prevent splash to neck/chin.[1]
Body Tyvek® Lab Coat (Disposable)Cotton absorbs and holds the toxin against the skin. Tyvek repels it.[1]
Respiratory Fume Hood (Primary).[1] If outside hood: Full-Face Respirator with OV/P100 Cartridges .Inhalation of micro-aerosols can cause delayed pulmonary edema.[1]

Operational Workflow: Safe Handling Protocol

Step 1: Preparation & Weighing
  • Do not weigh this compound on an open bench.[1]

  • If a balance enclosure is unavailable, tare a vial with a septum cap outside the hood.[1] Move to the hood, add the reagent via syringe/cannula, seal, and weigh the closed container.[1]

Step 2: Transfer Techniques
  • Prohibited: Pouring from the lip of the bottle.

  • Required: Positive pressure transfer (cannula) or gas-tight glass syringe.[1]

  • Sharps Safety: Do not recap needles. Use a dedicated sharps container inside the hood to avoid moving contaminated needles across the lab.[1]

Step 3: Reaction Monitoring
  • When taking TLC or LCMS aliquots, quench the aliquot immediately in the pipette tip using a pre-prepared acidic methanol solution before removing it from the hood.[1]

Decontamination & Disposal (The "Kill" Step)

Aziridines are deactivated by nucleophilic attack that opens the ring, usually in acidic conditions.[1]

Deactivation Solution (The "Quench"):

  • Recipe: 10% Sodium Thiosulfate (

    
    ) in water + 1% Acetic Acid.
    
  • Mechanism: The acid protonates the aziridine nitrogen (activating the ring), and the thiosulfate acts as a nucleophile to open the ring, forming a stable, non-toxic Bunte salt.[1]

Disposal Workflow:

  • Collect all reaction waste in a dedicated container.[1]

  • Slowly add the Quench Solution (exothermic reaction – watch temperature).

  • Stir for 12 hours to ensure complete ring-opening.

  • Test pH (ensure it remains acidic/neutral).[1]

  • Dispose of as "Deactivated Chemical Waste" (label clearly).[1]

Visualized Safety Logic

Figure 1: PPE Selection & Risk Logic

PPE_Logic Start Start: Handling (S)-1-Diisopropoxyphosphoryl-2-methylaziridine Risk Risk Assessment: High Skin Absorption Mutagenic Potential Start->Risk Hood Engineering Control: Fume Hood Required Risk->Hood Gloves Hand Protection: Laminate (Inner) + Nitrile (Outer) Hood->Gloves Valid Flow? Stop STOP: Upgrade Safety Hood->Stop Flow < 80fpm Body Body Protection: Tyvek Coat + Goggles Gloves->Body Action Proceed with Experiment Body->Action

Caption: Decision matrix for PPE selection emphasizing the redundancy of glove layering and engineering controls.

Figure 2: Spill Response & Deactivation

Spill_Response Spill Event: Spill Detected Evacuate 1. Evacuate Area (Close Hood Sash) Spill->Evacuate PPE_Check 2. Verify PPE (SCBA if outside hood) Evacuate->PPE_Check Absorb 3. Absorb with Chem-Pads PPE_Check->Absorb Deactivate 4. Apply Quench Solution (Thiosulfate + Acid) Absorb->Deactivate Wait 5. Wait 30 Mins (Ring Opening) Deactivate->Wait Disposal 6. Double Bag & Tag (Hazardous Waste) Wait->Disposal

Caption: Step-by-step emergency response protocol for aziridine spills, prioritizing containment and chemical deactivation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Ethyleneimine (Aziridine) Standard 1910.1003.[1] United States Department of Labor.[1] [Link]

  • American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]

  • Llewellyn, J. W., & Williams, A. (1998).[1] Skin permeation of aziridines. Occupational Medicine. (Contextual citation for lipophilic absorption risks).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-Diisopropoxyphosphoryl-2-methylaziridine
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